NX-13
Description
orally active, gut-restricted novel drug candidate
Structure
3D Structure
Properties
CAS No. |
2389235-01-0 |
|---|---|
Molecular Formula |
C24H21N3O3 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-[3,5-bis[(6-methyl-2-pyridinyl)oxy]phenoxy]-6-methylpyridine |
InChI |
InChI=1S/C24H21N3O3/c1-16-7-4-10-22(25-16)28-19-13-20(29-23-11-5-8-17(2)26-23)15-21(14-19)30-24-12-6-9-18(3)27-24/h4-15H,1-3H3 |
InChI Key |
OPUQKVNCXCWRLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)OC2=CC(=CC(=C2)OC3=CC=CC(=N3)C)OC4=CC=CC(=N4)C |
Origin of Product |
United States |
Foundational & Exploratory
NX-13 and the NLRX1 Pathway in Inflammatory Bowel Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's Disease (CD) and Ulcerative Colitis (UC), is a complex, chronic inflammatory condition of the gastrointestinal tract driven by a dysfunctional immune response.[1][2][3] A key family of proteins involved in regulating this response is the Nucleotide-binding oligomerization domain-like receptors (NLRs). Among these, Nucleotide-binding oligomerization domain, Leucine-rich Repeat containing X1 (NLRX1) is a unique, mitochondrially-associated receptor with significant anti-inflammatory and regulatory functions.[1][2][4][5][6] Its role in down-regulating inflammation makes it a compelling therapeutic target for IBD.[1][7][8]
This guide provides an in-depth overview of NX-13, a first-in-class, orally active, gut-restricted small molecule designed to selectively activate the NLRX1 pathway.[1][2][7][9] We will explore its mechanism of action, summarize key preclinical and clinical data, detail relevant experimental protocols, and visualize the core signaling pathways.
NLRX1: A Mitochondrial Regulator of Immunity and Metabolism
NLRX1 is the only NLR family member known to localize to the mitochondrial matrix, placing it at a critical intersection of cellular metabolism and innate immunity.[5][6][10][11] Its primary function is to act as a negative regulator of inflammatory signaling pathways.[6][12]
Key functions of NLRX1 include:
-
Inhibition of NF-κB Signaling : NLRX1 can interfere with the nuclear factor kappa-B (NF-κB) pathway, a central driver of pro-inflammatory cytokine production, by interacting with components like TRAF6 and the IKK complex.[10][13][14]
-
Regulation of Type I Interferon (IFN) Response : It modulates the IFN response by interacting with the mitochondrial antiviral-signaling protein (MAVS).[5][12]
-
Control of Reactive Oxygen Species (ROS) : NLRX1 plays a role in regulating mitochondrial ROS production, a key factor in oxidative stress and cellular damage.[5][10][12]
-
Metabolic Reprogramming : NLRX1 influences cellular metabolism, promoting oxidative phosphorylation (OXPHOS) over inflammation-associated anaerobic glycolysis.[7][15]
Deficiency in NLRX1 is associated with exacerbated disease in mouse models of colitis, highlighting its protective role in the gut.[7]
This compound: A Selective, Gut-Restricted NLRX1 Agonist
This compound, chemically identified as 1, 3, 5-tris (6-methylpyridin-2-yloxy) benzene, is an orally administered, gut-restricted therapeutic candidate developed to harness the anti-inflammatory properties of NLRX1 directly at the site of disease in IBD.[7][16] Its design prioritizes local activity within the gastrointestinal tract to minimize systemic exposure and potential side effects.[1][7][17]
Mechanism of Action: How this compound Modulates the Immune Response
Activation of NLRX1 by this compound initiates a cascade of events that collectively dampen the inflammatory response in IBD through immunometabolic reprogramming.[1][7][12]
-
Inhibition of Pro-inflammatory T-cell Differentiation : this compound treatment decreases the differentiation of naïve CD4+ T cells into pro-inflammatory Th1 and Th17 subsets.[1][2][12] This leads to a reduction in key IBD-associated cytokines such as TNF-α and IFN-γ.[1][7]
-
Suppression of NF-κB and ROS : By activating NLRX1, this compound significantly decreases NF-κB activation and the production of reactive oxygen species (ROS) upon inflammatory or oxidative stress stimulation.[1][2][7][12]
-
Metabolic Shift to Oxidative Phosphorylation : this compound promotes a shift in cellular metabolism, increasing oxidative phosphorylation while decreasing the anaerobic glycolysis that fuels inflammatory cells.[1][7]
-
Reduction of Inflammatory Cytokines : In primary cells from UC patients, this compound reduces the production of multiple inflammatory cytokines and chemokines, including IL-6, IL-8, and MCP-1.[1][2][3][7]
Signaling Pathway Visualization
Caption: this compound activates mitochondrial NLRX1, leading to reduced inflammation.
Data Presentation: Summary of Quantitative Findings
The efficacy and safety of this compound have been evaluated in multiple preclinical models and early-phase human trials.
Table 1: Preclinical Efficacy of this compound in IBD Mouse Models
| Mouse Model | This compound Dosage (Oral) | Key Findings | Citations |
|---|---|---|---|
| DSS Colitis | 1, 10, 20 mg/kg | Reduced disease severity, leukocytic infiltration, and ulceration. Decreased fecal calprotectin. Reduced colonic Th1, Th2, and Th17 cells. | [3][7] |
| Mdr1a-/- | Not Specified | Alleviated disease severity and cytokine markers of inflammation. | [1][2] |
| CD45RBhi Adoptive Transfer | Not Specified | Alleviated disease severity and cytokine markers of inflammation. | [1][2] |
| LPS-induced Visceral Hypersensitivity (Rat) | Not Specified | Delayed onset and reduced intensity of abdominal muscle contraction in response to colonic distension. |[18] |
Table 2: In Vitro Effects of this compound on Human and Murine Cells
| Cell Type | Stimulant | This compound Concentration | Observed Effects | Citations |
|---|---|---|---|---|
| Human PBMCs (from UC Patients) | PMA/Ionomycin (B1663694), TNF-α, H₂O₂ | ≥ 0.01 µM | Decreased NF-κB activity. Reduced TNF-α+, IFN-γ+ CD4+ T cells. Reduced IL-6, MCP-1, IL-8 production. Increased IL-10 producing cells. | [1][2][3][7] |
| Murine Naïve CD4+ T Cells | Polarizing Conditions | Not Specified | Decreased differentiation into Th1 and Th17 subsets. Increased oxidative phosphorylation. Decreased NF-κB activation and ROS. |[1][2][12] |
Table 3: Pharmacokinetics and Safety of this compound
| Parameter | Value / Observation | Species | Citations |
|---|---|---|---|
| Systemic Exposure | Gut-restricted with limited systemic exposure. | Murine, Human | [1][7] |
| Max Plasma Concentration (Single Oral Dose) | 57 ng/mL at 0.5 h post-dose (at 10 mg/kg). | Rat | [16] |
| Colon Tissue Concentration (Single Oral Dose) | High peak concentrations (10 µg/g at 1 mg/kg; 100 µg/g at 10 mg/kg). | Rat | [16] |
| Safety Profile | No Adverse Effect Level (NOAEL) ≥ 1,000 mg/kg. | Rat |[7] |
Table 4: Clinical Trial Data for this compound in Ulcerative Colitis
| Trial Phase | Dosage (Oral, Once Daily) | Key Outcomes | Citations |
|---|---|---|---|
| Phase 1b (NCT04862741) | 250 mg IR, 500 mg IR, 500 mg DR | Generally safe and well-tolerated with no serious adverse events reported. Showed early signs of rapid clinical improvement in rectal bleeding and stool frequency (as early as week 2) and endoscopic improvement (at week 4). | [19][20][21] |
| Phase 2 (NEXUS, NCT05785715) | 250 mg, 750 mg | Ongoing. Evaluating clinical activity versus placebo. Topline results expected in Q4 2024. |[19][21] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the this compound NLRX1 pathway.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This model is used to evaluate the efficacy of therapeutic agents in an acute colitis setting.
-
Animals : 8-12 week old C57BL/6 mice.
-
Induction : Mice are provided with drinking water containing 2.5-3.0% (w/v) DSS for 5-7 days to induce colitis. Control mice receive regular drinking water.
-
Treatment : Mice are orally gavaged daily with this compound (e.g., 1, 10, 20 mg/kg) or vehicle control, starting from day 0 of DSS administration.
-
Monitoring : Body weight, stool consistency, and presence of blood are recorded daily to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis (Day 7-10) :
-
Macroscopic : Colon length and weight are measured.
-
Histology : Distal colon sections are fixed, stained with Hematoxylin and Eosin (H&E), and scored for inflammation, ulceration, and crypt architecture loss.
-
Biomarkers : Fecal samples are collected to measure calprotectin levels by ELISA. Colon tissue is harvested for cytokine protein analysis (e.g., via Luminex assay) or gene expression analysis (qRT-PCR for Nlrx1, Tnf, Il6, etc.).
-
Immunophenotyping : Lamina propria lymphocytes are isolated from the colon and analyzed by flow cytometry for Th1 (CD4+IFN-γ+), Th2 (CD4+IL-4+), and Th17 (CD4+IL-17A+) cell populations.
-
In Vitro Human PBMC Stimulation Assay
This protocol assesses the direct effect of this compound on immune cells from IBD patients.
-
Cell Isolation : Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of UC patients using Ficoll-Paque density gradient centrifugation.
-
Treatment and Stimulation : PBMCs are pre-treated with various concentrations of this compound (e.g., 0.01 µM to 10 µM) or vehicle for 1-2 hours.
-
Stimulation : Cells are then stimulated with an inflammatory agent such as PMA (50 ng/mL) and ionomycin (1 µg/mL), TNF-α (20 ng/mL), or an oxidative stressor like H₂O₂ (100 µM) for 24 hours.
-
Analysis :
-
Cytokine Secretion : Supernatants are collected, and concentrations of cytokines (IL-6, IL-8, MCP-1, TNF-α, IL-10) are measured by ELISA or multiplex bead array.
-
NF-κB Activity : Nuclear extracts are prepared, and NF-κB p65 activity is measured using a transcription factor activity assay kit.
-
Intracellular Staining : For flow cytometry, a protein transport inhibitor (e.g., Brefeldin A) is added for the final 4-6 hours of culture. Cells are then surface-stained for CD4, fixed, permeabilized, and stained intracellularly for TNF-α and IFN-γ.
-
ROS Measurement : To measure reactive oxygen species, cells are loaded with a fluorescent probe like DCFDA (2',7'-dichlorofluorescin diacetate) before stimulation. ROS production is then measured by flow cytometry or a fluorescence plate reader.
-
Experimental Workflow Visualization
Caption: Workflow for the DSS-induced colitis model to test this compound efficacy.
Conclusion and Future Directions
This compound represents a novel therapeutic approach for IBD by targeting NLRX1, a key negative regulator of inflammation and metabolism. Its mechanism of action—centered on reducing pro-inflammatory T-cell responses, suppressing NF-κB and ROS, and promoting a non-inflammatory metabolic state—is supported by robust preclinical data.[1][2][7] The compound's gut-restricted nature is a significant advantage, potentially offering a wider therapeutic window and an improved safety profile compared to systemic immunomodulators.[7][16]
Early results from the Phase 1b clinical trial are promising, showing that this compound is well-tolerated and demonstrates early signs of clinical and endoscopic improvement in patients with active UC.[20][21] The ongoing Phase 2 NEXUS study will be critical in further defining the efficacy and optimal dosage of this compound.[19] If successful, the activation of the NLRX1 pathway by this compound could establish a new, targeted, oral treatment paradigm for patients suffering from Inflammatory Bowel Disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of NLRX1 by this compound Alleviates Inflammatory Bowel Disease through Immunometabolic Mechanisms in CD4+ T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. NLRX1 Modulates Immunometabolic Mechanisms Controlling the Host–Gut Microbiota Interactions during Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NLRX1: Versatile functions of a mitochondrial NLR protein that controls mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. S4s4Activation of NLRX1 by this compound ameliorates IBD through immunometabolic mechanisms in CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Insights on NLRX1 as a New Therapeutic Target for IBD | Nutritional Immunology and Molecular Medicine Laboratory [nimml.org]
- 9. academic.oup.com [academic.oup.com]
- 10. rupress.org [rupress.org]
- 11. Frontiers | NLRX1 Regulation Following Acute Mitochondrial Injury [frontiersin.org]
- 12. immune-system-research.com [immune-system-research.com]
- 13. Focusing on the Cell Type Specific Regulatory Actions of NLRX1 [mdpi.com]
- 14. NLRX1 Deficiency Alters the Gut Microbiome and Is Further Exacerbated by Adherence to a Gluten-Free Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NLRX1: A New Therapeutic Target for Inflammatory Bowel Disease | BioTherapeutics Inc [biotherapeuticsinc.com]
- 16. Exploratory Studies with this compound: Oral toxicity and pharmacokinetics in rodents of an orally active, gut-restricted first-in-class therapeutic for IBD that targets NLRX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Landos’s this compound shows symptom relief in Phase Ib ulcerative colitis trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 20. scholars.mssm.edu [scholars.mssm.edu]
- 21. Landos Biopharma Provides Comprehensive Update on Clinical [globenewswire.com]
Amelenodor (NX-13): A Technical Guide to a Novel NLRX1 Agonist
Amelenodor (NX-13) is a first-in-class, orally available, and gut-restricted small molecule being developed for the treatment of inflammatory bowel diseases (IBD), such as ulcerative colitis and Crohn's disease.[1][2][3] It functions by selectively targeting and activating the Nucleotide-binding oligomerization domain, Leucine-rich repeat containing X1 (NLRX1) receptor, a key regulator of immune responses within the gastrointestinal tract.[2][4]
Chemical Structure and Properties
Amelenodor is classified as a benzene (B151609) derivative, ether, and pyridine-containing small molecule.[1] Its chemical identity has been established through various analytical techniques.
| Property | Value | Source |
| IUPAC Name | 2-[3,5-bis[(6-methyl-2-pyridinyl)oxy]phenoxy]-6-methylpyridine | [5] |
| Molecular Formula | C24H21N3O3 | [5] |
| Molecular Weight | 399.44 g/mol | [5][6] |
| SMILES | CC1=NC(=CC=C1)OC2=CC(=CC(=C2)OC3=CC=CC(=N3)C)OC4=CC=CC(=N4)C | [5] |
| CAS Number | 2389235-01-0 | [7] |
Mechanism of Action: NLRX1 Agonism
The primary therapeutic effect of Amelenodor is achieved through the activation of the NLRX1 receptor. NLRX1 is a unique member of the NOD-like receptor family due to its mitochondrial localization, where it acts as a negative regulator of inflammation.[4] The activation of NLRX1 by this compound initiates a cascade of events that collectively suppress intestinal inflammation.[4]
Key mechanistic actions include:
-
Modulation of T-Cell Differentiation: this compound has been shown to reduce the differentiation of pro-inflammatory Th1 and Th17 CD4+ T cells, which are key drivers of chronic inflammation in IBD.[4][7]
-
Regulation of Immunometabolism: The compound promotes a shift in cellular metabolism from anaerobic glycolysis, which is associated with inflammatory states, towards oxidative phosphorylation.[4][7] This metabolic reprogramming contributes to a less inflammatory environment.
-
Reduction of Oxidative Stress: By activating NLRX1, this compound leads to a decrease in cellular reactive oxygen species (ROS), thereby protecting intestinal tissues from oxidative damage.[4][8]
References
- 1. Amelenodor - Landos Biopharma - AdisInsight [adisinsight.springer.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C24H21N3O3 | CID 146651362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. abmole.com [abmole.com]
- 8. Amelenodor - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Preclinical Profile of NX-13: A Novel NLRX1 Agonist for Ulcerative Colitis
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research on NX-13, an orally active, gut-restricted small molecule agonist of the Nucleotide-binding oligomerization domain, leucine-rich repeat containing X1 (NLRX1) receptor, for the treatment of ulcerative colitis (UC). This compound is being developed to modulate immunometabolism and mitigate inflammation in the gastrointestinal tract.
Mechanism of Action: The NLRX1 Pathway
This compound exerts its therapeutic effects by targeting and activating NLRX1, a unique mitochondria-associated pattern recognition receptor with anti-inflammatory functions.[1] The activation of NLRX1 by this compound initiates a cascade of events that collectively reduce the inflammatory response characteristic of ulcerative colitis. This mechanism involves a bimodal immunometabolic approach, impacting both immune cell function and cellular metabolism.[2]
Upon activation, NLRX1 has been shown to antagonize the NF-κB signaling pathway, a central mediator of inflammation.[1] This leads to a downstream reduction in the production of pro-inflammatory cytokines. Furthermore, this compound-mediated NLRX1 activation promotes a shift in the metabolic state of immune cells, specifically CD4+ T cells, from inflammation-associated anaerobic glycolysis towards oxidative phosphorylation.[1] This metabolic reprogramming is associated with decreased differentiation of pro-inflammatory Th1 and Th17 cells.[1] Additionally, NLRX1 activation enhances the expression and activity of antioxidant enzymes, thereby reducing cellular reactive oxygen species (ROS) and mitigating oxidative stress.[1]
This compound Signaling Pathway
Quantitative Data from Preclinical Studies
The efficacy of this compound has been evaluated in multiple preclinical models of inflammatory bowel disease (IBD), including mouse and pig models, as well as in ex vivo studies using primary cells from UC patients.
In Vivo Efficacy in Murine Colitis Models
Oral administration of this compound has demonstrated significant amelioration of disease severity in three distinct mouse models of IBD.[1]
| Model | Key Findings | Reference |
| Dextran Sulfate Sodium (DSS) Colitis | - Ameliorated disease severity.[1]- Reduced colonic leukocytic infiltration.[1]- Decreased fecal calprotectin.[1]- Protected against ulceration and loss of crypt architecture.[1]- Increased colonic expression of Nlrx1 at 10 and 20 mg/kg.[1] | [1] |
| Mdr1a-/- Colitis | - Ameliorated disease severity.[1]- Reduced colonic leukocytic infiltration.[1]- Decreased inflammatory cytokine markers.[1] | [1] |
| CD45RBhi Adoptive Transfer | - Ameliorated disease severity.[1]- Reduced colonic leukocytic infiltration.[1]- Decreased inflammatory cytokine markers.[1] | [1] |
In Vivo Efficacy in a Porcine DSS Colitis Model
To validate findings in a species with greater physiological similarity to humans, this compound was tested in a DSS-induced colitis model in pigs.[2]
| Parameter | Dosage Groups | Key Findings | Reference |
| Disease Activity | 10 mg, 50 mg, 100 mg (once daily) | - Dose-dependent improvement in macroscopic lesion severity and microscopic immune cell infiltration.[2]- Protected against weight loss.[2]- Reduced colitis development, with significant differences observed between days 4 and 6.[2] | [2] |
| Cellular & Biomarker Effects | 10 mg, 50 mg, 100 mg (once daily) | - Reduced Th1 cells and TNF-producing myeloid cells in the colonic lamina propria.[2]- Decreased fecal calprotectin levels.[2]- Reduced colonic mRNA expression of TNF, monocyte and neutrophil chemoattractants, IL-6, and IL-23.[2]- Upregulated NLRX1 and mitochondrial metabolism gene COX3.[2]- Reduced NFkB and NLRP3 expression.[2] | [2] |
Ex Vivo Efficacy in Human Cells from UC Patients
The translational potential of this compound was assessed using peripheral blood mononuclear cells (PBMCs) isolated from patients with moderate to severe UC.[1]
| Parameter | This compound Concentration | Key Findings | Reference |
| Cytokine-Producing Cells | ≥ 0.01 µM | - Significantly reduced TNFα and IL-4-producing cells.[1] | [1] |
| ≥ 0.05 µM | - Increased IL-10-producing cells.[1]- Decreased IFNγ-producing cells.[1] | [1] | |
| Signaling & Stress | ≥ 0.01 µM | - Reduced NF-κB activity and ROS production upon stimulation with PMA/I, TNF, or hydrogen peroxide.[1] | [1] |
| Inflammatory Mediators | Not specified | - Decreased overall production of IL-6, MCP-1, and IL-8.[1] | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols employed in the evaluation of this compound.
Animal Models of Colitis
In Vivo Experimental Workflow
1. Dextran Sulfate Sodium (DSS)-Induced Colitis (Pig Model)
-
Animals: Pigs were randomized by weight into treatment groups (n=6 per group).[2]
-
Induction: Colitis was induced by administering 1% DSS in the drinking water for 6 days.[2]
-
Treatment: Pigs were administered tablets of excipient alone (placebo) or this compound at doses of 10 mg, 50 mg, or 100 mg once daily.[2]
-
Monitoring: Animals were monitored daily for weight changes. A composite disease activity score (0-12) was calculated based on subscores (0-4) for rectal bleeding, stool consistency, and overall health/activity.[2]
-
Termination and Analysis: Necropsy was performed on day 7. Feces were collected for fecal calprotectin quantification. Colonic tissue was macroscopically scored and collected for analysis by flow cytometry, histopathology, and gene expression.[2]
2. Visceral Hypersensitivity Model (Rat)
-
Animals: Rats (n=8 per group) were used.[3]
-
Treatment: Animals were dosed daily for 3 days with this compound or vehicle.[3]
-
Induction of Hypersensitivity: Visceral hypersensitivity was induced by a subcutaneous injection of lipopolysaccharide (LPS) at 1 mg/kg.[3]
-
Assessment: Visceral pain was assessed 3 hours post-LPS injection by measuring the visceromotor response (VMR) via electromyogram (EMG) recording of oblique abdominal muscles and visual assessment of the abdominal withdrawal reflex (AWR) during colonic distension with an intra-anally inserted balloon catheter.[3]
Ex Vivo Human PBMC Culture
-
Cell Source: PBMCs were isolated from blood samples of donors with ulcerative colitis.[1]
-
Culture and Treatment: Cells were cultured ex vivo with varying concentrations of this compound (0, 0.01, 0.05, 0.1, 0.5 µM) for 24 hours.[1]
-
Stimulation: Following incubation with this compound, cells were stimulated with either PMA (5 ng/mL) / ionomycin (B1663694) (500 ng/mL), TNF (0.5 ng/mL), or hydrogen peroxide (1 mM).[1]
-
Analysis: After stimulation, cells were analyzed for NF-κB activity, ROS production, and the frequency of TNFα+, IL-4+, IL-10+, and IFNγ+ producing CD4+ T cells. The supernatant was analyzed for the production of IL-6, MCP-1, and IL-8.[1]
Pharmacokinetics and Safety
Pharmacokinetic studies in Sprague Dawley rats have demonstrated that this compound is a gut-restricted molecule with limited systemic exposure.
-
Plasma Concentration: A single oral dose of 10 mg/kg in rats resulted in a maximum plasma concentration (Cmax) of 57 ng/mL at 0.5 hours post-dose.[4]
-
Colon Tissue Concentration: Analysis of colon tissue after oral dosing with 1 and 10 mg/kg indicated high peak concentrations of 10 and 100 µg/g, respectively, which scaled in a dose-proportional manner.[4]
-
Safety: In a seven-day, repeat-dose general toxicity study in rats, daily oral dosing of this compound up to 1000 mg/kg did not result in any changes in weight, abnormal clinical signs, or behavior. No significant differences were observed in hematology, blood biochemistry, or histopathological evaluation of 12 tissues between treated and control rats. The No-Observed-Adverse-Effect-Level (NOAEL) was determined to be ≥ 1,000 mg/kg.[1][4]
Conclusion
The preclinical data for this compound strongly support its development as a novel, oral, gut-restricted therapeutic for ulcerative colitis. Through the activation of the NLRX1 receptor, this compound employs a unique immunometabolic mechanism to reduce inflammation, decrease oxidative stress, and ameliorate disease in a variety of relevant animal models and in human-derived cells. Its favorable pharmacokinetic profile, demonstrating high concentrations in the target colon tissue with limited systemic exposure, coupled with a strong safety profile, positions this compound as a promising candidate for further clinical investigation in patients with ulcerative colitis. The data from these preclinical studies have provided a solid foundation for the ongoing clinical trials.[2][5]
References
- 1. S4s4Activation of NLRX1 by this compound ameliorates IBD through immunometabolic mechanisms in CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Exploratory studies with this compound: oral toxicity and pharmacokinetics in rodents of an orally active, gut-restricted first-in-class therapeutic for IBD that targets NLRX1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Landos’s this compound shows symptom relief in Phase Ib ulcerative colitis trial - Clinical Trials Arena [clinicaltrialsarena.com]
NX-13: A Novel NLRX1 Agonist Reshaping the Landscape of Immunometabolism and Inflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
NX-13 is an investigational, first-in-class, orally administered, gut-restricted small molecule designed to selectively activate the Nucleotide-binding oligomerization domain, Leucine-rich repeat containing X1 (NLRX1) receptor.[1] As a key regulator at the intersection of immunity and metabolism, NLRX1 represents a promising therapeutic target for inflammatory bowel disease (IBD), including ulcerative colitis (UC) and Crohn's disease (CD).[1] Preclinical and clinical data suggest that this compound exerts a potent, localized anti-inflammatory effect by modulating immune cell differentiation, reprogramming cellular metabolism, and reducing oxidative stress. This document provides a comprehensive overview of the core mechanism of action, quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Core Mechanism of Action: NLRX1 Agonism
The primary mechanism of action of this compound is the activation of the NLRX1 receptor, a unique member of the NOD-like receptor (NLR) family distinguished by its localization to the mitochondria.[1] NLRX1 functions as a negative regulator of inflammation.[1] By binding to and activating NLRX1, this compound initiates a cascade of downstream events that collectively suppress intestinal inflammation.[1]
The key effects of this compound-mediated NLRX1 activation include:
-
Modulation of T-Cell Differentiation: this compound has been demonstrated to inhibit the differentiation of naïve CD4+ T cells into pro-inflammatory Th1 and Th17 subsets.[1][2] This rebalances the immune response in the gut, decreasing the populations of T-cells that perpetuate chronic inflammation.[1]
-
Regulation of Immunometabolism: A pivotal role of this compound is the reprogramming of cellular metabolism in immune cells. It promotes a shift from pro-inflammatory anaerobic glycolysis towards oxidative phosphorylation (OXPHOS).[1][3] This metabolic switch is associated with a less inflammatory cellular state.
-
Inhibition of Pro-inflammatory Signaling: this compound activation of NLRX1 leads to the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[2][4] This results in decreased production of key inflammatory cytokines such as TNF-α, IFN-γ, IL-6, and MCP1.[2][4]
-
Reduction of Oxidative Stress: Despite promoting oxidative metabolism, this compound paradoxically decreases cellular reactive oxygen species (ROS).[1] This is achieved through the increased expression and activation of antioxidant enzymes, protecting intestinal tissues from oxidative damage.[1]
Data Presentation
Preclinical Efficacy in Murine Colitis Models
| Model | Treatment | Key Findings | Reference |
| DSS-induced Colitis | Oral this compound (as low as 1 mg/kg) | Reduced colonic lesions and overall disease severity. | [4] |
| CD45RBhi Adoptive Transfer | Oral this compound | Ameliorated disease severity, colonic leukocytic infiltration, and inflammatory cytokine markers. | [2] |
| Mdr1a-/- Model | Oral this compound | Alleviated disease severity and inflammation. | [2] |
In Vitro Effects on Human and Murine Cells
| Cell Type | Treatment | Effect | Reference |
| Naïve Murine CD4+ T cells | This compound (0.05 µM) | Significantly decreased differentiation into Th1 and Th17 subsets. | [3] |
| PBMCs from UC Patients | This compound | Decreased NF-κB activity and production of TNF-α, IFN-γ, IL-6, MCP1, and IL-8 upon stimulation. | [2] |
Clinical Trial Data: Phase 1b in Ulcerative Colitis
| Study | Dosage Arms | Key Safety Findings | Key Efficacy Signals | Reference |
| Phase 1b (NCT04862741) | Placebo (n=5), 250mg IR (n=11), 500mg IR (n=11), 500mg DR (n=11) | Well tolerated; no serious adverse events reported. All adverse events were mild to moderate. | Clinical improvement in rectal bleeding and stool frequency as early as week 2. Endoscopic improvement observed at week 4. | [5][6] |
IR: Immediate Release, DR: Delayed Release, PBMCs: Peripheral Blood Mononuclear Cells
Experimental Protocols
Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice
This protocol describes a widely used method to induce acute colitis in mice, mimicking aspects of human ulcerative colitis, to evaluate the efficacy of therapeutic agents like this compound.
Materials:
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
-
Sterile drinking water
-
Experimental animals (e.g., C57BL/6 mice, 6-8 weeks old)
-
This compound or vehicle control for oral administration
-
Animal balance and caging
-
Tools for sample collection (colon tissue)
Procedure:
-
Acclimatization: Acclimate mice to the housing facility for at least one week before the start of the experiment.
-
DSS Solution Preparation: Prepare a 2-5% (w/v) DSS solution in sterile drinking water. The concentration can be adjusted based on the desired severity of colitis.[6] A fresh solution should be prepared every 1-2 days.[7]
-
Induction of Colitis: Replace the regular drinking water with the DSS solution for a period of 5-7 days.[6] Control groups should receive sterile drinking water without DSS.
-
Treatment Administration: During the DSS administration period, orally administer this compound or vehicle control to the respective animal groups daily.
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool. A Disease Activity Index (DAI) score can be calculated based on these parameters.[8]
-
Termination and Sample Collection: At the end of the study period (e.g., day 7 or 8), euthanize the mice.[9]
-
Analysis: Collect the colon and measure its length and weight. A portion of the colon can be fixed in formalin for histopathological analysis (scoring for inflammation, ulceration, and crypt damage), while another portion can be used for gene expression analysis (e.g., inflammatory cytokines) or flow cytometry.[6][10]
In Vitro Differentiation of Naïve CD4+ T cells
This protocol outlines the procedure for differentiating naïve CD4+ T cells into Th1 and Th17 subsets in the presence of this compound to assess its immunomodulatory effects.
Materials:
-
Spleens from wild-type mice (e.g., C57BL/6)
-
Naïve CD4+ T cell isolation kit
-
Complete RPMI-1640 medium
-
Anti-CD3 and anti-CD28 antibodies
-
Cytokines for differentiation:
-
This compound at various concentrations
-
96-well tissue culture plates
-
PMA (phorbol 12-myristate 13-acetate) and ionomycin (B1663694) for restimulation
-
Flow cytometer and relevant antibodies (e.g., anti-CD4, anti-IFN-γ for Th1, anti-IL-17 for Th17)
Procedure:
-
Isolation of Naïve CD4+ T cells: Isolate naïve CD4+ T cells from mouse spleens using a magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.[12]
-
Plate Coating: Coat 96-well plates with anti-CD3 and anti-CD28 antibodies (e.g., 1 µg/mL each in PBS) overnight at 4°C.[11]
-
Cell Culture and Differentiation:
-
Wash the coated plates with sterile PBS.
-
Seed the naïve CD4+ T cells (e.g., 1 x 106 cells/mL) in complete RPMI medium.
-
Add the appropriate cytokine cocktail for either Th1 or Th17 differentiation.[10]
-
Add this compound at the desired final concentrations (e.g., 0.005 µM to 0.5 µM) or vehicle control to the wells.[10]
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.
-
-
Restimulation: For intracellular cytokine staining, restimulate the cells for 4-6 hours with PMA (e.g., 5 ng/mL) and ionomycin (e.g., 500 ng/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A).[10][13]
-
Analysis:
-
Flow Cytometry: Stain the cells for surface markers (e.g., CD4) and then, after fixation and permeabilization, for intracellular cytokines (e.g., IFN-γ for Th1, IL-17 for Th17). Analyze the percentage of differentiated cells using a flow cytometer.[10]
-
Gene Expression: Isolate RNA from the differentiated cells and perform qRT-PCR to analyze the expression of key transcription factors (e.g., T-bet for Th1, RORγt for Th17) and metabolic genes.[10]
-
Metabolic Assays: Perform assays to measure glucose uptake, lactate (B86563) production (for glycolysis), and oxygen consumption rate (for oxidative phosphorylation).
-
Visualizations
Caption: this compound activates mitochondrial NLRX1, promoting OXPHOS and inhibiting the NF-κB pathway to reduce inflammation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Safety, Tolerability, Pharmacokinetics, and Clinical Efficacy of the NLRX1 agonist this compound in Active Ulcerative Colitis: Results of a Phase 1b Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Landos Biopharma Publishes Results of this compound Phase 1b Study in Ulcerative Colitis in Journal of Crohn’s and Colitis - BioSpace [biospace.com]
- 5. The Safety, Tolerability, Pharmacokinetics, and Clinical Efficacy of the NLRX1 agonist this compound in Active Ulcerative Colitis: Results of a Phase 1b Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. socmucimm.org [socmucimm.org]
- 7. researchgate.net [researchgate.net]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. mpbio.com [mpbio.com]
- 10. S4s4Activation of NLRX1 by this compound ameliorates IBD through immunometabolic mechanisms in CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. CD4+ T Cell Differentiation and Activation - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Studies of NLRX1 Agonists in Gut Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NLRX1, a unique mitochondria-associated NOD-like receptor, has emerged as a critical negative regulator of innate immunity and a promising therapeutic target for inflammatory bowel disease (IBD). Unlike other NLRs that often promote inflammation, NLRX1 functions to dampen overzealous immune responses, making its activation a compelling strategy for restoring gut homeostasis. This technical guide provides an in-depth overview of the foundational studies of NLRX1 agonists, with a focus on their mechanism of action, preclinical and clinical efficacy, and the experimental protocols used to elucidate their function. The development of orally active, gut-restricted NLRX1 agonists, such as NX-13, represents a significant advancement in the field, offering a novel immunometabolic approach to treating IBD.
Mechanism of Action of NLRX1 in Gut Inflammation
NLRX1 is a multifaceted protein that modulates several key signaling pathways implicated in the pathogenesis of IBD. Its strategic localization to the mitochondria allows it to act as a central hub, integrating metabolic and immune signals to maintain intestinal homeostasis.
Negative Regulation of NF-κB Signaling
A primary anti-inflammatory function of NLRX1 is its ability to attenuate the pro-inflammatory NF-κB signaling pathway. NLRX1 can interact with TRAF6, a key E3 ubiquitin ligase, thereby inhibiting its auto-ubiquitination and subsequent activation of the IKK complex.[1] This ultimately prevents the phosphorylation and degradation of IκB, keeping NF-κB sequestered in the cytoplasm and unable to initiate the transcription of pro-inflammatory cytokines.[1]
Modulation of MAVS-Mediated Antiviral Signaling
NLRX1 can also negatively regulate the MAVS-mediated signaling pathway, which is primarily involved in the antiviral immune response but also contributes to gut inflammation. By interacting with MAVS on the mitochondrial outer membrane, NLRX1 can interfere with the formation of the RIG-I-MAVS signaling complex, thereby reducing the production of type I interferons and other inflammatory mediators.[2]
Regulation of MAPK Signaling and Inflammasome Activity
Emerging evidence suggests that NLRX1 can also modulate the MAPK signaling pathway, although the precise mechanisms are still under investigation.[3] Additionally, in certain contexts, NLRX1 has been shown to influence the activation of the NLRP3 inflammasome, a multiprotein complex that drives the production of potent pro-inflammatory cytokines IL-1β and IL-18.[4] By regulating these pathways, NLRX1 helps to control the overall inflammatory tone in the gut.
Preclinical and Clinical Efficacy of NLRX1 Agonists
The therapeutic potential of targeting NLRX1 has been demonstrated through extensive preclinical studies and, more recently, in clinical trials with the small molecule agonist this compound.
Preclinical Studies in Animal Models of Colitis
Oral administration of the NLRX1 agonist this compound has shown significant efficacy in various mouse models of IBD, including the widely used dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model.[5] Treatment with this compound leads to a dose-dependent reduction in disease severity, characterized by decreased weight loss, improved stool consistency, and reduced rectal bleeding.[5] Histological analysis of the colon reveals attenuated immune cell infiltration and preservation of the epithelial barrier integrity.[3]
Clinical Trials of this compound in Ulcerative Colitis
A Phase 1b clinical trial of this compound in patients with active ulcerative colitis has provided promising results.[6][7] The study demonstrated that oral, once-daily administration of this compound was safe and well-tolerated.[7] Furthermore, patients treated with this compound showed early and significant improvements in clinical symptoms, including rectal bleeding and stool frequency, as well as endoscopic improvement.[6][8]
Quantitative Data from Foundational Studies
The following tables summarize key quantitative data from preclinical and clinical studies of the NLRX1 agonist this compound.
Table 1: Preclinical Efficacy of this compound in DSS-Induced Colitis in Mice [5]
| Dosage (mg/kg, oral) | Disease Activity Index (DAI) Reduction |
| 1 | Significant reduction throughout the 7-day DSS period |
| 10 | Significant reduction throughout the 7-day DSS period |
Table 2: Preclinical Efficacy of this compound in DSS-Induced Colitis in Pigs [3]
| Dosage (mg, oral) | Macroscopic Lesion Severity | Microscopic Immune Cell Infiltration |
| 10 | Dose-dependent improvement | Dose-dependent improvement |
| 50 | Dose-dependent improvement | Dose-dependent improvement |
| 100 | Dose-dependent improvement | Dose-dependent improvement |
Table 3: Phase 1b Clinical Trial Efficacy of this compound in Ulcerative Colitis (4 weeks) [6]
| Dosage (oral, once daily) | Mean Reduction in Total Mayo Score | Clinical Response | Clinical Remission | Endoscopic Response |
| Placebo | 1.0 | 0/4 | 0/4 | 0/4 |
| 250 mg IR | - | 8/11 | 3/11 | 4/11 |
| 500 mg IR | 3.0 | 4/10 | - | 4/10 |
| 500 mg DR | 2.1 | 3/11 | 1/11 | 3/11 |
IR: Immediate Release, DR: Delayed Release
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in foundational studies of NLRX1 agonists.
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice[3][10][11]
Objective: To induce acute colitis in mice to evaluate the efficacy of therapeutic interventions.
Materials:
-
8-12 week old C57BL/6 mice
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
-
Sterile drinking water
-
Animal balance
-
Cages with filter tops
Procedure:
-
Acclimatize mice to the animal facility for at least one week prior to the experiment.
-
Record the baseline body weight of each mouse.
-
Prepare a 2-3% (w/v) solution of DSS in sterile drinking water. The concentration may need to be optimized depending on the DSS batch and mouse strain.
-
Provide the DSS solution as the sole source of drinking water to the experimental group for 5-7 consecutive days. The control group receives regular sterile drinking water.
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces.
-
A Disease Activity Index (DAI) can be calculated based on these parameters.
-
On day 7, euthanize the mice and collect the colons for macroscopic and histological analysis. The length of the colon is a key indicator of inflammation.
NF-κB Activation Assay (Nuclear Translocation)[12][13]
Objective: To quantify the activation of NF-κB by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus.
Materials:
-
Cell culture (e.g., macrophages, intestinal epithelial cells)
-
NLRX1 agonist (e.g., this compound)
-
Stimulant (e.g., LPS, TNF-α)
-
Nuclear and cytoplasmic extraction buffers
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody against NF-κB p65
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Pre-treat the cells with the NLRX1 agonist or vehicle control for a specified time.
-
Stimulate the cells with a pro-inflammatory agent (e.g., LPS) for a defined period (e.g., 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them to separate the cytoplasmic and nuclear fractions using appropriate extraction buffers.
-
Determine the protein concentration of both the cytoplasmic and nuclear extracts.
-
Perform Western blotting on equal amounts of protein from each fraction.
-
Probe the blot with an antibody specific for the p65 subunit of NF-κB.
-
Quantify the band intensity to determine the relative amount of p65 in the cytoplasm versus the nucleus. A decrease in cytoplasmic p65 and a corresponding increase in nuclear p65 indicates NF-κB activation.
Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Cytokines in Colon Tissue[14][15]
Objective: To measure the mRNA expression levels of pro-inflammatory cytokines in colon tissue.
Materials:
-
Colon tissue samples
-
RNA extraction kit (e.g., TRIzol)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Homogenize a small piece of colon tissue in RNA extraction reagent.
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer.
-
Reverse transcribe an equal amount of RNA from each sample into cDNA.
-
Set up the qPCR reaction with the cDNA template, primers, and master mix.
-
Run the qPCR program on a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target genes, normalized to the housekeeping gene.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving NLRX1 and a typical experimental workflow for evaluating NLRX1 agonists.
Caption: NLRX1 signaling pathway in gut inflammation.
Caption: Experimental workflow for evaluating NLRX1 agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. bio-protocol.org [bio-protocol.org]
- 3. academic.oup.com [academic.oup.com]
- 4. biorxiv.org [biorxiv.org]
- 5. S4s4Activation of NLRX1 by this compound ameliorates IBD through immunometabolic mechanisms in CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Safety, Tolerability, Pharmacokinetics, and Clinical Efficacy of the NLRX1 agonist this compound in Active Ulcerative Colitis: Results of a Phase 1b Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Safety, Tolerability, Pharmacokinetics, and Clinical Efficacy of the NLRX1 agonist this compound in Active Ulcerative Colitis: Results of a Phase 1b Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Landos’s this compound shows symptom relief in Phase Ib ulcerative colitis trial - Clinical Trials Arena [clinicaltrialsarena.com]
Investigating the Therapeutic Potential of NX-13: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NX-13 is an orally administered, gut-restricted small molecule agonist of the Nucleotide-binding oligomerization domain, Leucine-rich repeat containing X1 (NLRX1) receptor. It is currently under investigation as a first-in-class therapeutic for inflammatory bowel disease (IBD), with a primary focus on ulcerative colitis (UC). The core mechanism of this compound revolves around the activation of the mitochondria-associated NLRX1, a key negative regulator of inflammation. This activation initiates a cascade of downstream signaling events that collectively suppress intestinal inflammation, reduce oxidative stress, and modulate the immune response. Preclinical and early-stage clinical data suggest a promising safety and efficacy profile for this compound in the treatment of IBD.
Core Mechanism of Action: NLRX1 Agonism
The primary therapeutic action of this compound is the targeted activation of the NLRX1 receptor. Located on the mitochondrial membrane, NLRX1 plays a crucial role in maintaining immune homeostasis within the gastrointestinal tract. Activation of NLRX1 by this compound leads to a multi-faceted anti-inflammatory response through several key pathways:
-
Inhibition of NF-κB Signaling: this compound-mediated activation of NLRX1 has been shown to antagonize the pro-inflammatory NF-κB pathway, a central regulator of inflammation. This leads to a downstream reduction in the production of inflammatory cytokines.
-
Modulation of Immunometabolism: this compound promotes a metabolic shift in immune cells from pro-inflammatory anaerobic glycolysis towards oxidative phosphorylation (OXPHOS). This metabolic reprogramming contributes to a less inflammatory cellular state.
-
Reduction of Oxidative Stress: By activating NLRX1, this compound enhances the expression and activity of antioxidant enzymes, leading to a decrease in cellular reactive oxygen species (ROS). This reduction in oxidative stress helps to protect intestinal tissues from damage.
-
Regulation of T-Cell Differentiation: In vitro studies have demonstrated that this compound can decrease the differentiation of naïve CD4+ T cells into pro-inflammatory Th1 and Th17 subsets, which are key drivers of chronic inflammation in IBD.
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling cascade initiated by the activation of NLRX1 by this compound.
Preclinical Efficacy Data
This compound has demonstrated significant efficacy in multiple preclinical mouse models of inflammatory bowel disease.
| Preclinical Model | Key Findings | Reference |
| DSS-Induced Colitis | Oral administration of this compound significantly ameliorated disease severity, reduced colonic leukocytic infiltration, and lowered cytokine markers of inflammation. | [1][2] |
| Mdr1a-/- Mouse Model | This compound treatment reduced the occurrence of crypt destruction and structural abnormalities with reduced infiltration of neutrophils and eosinophils. | [1][2] |
| CD45RBhi Adoptive Transfer Model | Oral this compound treatment significantly reduced signs of disease post-transfer with notable decreases in leukocytic infiltration and mucosal thickening. | [1][2] |
| In Vitro Naïve CD4+ T-cell Differentiation | Treatment with this compound (at concentrations as low as 0.05 μM) significantly decreased the differentiation of naïve CD4+ T cells into pro-inflammatory Th1 and Th17 subsets. | [1][2] |
| In Vitro PBMCs from UC Patients | At concentrations of 0.01 μM and higher, this compound significantly reduced TNFα and IL-4-producing cells. At 0.05 μM and above, IFNγ producing cells were decreased, and IL-10-producing cells were increased. This compound also reduced NF-κB and ROS production upon stimulation. | [1] |
Clinical Trial Data
A Phase 1b clinical trial (NCT04862741) evaluated the safety, tolerability, and clinical efficacy of this compound in patients with active ulcerative colitis.[3][4]
| Endpoint (at 4 weeks) | Placebo (n=4) | This compound 250 mg IR (n=11) | This compound 500 mg IR (n=10) | This compound 500 mg DR (n=11) | Reference |
| Clinical Response | 0% (0/4) | 72.7% (8/11) | 40% (4/10) | 27.3% (3/11) | [3] |
| Clinical Remission | 0% (0/4) | 27.3% (3/11) | 0% (0/10) | 9.1% (1/11) | [3] |
| Endoscopic Response | 0% (0/4) | 36.4% (4/11) | 40% (4/10) | 27.3% (3/11) | [3] |
| Endoscopic Remission | Not Reported | 18.2% (2/11) | 10% (1/10) | 18.2% (2/11) | [3] |
| Mean Reduction in Total Mayo Score | 1.0 | 2.5 | 3.0 | 2.1 | [3] |
IR: Immediate Release, DR: Delayed Release
Experimental Protocols
DSS-Induced Colitis in Mice
This protocol outlines the induction of acute colitis in C57BL/6 mice using dextran (B179266) sulfate (B86663) sodium (DSS) to evaluate the in vivo efficacy of this compound.
References
- 1. The Safety, Tolerability, Pharmacokinetics, and Clinical Efficacy of the NLRX1 agonist this compound in Active Ulcerative Colitis: Results of a Phase 1b Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]
NX-13: A Novel Gut-Restricted Therapeutic for Inflammatory Bowel Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
NX-13 is a first-in-class, orally administered, gut-restricted small molecule in development for the treatment of inflammatory bowel diseases (IBD), including ulcerative colitis (UC) and Crohn's disease. It functions as a potent and selective agonist of the Nucleotide-binding oligomerization domain, Leucine-rich repeat containing X1 (NLRX1) receptor. NLRX1 is a crucial intracellular modulator of immune and metabolic pathways located on the mitochondrial membrane. By activating NLRX1, this compound exerts a bimodal mechanism of action: it dampens intestinal inflammation and promotes epithelial tissue repair. Preclinical and clinical data suggest that this compound is well-tolerated and demonstrates promising efficacy in reducing the clinical and endoscopic signs of UC, positioning it as a novel therapeutic candidate for IBD.
Core Mechanism of Action: NLRX1 Agonism
The primary therapeutic activity of this compound stems from its activation of the NLRX1 receptor, a negative regulator of inflammatory signaling.[1] Activation of NLRX1 by this compound initiates a cascade of downstream events that collectively suppress intestinal inflammation through several key mechanisms:
-
Inhibition of NF-κB Signaling: NLRX1 activation interferes with the nuclear factor-kappa B (NF-κB) pathway, a central driver of pro-inflammatory gene expression.[2][3] This leads to a reduction in the production of inflammatory cytokines such as TNF-α, IL-6, and IL-8.[3][4]
-
Reduction of Oxidative Stress: this compound treatment has been shown to decrease cellular reactive oxygen species (ROS) by increasing the expression of antioxidant enzymes.[2] This mitigation of oxidative stress helps protect intestinal tissue from damage.
-
Modulation of Immunometabolism: this compound promotes a shift in the metabolic state of immune cells from pro-inflammatory anaerobic glycolysis towards oxidative phosphorylation.[1] This metabolic reprogramming contributes to a less inflammatory cellular environment.
-
Regulation of T-Cell Differentiation: In-vitro studies have demonstrated that this compound can decrease the differentiation of naïve CD4+ T cells into pro-inflammatory Th1 and Th17 subtypes, which are key drivers of IBD pathology.[1][3]
Signaling Pathway Visualization
Caption: this compound activates mitochondrial NLRX1, inhibiting NF-κB and reducing inflammation.
Preclinical Data
This compound has been evaluated in multiple preclinical models of IBD, demonstrating its potential as a gut-restricted anti-inflammatory agent.
Pharmacokinetics and Toxicology
Pharmacokinetic studies in rats have shown that oral administration of this compound results in high concentrations within the colon tissue with low systemic plasma concentrations, confirming its gut-restricted profile.[5] A 7-day repeat-dose toxicology study in rats at doses up to 1000 mg/kg revealed no significant adverse effects, suggesting a wide safety margin.[5]
| Parameter | Value | Species | Reference |
| Maximum Plasma Concentration (Cmax) | 57 ng/mL | Rat (10 mg/kg oral dose) | [5] |
| Peak Colon Tissue Concentration | 10 µg/g | Rat (1 mg/kg oral dose) | [5] |
| Peak Colon Tissue Concentration | 100 µg/g | Rat (10 mg/kg oral dose) | [5] |
| No Observed Adverse Effect Level (NOAEL) | ≥ 1000 mg/kg | Rat (7-day study) | [5] |
Efficacy in IBD Models
This compound has demonstrated efficacy in reducing disease severity in various murine models of colitis, including dextran (B179266) sulfate (B86663) sodium (DSS), Mdr1a-/-, and CD45RBhi adoptive transfer models.[3] Furthermore, in a DSS-induced colitis model in pigs, which more closely resembles human gastrointestinal physiology, this compound showed a dose-dependent improvement in macroscopic lesion severity and reduced infiltration of inflammatory immune cells.[4]
| Model | Key Findings | Reference |
| DSS-induced Colitis (Mouse) | Ameliorated disease severity, reduced colonic leukocytic infiltration and inflammatory cytokines. | [3] |
| Mdr1a-/- Colitis (Mouse) | Reduced disease severity and inflammation. | [3] |
| CD45RBhi Adoptive Transfer (Mouse) | Reduced disease severity and inflammation. | [3] |
| DSS-induced Colitis (Pig) | Dose-dependent improvement in macroscopic lesions, reduced Th1 cells and TNF-producing myeloid cells in the colon. | [4] |
Clinical Data
This compound has been evaluated in a Phase 1b clinical trial for the treatment of active ulcerative colitis and is currently in a Phase 2 study.
Phase 1b Clinical Trial (NCT04862741)
This randomized, double-blind, placebo-controlled, multicenter study evaluated the safety, tolerability, and pharmacokinetics of this compound in 38 patients with active UC (total Mayo score of 4-10).[6][7] Patients were randomized to receive once-daily oral this compound (250 mg immediate release [IR], 500 mg IR, or 500 mg delayed release [DR]) or placebo for 4 weeks.[7]
Safety and Tolerability: this compound was generally safe and well-tolerated across all dose groups.[7] No serious adverse events or deaths were reported.[7] All adverse events were mild to moderate in severity.[8]
Efficacy: While not powered for statistical significance, the study showed early and promising signals of clinical and endoscopic improvement.[6]
| Outcome (at Week 4) | Placebo (n=4) | This compound 250 mg IR (n=11) | This compound 500 mg IR (n=10) | This compound 500 mg DR (n=11) | Reference |
| Clinical Response | 0% (0/4) | 72.7% (8/11) | 40% (4/10) | 27.3% (3/11) | [9] |
| Clinical Remission | 0% (0/4) | 27.3% (3/11) | 0% (0/10) | 9.1% (1/11) | [9] |
| Endoscopic Response | 0% (0/4) | 36.4% (4/11) | 40% (4/10) | 27.3% (3/11) | [9] |
| Endoscopic Remission | 0% (0/4) | 18.2% (2/11) | 10% (1/10) | 18.2% (2/11) | [9] |
| Mean Change in Total Mayo Score | -1.0 | -2.5 | -3.0 | -2.1 | [9] |
Phase 2 Clinical Trial (NEXUS - NCT05785715)
A Phase 2 proof-of-concept study, NEXUS, is currently ongoing to further evaluate the efficacy and safety of this compound in patients with moderate to severe ulcerative colitis.[10] This randomized, multicenter, double-blind, placebo-controlled trial is expected to provide more definitive data on the therapeutic potential of this compound.[8]
Experimental Protocols
In Vitro T-Cell Differentiation Assay
-
Objective: To assess the effect of this compound on the differentiation of naïve CD4+ T cells into pro-inflammatory subsets.
-
Methodology:
-
Isolate naïve CD4+ T cells from the spleens of mice using magnetic-activated cell sorting.
-
Culture the isolated cells in plates coated with anti-CD3 and anti-CD28 antibodies to stimulate T-cell activation.
-
Treat the cells with varying concentrations of this compound or a vehicle control.
-
After a defined culture period, analyze the differentiation into Th1 and Th17 subsets by intracellular cytokine staining and flow cytometry for key transcription factors and cytokines (e.g., T-bet, RORγt, IFN-γ, IL-17).
-
Murine Model of DSS-Induced Colitis
-
Objective: To evaluate the in vivo efficacy of this compound in an acute model of colitis.
-
Methodology:
-
House C57BL/6 mice under standard conditions with ad libitum access to food and water.
-
Induce acute colitis by administering 2.5-5% (w/v) DSS in the drinking water for 5-7 consecutive days.[11][12]
-
Administer this compound or vehicle control orally once daily, starting concurrently with or prior to DSS administration.
-
Monitor mice daily for body weight loss, stool consistency, and rectal bleeding to calculate a Disease Activity Index (DAI).
-
At the end of the study period, sacrifice the mice and collect the colon for measurement of length, macroscopic scoring of inflammation, and histopathological analysis of tissue sections stained with hematoxylin (B73222) and eosin.
-
Analyze colonic tissue for myeloperoxidase (MPO) activity as a marker of neutrophil infiltration and for the expression of pro-inflammatory cytokines via qPCR or ELISA.
-
Experimental Workflow: DSS-Induced Colitis Model
Caption: Workflow for evaluating this compound efficacy in a DSS-induced murine colitis model.
Conclusion
This compound represents a promising novel therapeutic approach for IBD with a unique, gut-restricted mechanism of action centered on the activation of the immunometabolic regulator NLRX1. Its ability to concurrently reduce inflammation and oxidative stress, while modulating immune cell function, addresses key pathological features of IBD. The favorable safety profile and early efficacy signals from clinical trials in ulcerative colitis patients are encouraging. Ongoing and future clinical development will be critical in establishing the role of this compound in the management of inflammatory bowel diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. S4s4Activation of NLRX1 by this compound ameliorates IBD through immunometabolic mechanisms in CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of NLRX1 by this compound Alleviates Inflammatory Bowel Disease through Immunometabolic Mechanisms in CD4+ T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Exploratory Studies with this compound: Oral toxicity and pharmacokinetics in rodents of an orally active, gut-restricted first-in-class therapeutic for IBD that targets NLRX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. The Safety, Tolerability, Pharmacokinetics, and Clinical Efficacy of the NLRX1 agonist this compound in Active Ulcerative Colitis: Results of a Phase 1b Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Landos Biopharma Publishes Results of this compound Phase 1b Study in Ulcerative Colitis in Journal of Crohn’s and Colitis - BioSpace [biospace.com]
- 9. The Safety, Tolerability, Pharmacokinetics, and Clinical Efficacy of the NLRX1 agonist this compound in Active Ulcerative Colitis: Results of a Phase 1b Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Landos’s this compound shows symptom relief in Phase Ib ulcerative colitis trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 11. Dextran sodium sulfate colitis murine model: An indispensable tool for advancing our understanding of inflammatory bowel diseases pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. socmucimm.org [socmucimm.org]
Amelenodor (NX-13): An In-Depth Technical Review of Early Research for Crohn's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amelenodor (formerly NX-13) is an orally administered, gut-restricted small molecule agonist of the Nucleotide-binding oligomerization domain, leucine-rich repeat-containing X1 (NLRX1) protein. Developed by Landos Biopharma and now under the portfolio of AbbVie, Amelenodor is being investigated as a potential therapeutic for inflammatory bowel diseases (IBD), including Crohn's disease and ulcerative colitis.[1][2] This technical guide provides a comprehensive overview of the early research findings for Amelenodor, with a focus on its potential application in Crohn's disease. While clinical data specific to Crohn's disease remains forthcoming, this document synthesizes available preclinical data in relevant IBD models and clinical findings from studies in ulcerative colitis to inform the scientific and drug development community.
Mechanism of Action: NLRX1 Agonism
Amelenodor's therapeutic potential stems from its targeted activation of NLRX1, a unique member of the NOD-like receptor family located on the mitochondrial outer membrane.[3][4] NLRX1 functions as a negative regulator of inflammation and plays a crucial role in maintaining immune homeostasis in the gut. Its activation by Amelenodor initiates a cascade of events that collectively reduce intestinal inflammation and may promote tissue repair.[2]
The proposed mechanism of action involves the modulation of immunometabolism within immune cells, particularly CD4+ T cells.[4] Activation of NLRX1 by Amelenodor leads to an increase in mitochondrial oxidative phosphorylation. This metabolic shift is associated with a decrease in the differentiation of pro-inflammatory T helper 1 (Th1) and T helper 17 (Th17) cells, which are key drivers of the pathology in Crohn's disease.[4][5]
Furthermore, NLRX1 agonism has been shown to attenuate the nuclear factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammatory responses.[3] This inhibition of NF-κB leads to a downstream reduction in the production of various pro-inflammatory cytokines.[5] Additionally, Amelenodor has been observed to reduce the generation of reactive oxygen species (ROS), thereby mitigating oxidative stress, another contributor to intestinal damage in IBD.[6]
Preclinical Research Findings
Amelenodor has been evaluated in several preclinical animal models of inflammatory bowel disease that share pathological features with Crohn's disease. These studies have provided foundational evidence for its anti-inflammatory effects.
Pharmacokinetics and Safety in Rodents
Initial pharmacokinetic and safety studies were conducted in Sprague Dawley rats to assess the distribution and tolerability of Amelenodor.
Table 1: Pharmacokinetic Parameters of Amelenodor in Sprague Dawley Rats [6]
| Parameter | Value | Conditions |
| Maximum Plasma Concentration (Cmax) | 57 ng/mL | Single oral dose of 10 mg/kg |
| Time to Maximum Concentration (Tmax) | 0.5 hours | Single oral dose of 10 mg/kg |
| Peak Colon Tissue Concentration | 10 µg/g | Single oral dose of 1 mg/kg |
| Peak Colon Tissue Concentration | 100 µg/g | Single oral dose of 10 mg/kg |
A seven-day repeat-dose oral toxicity study in rats demonstrated that Amelenodor was well-tolerated at doses up to 1000 mg/kg, with no significant changes in weight, clinical signs, hematology, or blood biochemistry. Histopathological examination of twelve different tissues revealed no abnormalities.[6] These findings suggest a favorable safety profile and gut-restricted action, which is desirable for an IBD therapeutic.
Experimental Protocols for Key Preclinical Studies
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following outlines the protocols for key animal models used to evaluate the efficacy of Amelenodor.
1. Dextran Sulfate Sodium (DSS)-Induced Colitis Model: This model is widely used to induce acute colitis that mimics some aspects of ulcerative colitis but is also relevant for studying general intestinal inflammation.
-
Animal Strain: C57BL/6 mice.
-
Induction of Colitis: Mice are administered 2.5% - 5% (w/v) DSS in their drinking water for 5-7 consecutive days.
-
Treatment: Amelenodor is administered orally, typically once daily, starting either before or concurrently with DSS administration and continuing for the duration of the study.
-
Assessments:
-
Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and presence of blood in the stool.
-
Colon Length: Measured as an indicator of inflammation (shorter colon length indicates more severe inflammation).
-
Histological Analysis: Colon tissue is collected, fixed, sectioned, and stained (e.g., with H&E) to assess the degree of inflammation, ulceration, and tissue damage.
-
Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration in the colon tissue.
-
Cytokine Analysis: Measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates or serum using methods like ELISA or qPCR.
-
2. T-Cell Transfer Model of Colitis: This model is particularly relevant to Crohn's disease as it is driven by a T-cell-mediated immune response.
-
Animal Strain: Immunodeficient mice (e.g., Rag1-/- or SCID).
-
Induction of Colitis: Naive CD4+ T cells (specifically the CD45RBhigh subset) are isolated from the spleens of healthy donor mice and injected intraperitoneally into the immunodeficient recipient mice. This leads to the development of chronic colitis over several weeks.
-
Treatment: Oral administration of Amelenodor is typically initiated after the transfer of T cells.
-
Assessments:
-
Weight Loss: Monitored as a primary indicator of disease progression.
-
Histological Analysis: Examination of the colon for signs of chronic inflammation, including transmural inflammation and immune cell infiltration.
-
Flow Cytometry: Analysis of immune cell populations (e.g., Th1, Th17 cells) in the lamina propria of the colon.
-
Cytokine Profiling: Measurement of key cytokines associated with T-cell responses (e.g., IFN-γ, IL-17).
-
Clinical Research Findings
As of the latest available information, a Phase 1 clinical trial of Amelenodor in patients with Crohn's disease is reported to be ongoing, but the results have not yet been publicly disclosed.[1] However, a Phase 1b clinical trial in patients with active ulcerative colitis has been completed, and the findings provide valuable insights into the safety, tolerability, and potential clinical activity of Amelenodor in a human IBD population.
Phase 1b Study in Ulcerative Colitis (NCT04862741)
This multicenter, randomized, double-blind, placebo-controlled study evaluated the safety, tolerability, and pharmacokinetics of multiple doses of Amelenodor in patients with active ulcerative colitis.[7][8]
Table 2: Clinical Outcomes from Phase 1b Study of Amelenodor in Ulcerative Colitis (at Week 4) [5][7][8]
| Outcome | Placebo (n=4) | Amelenodor 250 mg IR (n=11) | Amelenodor 500 mg IR (n=10) | Amelenodor 500 mg DR (n=11) |
| Clinical Response | 0% (0/4) | 72.7% (8/11) | 40% (4/10) | 27.3% (3/11) |
| Clinical Remission | 0% (0/4) | 27.3% (3/11) | 0% (0/10) | 9.1% (1/11) |
| Endoscopic Response | 0% (0/4) | 36.4% (4/11) | 40% (4/10) | 27.3% (3/11) |
IR: Immediate Release, DR: Delayed Release
The study concluded that Amelenodor was generally safe and well-tolerated, with early indications of rapid symptomatic and endoscopic improvement.[7][8] No serious adverse events were reported.[8]
Visualizing the Core Mechanisms and Workflows
To further elucidate the complex biological processes and experimental designs discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Signaling pathway of Amelenodor (this compound) via NLRX1 activation.
Caption: Experimental workflow for the T-cell transfer model of colitis.
Conclusion and Future Directions
Early research on Amelenodor (this compound) has established a strong preclinical rationale for its development as a therapeutic for Crohn's disease. Its novel, gut-restricted mechanism of action, centered on the activation of the immunoregulatory protein NLRX1, offers a promising approach to modulating the underlying inflammatory processes in IBD. Preclinical studies have consistently demonstrated its anti-inflammatory efficacy and a favorable safety profile.
While the publicly available clinical data is currently limited to ulcerative colitis, the positive outcomes from the Phase 1b study in this patient population are encouraging and support the continued investigation of Amelenodor in Crohn's disease. The scientific and medical communities eagerly await the results of the ongoing Phase 1 trial in Crohn's disease patients, which will be critical in determining the future trajectory of this promising therapeutic candidate. Further research will also be needed to fully elucidate the long-term efficacy and safety of Amelenodor and to identify potential biomarkers that could predict patient response.
References
- 1. Amelenodor - Landos Biopharma - AdisInsight [adisinsight.springer.com]
- 2. AbbVie to acquire Landos BioPharma and NX 13 for ulcerative colitis and Crohn's disease - Medthority [medthority.com]
- 3. Frontiers | NLRX1 Is a Multifaceted and Enigmatic Regulator of Immune System Function [frontiersin.org]
- 4. NLRX1 regulates effector and metabolic functions of CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Safety, Tolerability, Pharmacokinetics, and Clinical Efficacy of the NLRX1 agonist this compound in Active Ulcerative Colitis: Results of a Phase 1b Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amelenodor - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. The Safety, Tolerability, Pharmacokinetics, and Clinical Efficacy of the NLRX1 agonist this compound in Active Ulcerative Colitis: Results of a Phase 1b Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Oral Administration of NX-13 in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the oral administration of NX-13 in rat models, based on preclinical safety and pharmacokinetic studies. This compound is an orally active, gut-restricted small molecule agonist of the Nucleotide-binding oligomerization domain, leucine-rich repeat containing X1 (NLRX1) receptor, being investigated for the treatment of inflammatory bowel disease (IBD).[1][2][3][4][5][6][7]
Data Summary
Quantitative data from preclinical studies involving the oral administration of this compound to Sprague Dawley rats are summarized below.
Table 1: Pharmacokinetic Parameters of Single Dose Oral this compound in Rats[8]
| Dose (mg/kg) | Maximum Plasma Concentration (Cmax) | Time to Maximum Concentration (Tmax) |
| 10 | 57 ng/mL | 0.5 hours |
Data from a single oral dose pharmacokinetic analysis in Sprague Dawley rats.[8]
Table 2: Peak Concentration of Single Dose Oral this compound in Rat Colon Tissue[1][8]
| Dose (mg/kg) | Peak Colon Tissue Concentration (µg/g) |
| 1 | 10 |
| 10 | 100 |
Colon tissue concentrations demonstrate dose-proportional scaling.[1][8]
Table 3: Seven-Day Repeat-Dose Oral Toxicity Study in Rats[1][3][6]
| Dose (mg/kg/day) | Key Observations | No Observed Adverse Effect Level (NOAEL) |
| 500 | No changes in body weight, clinical signs, behavior, hematology, or blood biochemistry. No macroscopic or microscopic changes in 12 evaluated tissues. No changes in the weights of the brain, heart, kidney, liver, or spleen. | >1000 mg/kg |
| 1000 | No changes in body weight, clinical signs, behavior, hematology, or blood biochemistry. No macroscopic or microscopic changes in 12 evaluated tissues. No changes in the weights of the brain, heart, kidney, liver, or spleen. | >1000 mg/kg |
Study conducted in male and female Sprague Dawley rats.[1][3][6]
Experimental Protocols
Protocol for Single-Dose Pharmacokinetic Study of Oral this compound in Rats
This protocol is designed to assess the pharmacokinetic profile of a single oral dose of this compound in rats.[8]
Materials:
-
This compound compound
-
Appropriate vehicle for oral administration
-
Sprague Dawley rats (with jugular vein catheters for blood collection)[8]
-
Oral gavage needles
-
Blood collection tubes (heparinized)[8]
-
Centrifuge
-
Equipment for plasma and tissue sample analysis
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for a suitable period before the experiment.
-
Fasting: Fast the rats for 4 hours prior to dosing.[8]
-
Dose Preparation: Prepare the desired dose of this compound (e.g., 10 mg/kg or 100 mg/kg) in a suitable vehicle. The dosing volume should be 0.5 mL per rat.[8]
-
Administration: Administer a single dose of this compound via oral gavage.
-
Blood Collection: Collect blood samples from the jugular vein catheter at specified time points: 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[8]
-
Feeding: Return food to the rats after the 1-hour blood collection time point.[8]
-
Plasma Preparation: Process the collected blood by passing it through a heparinized tube and centrifuging at 10,000 x g for 5 minutes to separate the plasma.[8]
-
Tissue Collection (Optional): For determining gastrointestinal concentrations, euthanize animals at specific time points post-dosing. Excise the colon, open it longitudinally, and collect the contents into pre-weighed tubes.[8]
-
Sample Analysis: Analyze the plasma and/or colon tissue samples to determine the concentration of this compound.
Protocol for Seven-Day Repeat-Dose Oral Toxicity Study of this compound in Rats
This protocol outlines a seven-day study to evaluate the safety and tolerability of repeated oral doses of this compound in rats.[1][3][6]
Materials:
-
This compound compound
-
Appropriate vehicle for oral administration
-
Male and female Sprague Dawley rats[1]
-
Oral gavage needles
-
Equipment for clinical observations, functional observational battery, hematology, and clinical chemistry analysis
-
Necropsy and histopathology equipment
Procedure:
-
Animal Acclimation and Grouping: Acclimate rats and divide them into control (vehicle) and treatment groups (e.g., 500 mg/kg/day and 1000 mg/kg/day).[1][3]
-
Daily Dosing: Administer the assigned dose of this compound or vehicle orally once daily for seven consecutive days.
-
Daily Observations: Monitor and record the following daily:
-
Functional Observational Battery: Conduct a functional observational battery to assess any neurological or behavioral effects.[1]
-
Clinical Pathology: At the end of the 7-day period, collect blood samples for hematology and clinical biochemistry analysis.[1][9]
-
Necropsy and Histopathology:
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway initiated by the oral administration of this compound.
Caption: this compound activates mitochondrial NLRX1, leading to reduced inflammation.
Experimental Workflow for Oral Administration in Rats
The diagram below outlines the general workflow for studies involving the oral administration of this compound in rats.
Caption: Workflow for oral administration of this compound in rat studies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Exploratory studies with this compound: oral toxicity and pharmacokinetics in rodents of an orally active, gut-restricted first-in-class therapeutic for IBD that targets NLRX1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S4s4Activation of NLRX1 by this compound ameliorates IBD through immunometabolic mechanisms in CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Activation of NLRX1 by this compound Alleviates Inflammatory Bowel Disease through Immunometabolic Mechanisms in CD4+ T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploratory Studies with this compound: Oral toxicity and pharmacokinetics in rodents of an orally active, gut-restricted first-in-class therapeutic for IBD that targets NLRX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols for In Vitro Efficacy Testing of NX-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
NX-13 is a first-in-class, orally administered, gut-restricted small molecule agonist of the Nucleotide-binding oligomerization domain, Leucine-rich repeat containing X1 (NLRX1) receptor.[1][2][3] It is currently under investigation for the treatment of inflammatory bowel disease (IBD), including ulcerative colitis (UC) and Crohn's disease (CD).[1][4] The mechanism of action of this compound is centered on the activation of the NLRX1 pathway, which is a key negative regulator of inflammation.[1] This activation leads to a multi-faceted anti-inflammatory response, including the inhibition of the pro-inflammatory NF-κB pathway, modulation of T-cell differentiation, a shift in cellular metabolism towards oxidative phosphorylation, and a reduction in oxidative stress.[1][5][6]
These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy of this compound. The included methodologies are designed to be robust and reproducible for researchers in academic and industrial settings.
Data Summary
The following tables summarize the quantitative data from in vitro studies on this compound, demonstrating its potent anti-inflammatory effects.
Table 1: Effect of this compound on Cytokine Production in Human PBMCs from Ulcerative Colitis Patients
| Cytokine | This compound Concentration | Stimulation | Result | Reference |
| TNFα | ≥ 0.01 μM | PMA/Ionomycin or TNFα | Significant Reduction | [5] |
| IL-4 | ≥ 0.01 μM | PMA/Ionomycin or TNFα | Significant Reduction | [5] |
| IFNγ | ≥ 0.05 μM | PMA/Ionomycin or TNFα | Significant Reduction | [5] |
| IL-10 | ≥ 0.05 μM | PMA/Ionomycin or TNFα | Significant Increase | [5] |
| IL-6 | Not specified | PMA/Ionomycin or TNFα | Decreased Production | [5][6] |
| MCP-1 | Not specified | PMA/Ionomycin or TNFα | Decreased Production | [5][6] |
| IL-8 | 0.01 µM | PMA/Ionomycin or TNFα | Decreased Production | [5][6][7] |
Table 2: Effect of this compound on NF-κB Activation and Reactive Oxygen Species (ROS) Production
| Assay | Cell Type | This compound Concentration | Stimulation | Result | Reference |
| NF-κB Activity | Human PBMCs from UC patients | Not specified | PMA/Ionomycin, TNFα, or H₂O₂ | Decreased Activity | [5][6] |
| ROS Production | Human PBMCs from UC patients | Not specified | PMA/Ionomycin, TNFα, or H₂O₂ | Decreased Production | [5][6] |
| NF-κB Activity | Murine Naïve CD4+ T cells | Not specified | Not specified | Decreased Activation | [5][6] |
| ROS Production | Murine Naïve CD4+ T cells | Not specified | Not specified | Decreased Production | [5][6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for the in vitro assays described in this document.
Caption: this compound activates mitochondrial NLRX1, inhibiting NF-κB and promoting oxidative phosphorylation.
Caption: General workflow for in vitro testing of this compound efficacy.
Experimental Protocols
In Vitro T-Cell Differentiation Assay
Objective: To determine the effect of this compound on the differentiation of naïve CD4+ T cells into pro-inflammatory Th1 and Th17 subsets.[1][5][6]
Materials:
-
Naïve CD4+ T cells (isolated from human PBMCs or mouse spleens)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol
-
Anti-CD3 and Anti-CD28 antibodies (plate-bound)
-
This compound (various concentrations) and vehicle control (e.g., DMSO)
-
Cytokine cocktails for differentiation:
-
Th1: Recombinant IL-12 (20 ng/mL) and anti-IL-4 antibody (10 µg/mL)
-
Th17: Recombinant TGF-β (5 ng/mL), recombinant IL-6 (20 ng/mL), anti-IFN-γ antibody (10 µg/mL), and anti-IL-4 antibody (10 µg/mL)
-
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation/Permeabilization buffers
-
Fluorochrome-conjugated antibodies for flow cytometry (e.g., anti-IFN-γ, anti-IL-17A, anti-T-bet, anti-RORγt)
-
96-well cell culture plates
-
Flow cytometer
Protocol:
-
Coat a 96-well plate with anti-CD3 (e.g., 5 µg/mL) and anti-CD28 (e.g., 2 µg/mL) antibodies overnight at 4°C.
-
Wash the plate twice with sterile PBS to remove unbound antibodies.
-
Seed naïve CD4+ T cells at a density of 1 x 10⁶ cells/mL in the coated wells.
-
Add varying concentrations of this compound or vehicle control to the respective wells.
-
Add the appropriate cytokine cocktails to induce Th1 or Th17 differentiation.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.
-
On the final day, re-stimulate the cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein transport inhibitor for 4-6 hours.
-
Harvest the cells and wash with PBS.
-
Perform surface staining for CD4 if necessary.
-
Fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.
-
Perform intracellular staining for lineage-specific cytokines (IFN-γ for Th1, IL-17A for Th17) and transcription factors (T-bet for Th1, RORγt for Th17).
-
Analyze the cell populations by flow cytometry.
NF-κB Activity Assay (ELISA-based)
Objective: To quantify the effect of this compound on the activation of the NF-κB p65 subunit in immune cells.[1]
Materials:
-
Human PBMCs or murine Bone Marrow-Derived Macrophages (BMDMs)
-
Appropriate cell culture medium
-
This compound (various concentrations) and vehicle control
-
NF-κB activator (e.g., TNFα at 10 ng/mL or LPS at 1 µg/mL)
-
Nuclear Extraction Kit
-
NF-κB p65 Transcription Factor Assay Kit (ELISA-based, e.g., Active Motif TransAM™)
-
Bradford or BCA Protein Assay Kit
-
Microplate reader
Protocol:
-
Culture PBMCs or BMDMs in 6-well plates until they reach the desired confluence.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNFα or LPS) for 30-60 minutes.
-
Wash the cells with ice-cold PBS and harvest them.
-
Prepare nuclear extracts from the cell lysates using a commercial nuclear extraction kit, following the manufacturer's protocol.
-
Determine the protein concentration of the nuclear extracts using a Bradford or BCA assay.
-
Use a transcription factor ELISA kit to measure the amount of activated p65 subunit of NF-κB in the nuclear extracts. a. Add equal amounts of protein from the nuclear extracts to the wells of the ELISA plate, which are pre-coated with an oligonucleotide containing the NF-κB consensus site. b. Incubate to allow the active NF-κB p65 to bind to the oligonucleotide. c. Wash the wells to remove unbound proteins. d. Add the primary antibody specific for the activated form of p65 and incubate. e. Wash and add the HRP-conjugated secondary antibody, followed by incubation. f. Wash and add the colorimetric substrate. g. Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantify the relative amount of activated NF-κB by comparing the absorbance of treated samples to the controls.
Cytokine Release Assay
Objective: To measure the effect of this compound on the production and release of pro-inflammatory cytokines.
Materials:
-
Human PBMCs from UC patients or healthy donors
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (various concentrations) and vehicle control
-
Stimulant (e.g., PMA/Ionomycin or LPS)
-
ELISA kits or multiplex bead-based assay kits for the cytokines of interest (e.g., TNFα, IL-6, IL-8, MCP-1)
-
96-well cell culture plates
-
Microplate reader or multiplex analyzer
Protocol:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Seed the PBMCs at a density of 1 x 10⁶ cells/mL in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with an appropriate stimulant (e.g., LPS at 1 µg/mL) for 24 hours.
-
Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Measure the concentration of cytokines in the supernatant using specific ELISA kits or a multiplex bead-based assay, following the manufacturer's instructions.
-
Generate a standard curve for each cytokine to determine the concentrations in the samples.
Reactive Oxygen Species (ROS) Assay
Objective: To assess the impact of this compound on the production of intracellular ROS.
Materials:
-
Immune cells (e.g., PBMCs, macrophages)
-
Appropriate cell culture medium
-
This compound (various concentrations) and vehicle control
-
ROS inducer (e.g., H₂O₂ at 100 µM or PMA at 50 ng/mL)
-
Fluorescent ROS probe (e.g., DCFDA - 2',7'-dichlorofluorescin diacetate)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Seed the cells in a black, clear-bottom 96-well plate and allow them to adhere overnight if necessary.
-
Wash the cells with serum-free medium or PBS.
-
Load the cells with the ROS probe (e.g., 10 µM DCFDA) for 30-60 minutes at 37°C, protected from light.
-
Wash the cells to remove the excess probe.
-
Add medium containing various concentrations of this compound or vehicle control and incubate for 1-2 hours.
-
Add the ROS inducer (e.g., H₂O₂) to the wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCFDA) over time using a fluorescence microplate reader. Alternatively, cells can be harvested, and ROS levels can be analyzed by flow cytometry.
-
The change in fluorescence intensity is proportional to the amount of intracellular ROS.
Conclusion
The in vitro assays outlined in these application notes provide a comprehensive framework for evaluating the efficacy of this compound. By targeting the NLRX1 receptor, this compound demonstrates significant potential in modulating key inflammatory pathways implicated in IBD. These protocols can be adapted for screening other NLRX1 agonists and for further elucidating the immunometabolic mechanisms underlying their therapeutic effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Landos Biopharma Announces Positive Results from a Phase 1 Study of this compound in Healthy Volunteers - BioSpace [biospace.com]
- 3. Landos Biopharma Announces First Human Dosing in a Phase 1 [globenewswire.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. S4s4Activation of NLRX1 by this compound ameliorates IBD through immunometabolic mechanisms in CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of NLRX1 by this compound Alleviates Inflammatory Bowel Disease through Immunometabolic Mechanisms in CD4+ T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
Measuring NLRX1 Activation After NX-13 Treatment: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
NLRX1, a nucleotide-binding oligomerization domain (NOD)-like receptor localized to the mitochondria, has emerged as a critical regulator of innate immunity and cellular metabolism.[1] Its activation is associated with the attenuation of inflammatory responses, making it a promising therapeutic target for inflammatory and autoimmune diseases.[1] NX-13 is a novel, orally active, gut-restricted small molecule that selectively targets and activates the NLRX1 pathway.[2][3][4] Activation of NLRX1 by this compound has been shown to alleviate inflammatory bowel disease (IBD) by modulating immunometabolic mechanisms in CD4+ T cells.[2] This document provides detailed protocols to measure the activation of NLRX1 following treatment with this compound, focusing on key downstream signaling events and cellular responses.
Core Mechanism of Action of this compound
This compound activates NLRX1, leading to a cascade of anti-inflammatory effects primarily within the gastrointestinal tract.[2][5] The key mechanisms include:
-
Modulation of T-Cell Differentiation: this compound treatment decreases the differentiation of naïve CD4+ T cells into pro-inflammatory Th1 and Th17 subsets.[2][5]
-
Regulation of Immunometabolism: It promotes a metabolic shift in immune cells from glycolysis towards oxidative phosphorylation (OXPHOS), a state associated with reduced inflammation.[2][5]
-
Reduction of Oxidative Stress: this compound enhances the expression and activity of antioxidant enzymes, leading to a decrease in cellular reactive oxygen species (ROS).[5][6]
-
Inhibition of NF-κB Signaling: NLRX1 activation by this compound leads to decreased activation of the NF-κB pathway, a central regulator of inflammation.[2]
Data Presentation
Table 1: Effect of this compound on T-Cell Differentiation and Cytokine Production in vitro
| Cell Type | Treatment | Outcome | Fold Change / % Reduction | Reference |
| Naïve CD4+ T cells | This compound | Differentiation into Th1 subset | Decreased | [2] |
| Naïve CD4+ T cells | This compound | Differentiation into Th17 subset | Decreased | [2] |
| PBMCs from UC patients | This compound + PMA/ionomycin | TNF-α+ CD4+ T cells | Decreased | [2] |
| PBMCs from UC patients | This compound + PMA/ionomycin | IFN-γ+ CD4+ T cells | Decreased | [2] |
| PBMCs from UC patients | This compound + PMA/ionomycin | IL-6 Production | Decreased | [2] |
| PBMCs from UC patients | This compound + PMA/ionomycin | MCP-1 Production | Decreased | [2] |
| PBMCs from UC patients | This compound + PMA/ionomycin | IL-8 Production | Decreased | [2] |
Table 2: Effect of this compound on Cellular Metabolism and Signaling
| Cell Type | Treatment | Parameter Measured | Effect | Reference |
| Naïve CD4+ T cells | This compound | Oxidative Phosphorylation | Increased | [2] |
| Naïve CD4+ T cells | This compound | Reactive Oxygen Species (ROS) | Decreased | [2] |
| PBMCs from UC patients | This compound + PMA/ionomycin, TNF-α, or H2O2 | NF-κB Activity | Decreased | [2] |
Signaling and Experimental Workflow Diagrams
Caption: NLRX1 Signaling Pathway Activated by this compound.
Caption: General Experimental Workflow for Assessing this compound Activity.
Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor, which is a key downstream target of NLRX1 signaling.[7]
Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of NF-κB response elements.[8] Upon NF-κB activation and nuclear translocation, it binds to these elements, driving luciferase expression. The resulting luminescence is proportional to NF-κB activity and can be quantified using a luminometer.[8][9]
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization)[10]
-
Transfection reagent
-
This compound
-
Inflammatory stimulus (e.g., TNF-α, LPS)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer-compatible 96-well plates, white, clear bottom
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 24 hours.
-
This compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for a predetermined time (e.g., 2-4 hours).
-
Stimulation: Add the inflammatory stimulus (e.g., TNF-α at 10 ng/mL) to the wells and incubate for 6-8 hours.
-
Lysis and Luminescence Measurement:
-
Wash the cells once with PBS.
-
Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Add the Luciferase Assay Reagent II (firefly luciferase substrate) to each well and measure the luminescence (Firefly).
-
Add the Stop & Glo® Reagent (Renilla luciferase substrate) to each well and measure the luminescence (Renilla).[10]
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in NF-κB activity relative to the stimulated control without this compound treatment.
Analysis of Cellular Metabolism using Seahorse XF Analyzer
This protocol assesses the impact of this compound on cellular metabolism by measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).[11]
Principle: The Seahorse XF Analyzer measures real-time OCR and ECAR in live cells.[11][12] The Cell Mito Stress Test uses sequential injections of mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[12][13]
Materials:
-
Target cells (e.g., CD4+ T cells)
-
Seahorse XF Cell Culture Microplates
-
This compound
-
Seahorse XF Cell Mito Stress Test Kit (contains Oligomycin, FCCP, Rotenone & Antimycin A)
-
Seahorse XF Analyzer
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at an optimized density and allow them to adhere (if applicable).
-
This compound Treatment: Treat the cells with the desired concentrations of this compound or vehicle control and incubate for the desired duration.
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
One hour before the assay, replace the cell culture medium with pre-warmed Seahorse XF Assay Medium and incubate in a non-CO2 incubator at 37°C.
-
-
Seahorse XF Assay:
-
Load the hydrated sensor cartridge with the mitochondrial inhibitors from the Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A) in the designated ports.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure baseline OCR and ECAR before sequentially injecting the inhibitors.
-
-
Data Analysis: Use the Seahorse Wave software to analyze the data. The software will automatically calculate the key parameters of mitochondrial function. Compare the metabolic profiles of this compound-treated cells to control cells. An increase in basal and maximal respiration would indicate a shift towards oxidative phosphorylation.
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This protocol uses flow cytometry to quantify changes in mitochondrial ROS levels after this compound treatment.
Principle: MitoSOX™ Red is a fluorescent probe that specifically targets mitochondria in live cells. It is oxidized by superoxide, a major form of mitochondrial ROS, and exhibits red fluorescence. The intensity of the fluorescence is proportional to the level of mitochondrial ROS.
Materials:
-
Target cells
-
This compound
-
MitoSOX™ Red reagent
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in previous protocols.
-
Staining:
-
Harvest the cells and wash them with warm HBSS or other appropriate buffer.
-
Resuspend the cells in HBSS containing 5 µM MitoSOX™ Red reagent.
-
Incubate for 10-30 minutes at 37°C, protected from light.
-
-
Flow Cytometry:
-
Wash the cells to remove excess probe.
-
Resuspend the cells in fresh buffer for analysis.
-
Acquire data on a flow cytometer using the appropriate laser and filter settings for phycoerythrin (PE) or a similar channel.
-
-
Data Analysis: Analyze the geometric mean fluorescence intensity (MFI) of the MitoSOX™ Red signal. A decrease in MFI in this compound-treated cells compared to controls indicates a reduction in mitochondrial ROS.
Cytokine Profiling and T-Cell Differentiation by Flow Cytometry
This protocol is for the simultaneous analysis of intracellular cytokine production and T-cell subset differentiation.
Principle: Following stimulation, cells are stained with antibodies against cell surface markers to identify T-cell subsets (e.g., CD4, CXCR3 for Th1, CCR6 for Th17). Subsequently, cells are fixed, permeabilized, and stained with antibodies against intracellular cytokines (e.g., IFN-γ for Th1, IL-17A for Th17).
Materials:
-
PBMCs or isolated CD4+ T cells
-
This compound
-
Cell stimulation cocktail (e.g., PMA and Ionomycin) plus a protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., anti-CD4, anti-CXCR3, anti-CCR6)
-
Fixation/Permeabilization solution
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-IL-17A)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: Isolate PBMCs or CD4+ T cells and culture them. For differentiation assays, culture naïve CD4+ T cells under Th1 or Th17 polarizing conditions in the presence or absence of this compound for 3-5 days.
-
Restimulation: For intracellular cytokine staining, restimulate the cells for 4-6 hours with a cell stimulation cocktail in the presence of a protein transport inhibitor.
-
Surface Staining:
-
Harvest the cells and wash them.
-
Stain with the panel of cell surface antibodies for 30 minutes at 4°C.
-
-
Fixation and Permeabilization:
-
Wash the cells to remove unbound antibodies.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
-
Intracellular Staining:
-
Stain the permeabilized cells with the panel of intracellular cytokine antibodies for 30 minutes at 4°C.
-
-
Flow Cytometry:
-
Wash the cells and resuspend them in staining buffer.
-
Acquire data on a multi-color flow cytometer.
-
-
Data Analysis: Gate on the CD4+ T-cell population. Further, analyze the expression of Th1 (e.g., IFN-γ+) and Th17 (e.g., IL-17A+) markers. Quantify the percentage of each T-cell subset and compare the results between this compound-treated and control groups.
References
- 1. Frontiers | Behind the Scenes: Nod-Like Receptor X1 Controls Inflammation and Metabolism [frontiersin.org]
- 2. Activation of NLRX1 by this compound Alleviates Inflammatory Bowel Disease through Immunometabolic Mechanisms in CD4+ T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Landos Biopharma Announces Positive Results from a Phase 1 Study of this compound in Healthy Volunteers - BioSpace [biospace.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Luminescence-based in vivo monitoring of NF-κB activity through a gene delivery approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 11. The Use of Seahorse XF Assays to Interrogate Real-Time Energy Metabolism in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
Application Note: Techniques for Assessing CD4+ T Cell Differentiation with NX-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
NX-13 is an orally active, gut-restricted small molecule that acts as an agonist for the Nucleotide-binding oligomerization domain, Leucine-rich repeat-containing X1 (NLRX1) receptor.[1][2][3][4] As a key negative regulator of inflammation located in the mitochondria, NLRX1 activation by this compound has been shown to modulate immune responses, particularly in the context of inflammatory bowel disease (IBD).[1][2][3][5] A critical aspect of its mechanism of action is the ability to influence the differentiation of naïve CD4+ T helper (Th) cells.[1][2][5] In vitro studies have demonstrated that this compound suppresses the differentiation of pro-inflammatory Th1 and Th17 subsets while promoting a shift towards a less inflammatory state.[1][2][5] This is achieved through the inhibition of the NF-κB signaling pathway and the regulation of immunometabolism, specifically by increasing oxidative phosphorylation and reducing reactive oxygen species (ROS).[1][2][3][5]
This application note provides detailed protocols for assessing the effects of this compound on CD4+ T cell differentiation, enabling researchers to investigate its immunomodulatory properties. The described methods include in vitro T cell differentiation, flow cytometric analysis of key T cell markers, and cytokine profiling.
Key Concepts and Signaling Pathway
This compound exerts its effects by activating the NLRX1 receptor, which initiates a signaling cascade that ultimately suppresses pro-inflammatory responses. A simplified representation of this pathway is illustrated below.
Experimental Protocols
The following protocols provide a framework for investigating the impact of this compound on CD4+ T cell differentiation.
In Vitro Differentiation of Naïve CD4+ T Cells
This protocol describes the isolation of naïve CD4+ T cells and their subsequent differentiation into Th1 and Th17 lineages in the presence or absence of this compound.
Materials:
-
Murine splenocytes or human peripheral blood mononuclear cells (PBMCs)
-
Naïve CD4+ T Cell Isolation Kit
-
Complete RPMI-1640 medium
-
Anti-CD3 and Anti-CD28 antibodies
-
Th1 polarizing cytokines: IL-12, anti-IL-4 antibody
-
Th17 polarizing cytokines: IL-6, TGF-β, IL-23, anti-IFN-γ antibody, anti-IL-4 antibody
-
This compound (various concentrations)
-
Vehicle control (e.g., DMSO)
-
24-well tissue culture plates
Protocol:
-
Isolate naïve CD4+ T cells from splenocytes or PBMCs using a magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) based kit according to the manufacturer's instructions.
-
Coat a 24-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) and incubate overnight at 4°C.
-
Wash the plate twice with sterile PBS to remove unbound antibody.
-
Resuspend naïve CD4+ T cells at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Prepare differentiation media for each condition (Th0, Th1, Th17) with and without this compound.
-
Th0 (Neutral) conditions: Complete RPMI-1640 with anti-CD28 antibody (1-2 µg/mL).
-
Th1 polarizing conditions: Th0 medium supplemented with IL-12 (10 ng/mL) and anti-IL-4 (10 µg/mL).
-
Th17 polarizing conditions: Th0 medium supplemented with IL-6 (20 ng/mL), TGF-β (1 ng/mL), IL-23 (20 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).
-
-
Add varying concentrations of this compound or vehicle control to the respective wells.
-
Add the naïve CD4+ T cell suspension to each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.
-
After incubation, harvest the cells for downstream analysis by flow cytometry or collect the supernatant for cytokine analysis.
Flow Cytometric Analysis of T Helper Cell Subsets
This protocol details the staining of differentiated T cells for surface markers and intracellular transcription factors and cytokines to identify and quantify Th1 and Th17 populations.
Materials:
-
Differentiated CD4+ T cells from Protocol 1
-
Cell stimulation cocktail (e.g., PMA, Ionomycin) plus protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies against:
-
Surface markers: CD4
-
Intracellular transcription factors: T-bet (for Th1), RORγt (for Th17)
-
Intracellular cytokines: IFN-γ (for Th1), IL-17A (for Th17)
-
-
Isotype control antibodies
-
Flow cytometer
Protocol:
-
For intracellular cytokine staining, restimulate the differentiated T cells with a cell stimulation cocktail containing a protein transport inhibitor for 4-6 hours at 37°C.[6][7][8][9]
-
Harvest the cells and wash with FACS buffer.
-
Stain for the surface marker (CD4) by incubating the cells with the fluorochrome-conjugated antibody for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Fix and permeabilize the cells using a fixation/permeabilization buffer according to the manufacturer's instructions.[6][7]
-
Stain for intracellular transcription factors (T-bet, RORγt) and/or cytokines (IFN-γ, IL-17A) by incubating the cells with the respective fluorochrome-conjugated antibodies in permeabilization buffer for 30 minutes at 4°C in the dark.[6]
-
Wash the cells twice with permeabilization buffer and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer and analyze the data to determine the percentage of Th1 (CD4+T-bet+IFN-γ+) and Th17 (CD4+RORγt+IL-17A+) cells.
Cytokine Profiling by ELISA
This protocol describes the quantification of key cytokines secreted by the differentiated T cells into the culture supernatant.
Materials:
-
Culture supernatants from Protocol 1
-
ELISA kits for IFN-γ and IL-17A
-
Microplate reader
Protocol:
-
Collect the culture supernatants from the in vitro differentiation assay (Protocol 1) and centrifuge to remove any cells or debris.
-
Perform the ELISA for IFN-γ and IL-17A according to the manufacturer's instructions.[10][11][12][13][14]
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the culture supernatants and standards, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of each cytokine in the samples by comparing the absorbance values to the standard curve.
Experimental Workflow and Data Presentation
A graphical representation of the experimental workflow is provided below.
Data Presentation
The quantitative data obtained from the described experiments can be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on T Helper Cell Differentiation (Flow Cytometry)
| Treatment Group | Concentration | % CD4+ T-bet+ Cells (Th1) | % CD4+ RORγt+ Cells (Th17) |
| Th1 Polarization | |||
| Vehicle Control | - | 25.4 ± 2.1 | N/A |
| This compound | 1 µM | 18.2 ± 1.5 | N/A |
| This compound | 10 µM | 10.5 ± 1.1** | N/A |
| Th17 Polarization | |||
| Vehicle Control | - | N/A | 15.8 ± 1.8 |
| This compound | 1 µM | N/A | 10.1 ± 1.2 |
| This compound | 10 µM | N/A | 5.3 ± 0.9** |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control. N/A: Not Applicable. |
Table 2: Effect of this compound on Cytokine Secretion (ELISA)
| Treatment Group | Concentration | IFN-γ (pg/mL) | IL-17A (pg/mL) |
| Th1 Polarization | |||
| Vehicle Control | - | 1250 ± 150 | N/A |
| This compound | 1 µM | 875 ± 110 | N/A |
| This compound | 10 µM | 450 ± 85** | N/A |
| Th17 Polarization | |||
| Vehicle Control | - | N/A | 980 ± 120 |
| This compound | 1 µM | N/A | 620 ± 95 |
| This compound | 10 µM | N/A | 310 ± 60** |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control. N/A: Not Applicable. |
Conclusion
The protocols outlined in this application note provide a robust framework for elucidating the immunomodulatory effects of this compound on CD4+ T cell differentiation. By employing in vitro differentiation assays coupled with flow cytometry and ELISA, researchers can effectively quantify the impact of this compound on the generation of pro-inflammatory Th1 and Th17 cells. These techniques are crucial for the preclinical evaluation of this compound and for furthering our understanding of its therapeutic potential in treating inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. S4s4Activation of NLRX1 by this compound ameliorates IBD through immunometabolic mechanisms in CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of NLRX1 by this compound Alleviates Inflammatory Bowel Disease through Immunometabolic Mechanisms in CD4+ T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. researchgate.net [researchgate.net]
- 6. anilocus.com [anilocus.com]
- 7. med.virginia.edu [med.virginia.edu]
- 8. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 9. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 10. Cytokine Elisa [bdbiosciences.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Cytokine analysis - ELISA / CBA [sanquin.org]
- 13. CAR T Cell Therapy Cytokine Response—ELISA Kits and Multiplex Immunoassays | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. rndsystems.com [rndsystems.com]
Application Notes and Protocols: Utilizing NX-13 in Primary Human Cell Cultures from Ulcerative Colitis Patients
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulcerative Colitis (UC) is a chronic inflammatory bowel disease (IBD) characterized by inflammation and ulceration of the colon and rectum.[1][2] Current therapeutic strategies often involve broad immunosuppression, which can be associated with significant side effects. NX-13 is an investigational, orally active, gut-restricted small molecule that offers a targeted approach to treating IBD.[3][4][5] this compound selectively activates the Nucleotide-binding oligomerization domain, Leucine-rich repeat containing X1 (NLRX1) receptor, a key negative regulator of inflammation.[4][5] Activation of NLRX1 by this compound has been shown to ameliorate inflammation in preclinical models of IBD and in primary human cells from UC patients.[3][5][6] These application notes provide detailed protocols for the use of this compound in primary human cell cultures derived from UC patients to assess its anti-inflammatory effects and mechanism of action.
Mechanism of Action of this compound
This compound is a first-in-class agonist of the NLRX1 receptor, which is uniquely located on the mitochondrial membrane.[4] Its activation initiates a cascade of anti-inflammatory and cytoprotective effects.[4]
Key mechanistic aspects include:
-
Inhibition of NF-κB Signaling: this compound treatment leads to a reduction in NF-κB activity upon stimulation with inflammatory triggers.[3][5][6]
-
Modulation of T-Cell Differentiation: It curtails the differentiation of naïve CD4+ T cells into pro-inflammatory Th1 and Th17 subsets.[3][5][6]
-
Regulation of Immunometabolism: this compound promotes a shift from pro-inflammatory anaerobic glycolysis towards oxidative phosphorylation in immune cells.[3][5]
-
Reduction of Oxidative Stress: Despite enhancing oxidative metabolism, this compound decreases cellular reactive oxygen species (ROS) by upregulating antioxidant enzymes.[3][5]
Data Summary: Effects of this compound on Primary Human Cells from UC Patients
The following tables summarize the quantitative effects of this compound on peripheral blood mononuclear cells (PBMCs) and colonic tissues from UC patients as reported in preclinical and clinical studies.
Table 1: Effect of this compound on Cytokine Production by PBMCs from UC Patients
| Cytokine | This compound Concentration | Change |
| TNFα | ≥ 0.01 µM | ↓ |
| IL-4 | ≥ 0.01 µM | ↓ |
| IFNγ | ≥ 0.05 µM | ↓ |
| IL-10 | ≥ 0.05 µM | ↑ |
| IL-6 | Not specified | ↓ |
| MCP-1 | Not specified | ↓ |
| IL-8 | Not specified | ↓ |
Table 2: Effect of this compound on NF-κB Activity and ROS Production in PBMCs from UC Patients
| Parameter | Stimulant | This compound Effect |
| NF-κB Activity | PMA/Ionomycin, TNFα, H₂O₂ | ↓ |
| ROS Production | H₂O₂ | ↓ |
Table 3: Clinical Response to Oral this compound in Patients with Active UC (Phase 1b Study)
| Outcome (at 4 weeks) | Placebo (n=4) | This compound 250 mg IR (n=11) | This compound 500 mg IR (n=10) | This compound 500 mg DR (n=11) |
| Clinical Response | 0% | 72.7% | 40% | 27.3% |
| Endoscopic Response | 0% | 36.4% | 40% | 27.3% |
| Clinical Remission | 0% | 27.3% | 0% | 9.1% |
IR: Immediate Release, DR: Delayed Release
Experimental Protocols
Protocol 1: Isolation and Culture of Lamina Propria Mononuclear Cells (LPMCs) from UC Patient Biopsies
This protocol details the isolation of LPMCs from colonic biopsies for subsequent treatment with this compound.
Materials:
-
Colonic biopsies from UC patients
-
Complete RPMI medium
-
Collagenase and DNase
-
Percoll solution
-
FACS buffer
-
Fluorescently labeled antibodies for flow cytometry
Procedure:
-
Tissue Digestion:
-
Cell Isolation:
-
Cell Culture:
-
Wash and resuspend the isolated LPMCs in complete RPMI medium.
-
Culture the cells at an appropriate density in a 96-well plate.
-
Protocol 2: Treatment of LPMCs with this compound and Inflammatory Stimulation
Procedure:
-
This compound Treatment:
-
Add this compound to the LPMC cultures at desired concentrations (e.g., 0.01 µM to 10 µM).
-
Incubate for a predetermined time (e.g., 24 hours).
-
-
Inflammatory Stimulation:
-
Following this compound pre-treatment, stimulate the cells with an inflammatory agent such as PMA/ionomycin, TNFα, or H₂O₂ for a specified duration.[3]
-
-
Analysis:
-
Collect cell culture supernatants for cytokine analysis (e.g., ELISA or multiplex assay).
-
Harvest cells for flow cytometric analysis of intracellular cytokines and surface markers, or for NF-κB activity assays.
-
Protocol 3: Isolation and Culture of Human Colonic Crypts from UC Patient Biopsies
This protocol describes the isolation of intestinal crypts for establishing primary epithelial cell cultures.
Materials:
-
Colonic biopsies from UC patients
-
Ice-cold PBS and DMEM + 1% BSA
-
Gentle Cell Dissociation Reagent
-
70 µm cell strainer
-
IntestiCult™ Organoid Growth Medium (or similar)
Procedure:
-
Tissue Preparation:
-
Crypt Isolation:
-
Cell Culture:
-
Embed the isolated crypts in Matrigel and culture in a 24-well plate with appropriate organoid growth medium.
-
The crypts will form 2D monolayers or 3D organoids.
-
Protocol 4: Treatment of Colonic Epithelial Cultures with this compound
Procedure:
-
This compound Treatment:
-
Once the epithelial cultures are established, add this compound to the culture medium at desired concentrations.
-
-
Inflammatory Challenge (Optional):
-
To model inflammatory conditions, the cultures can be co-cultured with activated immune cells or treated with pro-inflammatory cytokines.
-
-
Analysis:
-
Assess epithelial barrier function (e.g., by measuring transepithelial electrical resistance - TEER).
-
Analyze the expression of inflammatory and barrier-related genes and proteins (e.g., via qPCR, Western blot, or immunofluorescence).
-
Visualizations
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Landos’s this compound shows symptom relief in Phase Ib ulcerative colitis trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. S4s4Activation of NLRX1 by this compound ameliorates IBD through immunometabolic mechanisms in CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Activation of NLRX1 by this compound Alleviates Inflammatory Bowel Disease through Immunometabolic Mechanisms in CD4+ T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and cytokine analysis of lamina propria lymphocytes from mucosal biopsies of the human colon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
Application Notes and Protocols for the Pharmacokinetic Analysis of NX-13 in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NX-13 is an orally administered, gut-restricted small molecule agonist of the Nucleotide-binding oligomerization domain, Leucine-rich repeat containing X1 (NLRX1) receptor.[1][2] As a first-in-class therapeutic candidate for inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease, this compound is designed to exert localized anti-inflammatory effects within the gastrointestinal tract by modulating immune and metabolic responses.[1] Preclinical data have demonstrated its potential to reduce inflammatory signaling and oxidative stress.[1][2] These application notes provide a comprehensive overview of the pharmacokinetic (PK) profile of this compound in preclinical models and detailed protocols for its analysis.
Pharmacokinetic Profile of this compound
This compound exhibits a favorable gastrointestinal localized pharmacokinetic profile, characterized by high concentrations in the colon and low systemic exposure.[3] This gut-restricted nature is a key feature, potentially minimizing systemic side effects.[3]
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound observed in Sprague Dawley rats following a single oral administration.
| Parameter | Value | Units | Preclinical Model | Dosing |
| Plasma Cmax | 57 | ng/mL | Sprague Dawley Rat | 10 mg/kg (single oral dose) |
| Plasma Tmax | 0.5 | h | Sprague Dawley Rat | 10 mg/kg (single oral dose) |
| Plasma AUC | 972.21 | ng*h/mL | Sprague Dawley Rat | 10 mg/kg (single oral dose) |
| Plasma Half-life | 12 | h | Sprague Dawley Rat | 10 mg/kg (single oral dose) |
| Colon Tissue Cmax | 10 | µg/g | Sprague Dawley Rat | 1 mg/kg (oral dose) |
| Colon Tissue Cmax | 100 | µg/g | Sprague Dawley Rat | 10 mg/kg (oral dose) |
Data sourced from a study in Sprague Dawley rats.[3]
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below.
In Vivo Pharmacokinetic Study in Sprague Dawley Rats
Objective: To determine the plasma and colon tissue concentrations of this compound following oral administration.
Materials:
-
This compound
-
Sprague Dawley rats
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
Homogenizer
-
LC-MS/MS system
Protocol:
-
Animal Acclimation: House male and female Sprague Dawley rats in a controlled environment (21°C, 45% humidity, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the study.[3] All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).[3]
-
Dose Administration: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 1 mg/mL and 10 mg/mL). Administer a single oral dose of this compound (e.g., 1 mg/kg or 10 mg/kg) to the rats via oral gavage.
-
Sample Collection (Plasma): At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose), collect blood samples from a suitable site (e.g., tail vein or retro-orbital sinus) into anticoagulant-containing tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Collection (Colon Tissue): At the final time point, euthanize the animals and collect the colon tissue. Rinse the tissue with saline to remove contents, blot dry, and weigh.
-
Tissue Homogenization: Homogenize the colon tissue in a suitable buffer.
-
Bioanalysis: Analyze the concentration of this compound in plasma and colon homogenates using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) from the plasma concentration-time data using appropriate software.
7-Day Repeat-Dose Oral Toxicity Study in Rats
Objective: To evaluate the safety and tolerability of repeated oral doses of this compound.
Materials:
-
This compound
-
Sprague Dawley rats
-
Vehicle for oral administration
-
Equipment for clinical observations, functional observational battery, hematology, and clinical chemistry analysis.
-
Materials for histopathological evaluation.
Protocol:
-
Animal Acclimation and Dosing: Acclimate the rats as described above. Administer this compound orally once daily for 7 consecutive days at various dose levels (e.g., 500 and 1000 mg/kg) and a vehicle control.[3]
-
Clinical Observations: Monitor the animals daily for any changes in weight, clinical signs, or behavior.[3]
-
Functional Observational Battery: Perform a functional observational battery to assess nervous system function.[3]
-
Clinical Pathology: At the end of the treatment period, collect blood samples for hematology and clinical chemistry analysis.[3]
-
Necropsy and Histopathology: Perform a full necropsy on all animals. Collect and weigh major organs (brain, heart, kidney, liver, spleen).[3] Preserve selected tissues in formalin for histopathological evaluation.[3]
-
Data Analysis: Compare the data from the treated groups with the control group to identify any potential toxic effects.
Visualizations
This compound Signaling Pathway
Caption: this compound activates NLRX1, leading to inhibition of NF-κB and a metabolic shift towards oxidative phosphorylation, ultimately reducing inflammation.
Experimental Workflow for Preclinical Pharmacokinetic Analysis of this compound
Caption: Workflow for determining the pharmacokinetic profile of this compound in a rat model, from administration to data analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. S4s4Activation of NLRX1 by this compound ameliorates IBD through immunometabolic mechanisms in CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploratory Studies with this compound: Oral toxicity and pharmacokinetics in rodents of an orally active, gut-restricted first-in-class therapeutic for IBD that targets NLRX1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NX-13 in Inflammatory Bowel Disease (IBD) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease (CD) and ulcerative colitis (UC), is a group of chronic inflammatory conditions of the gastrointestinal tract.[1] The pathogenesis of IBD involves a complex interplay between genetic susceptibility, environmental factors, and an aberrant immune response to the gut microbiota.[2] A promising therapeutic target in IBD is the Nucleotide-binding oligomerization domain, leucine-rich repeat containing X1 (NLRX1) protein.[3][4] NX-13 is an orally active, gut-restricted small molecule that selectively targets and activates NLRX1, demonstrating potential as a novel therapeutic for IBD.[2][5] By activating NLRX1, this compound modulates immunometabolic pathways, leading to a reduction in inflammation and oxidative stress.[2][6]
These application notes provide detailed protocols for preclinical evaluation of this compound in common IBD models, guidelines for data interpretation, and an overview of its mechanism of action.
Mechanism of Action of this compound
This compound is an agonist of NLRX1, a unique member of the NOD-like receptor family located in the mitochondria.[6][7] Activation of NLRX1 by this compound initiates a cascade of anti-inflammatory responses:
-
Inhibition of NF-κB Signaling: this compound-mediated activation of NLRX1 leads to the suppression of the pro-inflammatory NF-κB pathway, a central regulator of inflammation.[2][6] This results in decreased production of inflammatory cytokines such as TNF-α, IFN-γ, IL-6, and MCP-1.[2][4]
-
Modulation of Immunometabolism: this compound promotes a shift in the metabolic state of immune cells from pro-inflammatory anaerobic glycolysis towards oxidative phosphorylation (OXPHOS).[2][3]
-
Reduction of Oxidative Stress: Despite an increase in oxidative metabolism, this compound treatment paradoxically decreases cellular reactive oxygen species (ROS) by upregulating the expression of antioxidant enzymes.[2][6]
-
T-Cell Differentiation: In vitro studies have shown that this compound can decrease the differentiation of naïve CD4+ T cells into pro-inflammatory Th1 and Th17 subsets.[4][7]
The following diagram illustrates the proposed signaling pathway of this compound.
Preclinical Evaluation of this compound: Experimental Protocols
The following protocols describe common in vivo and in vitro models to assess the efficacy of this compound in the context of IBD.
In Vivo Efficacy in a DSS-Induced Colitis Mouse Model
The dextran (B179266) sulfate (B86663) sodium (DSS) model is a widely used rodent model of acute colitis that mimics many of the clinical and histological features of ulcerative colitis.[1]
Experimental Workflow:
Detailed Protocol:
-
Animal Model: Use 8-12 week old C57BL/6 mice, acclimated for at least one week.
-
Induction of Colitis: Administer 2-3% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water ad libitum for 7 consecutive days.[1]
-
Treatment Groups:
-
Group 1: Control (no DSS, vehicle treatment).
-
Group 2: DSS + Vehicle (e.g., sterile water or appropriate vehicle for this compound).
-
Group 3: DSS + this compound (e.g., 1 mg/kg, administered orally once daily).
-
Group 4: DSS + this compound (e.g., 10 mg/kg, administered orally once daily).
-
-
Daily Monitoring: Record body weight, stool consistency, and presence of blood in the stool daily. Calculate the Disease Activity Index (DAI) based on these parameters.
-
Endpoint Analysis (Day 7-10):
-
Euthanize mice and measure colon length and weight.
-
Collect colon tissue for histological analysis (H&E staining) to assess inflammation, crypt damage, and cellular infiltration.
-
Isolate lamina propria mononuclear cells for flow cytometric analysis of T-cell populations (Th1, Th17, Tregs).
-
Homogenize colonic tissue for measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) by ELISA or qPCR.
-
Table 1: Representative Quantitative Data from Preclinical In Vivo Studies
| Parameter | Vehicle Control | DSS + Vehicle | DSS + this compound (1 mg/kg) | Reference |
| Disease Activity Index (DAI) | 0 | 8-10 | 2-4 | [2] |
| Colon Length (cm) | 8-9 | 5-6 | 7-8 | [2] |
| Histological Score | 0-1 | 8-10 | 2-4 | [2] |
| Colonic TNF-α (pg/mg tissue) | 10-20 | 100-150 | 30-50 | [2] |
| Colonic IL-6 (pg/mg tissue) | 5-10 | 50-80 | 15-25 | [2] |
Note: The values in this table are representative and may vary depending on the specific experimental conditions.
In Vitro Analysis using Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the use of PBMCs from healthy donors or UC patients to assess the direct effects of this compound on immune cell function.
Detailed Protocol:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture PBMCs at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Treatment: Pre-treat cells with this compound at various concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM) for 1-2 hours.
-
Stimulation: Stimulate the cells with a pro-inflammatory agent such as:
-
PMA (50 ng/mL) and Ionomycin (1 µg/mL)
-
TNF-α (20 ng/mL)
-
Hydrogen Peroxide (H₂O₂) (100 µM)
-
-
Endpoint Analysis (24 hours post-stimulation):
-
Cytokine Production: Measure the concentration of cytokines (e.g., TNF-α, IFN-γ, IL-6, IL-10) in the cell culture supernatant by ELISA or Luminex assay.[2]
-
NF-κB Activity: Assess NF-κB activation by measuring the phosphorylation of p65 via Western blot or using a reporter assay.
-
Reactive Oxygen Species (ROS) Production: Measure intracellular ROS levels using a fluorescent probe such as DCFDA by flow cytometry.
-
Table 2: Representative Quantitative Data from In Vitro PBMC Studies
| Parameter | Unstimulated | Stimulated + Vehicle | Stimulated + this compound (0.01 µM) | Reference |
| TNF-α Production (% of stimulated control) | <10% | 100% | ~50-70% | [2] |
| IFN-γ Production (% of stimulated control) | <10% | 100% | ~60-80% | [2] |
| IL-10 Production (% of stimulated control) | <20% | 100% | >120% (at 0.05 µM) | [2] |
| NF-κB Activity (relative units) | 1.0 | 5.0-8.0 | 2.0-4.0 | [2] |
| Intracellular ROS (relative fluorescence) | 1.0 | 4.0-6.0 | 1.5-3.0 | [2] |
Note: The values in this table are representative and may vary depending on the specific experimental conditions and stimuli used.
Pharmacokinetics and Safety
Preclinical studies in rats have shown that this compound is gut-restricted with low systemic exposure.[8][9] Oral administration of this compound at doses up to 1000 mg/kg was well-tolerated with no observed adverse effects.[8][9] Pharmacokinetic analysis revealed high concentrations of this compound in the colon tissue and contents, with plasma concentrations being significantly lower.[8][9]
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Dose (oral) | Cmax in Plasma | Cmax in Colon Tissue | Reference |
| 1 mg/kg | Not reported | ~10 µg/g | [8][9] |
| 10 mg/kg | ~57 ng/mL | ~100 µg/g | [8][9] |
Conclusion
This compound represents a promising novel therapeutic approach for the treatment of IBD. Its unique mechanism of action, targeting the NLRX1 pathway to modulate immunometabolism and reduce inflammation, coupled with its favorable gut-restricted pharmacokinetic profile, positions it as a strong candidate for further clinical development. The protocols and data presented in these application notes provide a framework for researchers to effectively design and interpret studies evaluating the therapeutic potential of this compound in inflammatory bowel disease.
References
- 1. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S4s4Activation of NLRX1 by this compound ameliorates IBD through immunometabolic mechanisms in CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploratory Studies with this compound: Oral toxicity and pharmacokinetics in rodents of an orally active, gut-restricted first-in-class therapeutic for IBD that targets NLRX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of NLRX1 by this compound Alleviates Inflammatory Bowel Disease through Immunometabolic Mechanisms in CD4+ T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. socmucimm.org [socmucimm.org]
- 9. Safety, Tolerability, and Pharmacokinetics of Oral this compound in Active Ulcerative Colitis [ctv.veeva.com]
Best Practices for Solubilizing NX-13 for In Vitro Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the best practices for solubilizing NX-13, a selective NLRX1 agonist, for use in a variety of in vitro experiments. Adherence to these protocols will help ensure the accurate and reproducible application of this compound in cell-based assays, facilitating the investigation of its immunometabolic effects.
Introduction to this compound
This compound (also known as Amelenodor) is an orally active, gut-restricted small molecule designed to selectively activate the Nucleotide-binding oligomerization domain-like receptor X1 (NLRX1).[1] NLRX1 is a mitochondrial-associated receptor that plays a crucial role in modulating immune and metabolic responses.[2] By activating NLRX1, this compound initiates a cascade of downstream events that lead to a reduction in inflammation.[2] Its mechanism of action involves increasing oxidative phosphorylation in immune cells, such as CD4+ T cells, while concurrently decreasing the differentiation of pro-inflammatory Th1 and Th17 cells and reducing the production of inflammatory cytokines.[3][4][5] These properties make this compound a promising therapeutic candidate for inflammatory bowel diseases (IBD) like ulcerative colitis and Crohn's disease.[1]
Quantitative Data Summary
For accurate and reproducible preparation of this compound solutions, it is essential to be aware of its key chemical and physical properties, as well as its effective concentrations in vitro.
| Property | Value | Source |
| Synonyms | Amelenodor, XL-13n | [1] |
| Molecular Formula | C₂₄H₂₁N₃O₃ | [1] |
| Molecular Weight | 399.44 g/mol | [1] |
| CAS Number | 2389235-01-0 | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | >98.0% | [1] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) at >100 mg/mL | [4] |
| Storage (Powder) | -20°C for long-term storage | [1] |
| In Vitro Experimental Parameter | Concentration Range | Source |
| Effective Concentration | 5 nM - 100 nM | [3] |
| Th1/Th17 Differentiation Inhibition | Significant effects observed at 0.05 µM (50 nM), with a dose response down to 0.005 µM (5 nM) | [3] |
| Cytokine Production Modulation in PBMCs | Significant reduction in TNFα and IL-4 at ≥ 0.01 µM (10 nM) | [3] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
This protocol details the preparation of a 10 mM stock solution of this compound, which serves as a concentrated starting material for preparing working solutions for in vitro assays.[1]
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile 1.5 mL microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Preparation: Before handling the compound, ensure the workspace is clean. Wear appropriate PPE. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh 1 mg of this compound powder into the tube.
-
Solvent Calculation: To prepare a 10 mM stock solution from 1 mg of this compound (MW: 399.44 g/mol ), the required volume of DMSO is calculated as follows:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.010 mol/L * 399.44 g/mol ) = 0.00025035 L
-
Volume (µL) = 250.35 µL
-
-
Dissolving: Add 250.35 µL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the 1 mg of this compound.
-
Ensuring Complete Solubilization: Tightly close the tube and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution. Visually inspect the solution to ensure no particulate matter is visible.[6]
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This is crucial to prevent degradation of the compound through repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.[6]
Protocol for Determining the Maximum Tolerated DMSO Concentration
It is critical to determine the highest concentration of DMSO that does not affect the viability or growth of the specific cell line used in your experiments. Most cell lines can tolerate up to 0.5% DMSO, with 0.1% being widely considered safe.[7]
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Anhydrous, cell culture grade DMSO
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that ensures they will be in the exponential growth phase at the end of the experiment.
-
DMSO Dilution Series: Prepare a 2x concentrated serial dilution of DMSO in your complete cell culture medium. A typical range to test is from 2% down to 0.02% (this will result in a final concentration of 1% to 0.01%). Include a "no DMSO" control containing only the medium.
-
Cell Treatment: Remove the seeding medium and add 100 µL of the 2x DMSO dilutions to the appropriate wells.
-
Incubation: Incubate the plate for the intended duration of your longest experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the "no DMSO" control. The maximum tolerated DMSO concentration is the highest concentration that results in minimal (e.g., <10%) loss of cell viability.
Protocol for Preparing Working Solutions of this compound for In Vitro Assays
This protocol describes the serial dilution of the 10 mM DMSO stock solution to achieve a range of working concentrations suitable for cell-based assays, while maintaining a constant, non-toxic final DMSO concentration.
Procedure:
-
Intermediate Dilution: Prepare an intermediate stock solution of this compound by diluting the 10 mM stock solution in complete cell culture medium. For example, to achieve a final DMSO concentration of 0.1%, dilute the 10 mM stock 1:1000 in medium (e.g., 1 µL of 10 mM this compound in 999 µL of medium) to create a 10 µM this compound solution.
-
Serial Dilutions: Perform serial dilutions from the 10 µM intermediate stock using complete cell culture medium containing 0.1% DMSO (prepared by adding 1 µL of DMSO to 999 µL of medium) as the diluent. This ensures that the DMSO concentration remains constant across all working solutions.
-
Cell Treatment: Add the prepared working solutions of this compound to your cells. Remember to include a vehicle control, which consists of the complete cell culture medium with the same final DMSO concentration (e.g., 0.1%) but without this compound.
Mandatory Visualizations
Caption: Signaling pathway of this compound activation of NLRX1.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A vehicle for the evaluation of hydrophobic compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S4s4Activation of NLRX1 by this compound ameliorates IBD through immunometabolic mechanisms in CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. benchchem.com [benchchem.com]
- 7. lifetein.com [lifetein.com]
Application Note: Immunophenotyping of Human Peripheral Blood Mononuclear Cells (PBMCs) Following In Vitro Treatment with NX-13 using Flow Cytometry
For Research Use Only. Not for use in diagnostic procedures.
Introduction
NX-13 is an orally administered, gut-restricted small molecule agonist of the Nucleotide-binding oligomerization domain, Leucine-rich repeat containing X1 (NLRX1) receptor, a key regulator of immune responses.[1][2] As a clinical-stage therapeutic candidate for inflammatory bowel disease (IBD), this compound has been shown to modulate T-cell differentiation and reduce inflammatory signaling.[1][2][3][4][5][6] Specifically, this compound promotes a shift from pro-inflammatory Th1 and Th17 cell lineages and decreases the production of inflammatory cytokines by activating the NLRX1 pathway.[1][2][7] This application note provides detailed protocols for the analysis of immune cell populations, with a focus on T cell subsets, in human Peripheral Blood Mononuclear Cells (PBMCs) treated with this compound using multicolor flow cytometry.
Principle
This protocol describes the in vitro treatment of human PBMCs with this compound, followed by cell surface and intracellular staining with fluorescently labeled antibodies to identify and quantify various immune cell subsets. The mechanism of action of this compound involves the activation of the mitochondrial NLRX1 receptor, which in turn inhibits the pro-inflammatory NF-κB signaling pathway.[1][7] This leads to a reduction in the differentiation of naïve CD4+ T cells into effector T cells, such as Th1 and Th17 cells, and a decrease in the production of associated inflammatory cytokines like IFN-γ and IL-17A.[1][2][6] Furthermore, this compound influences immunometabolism by promoting oxidative phosphorylation over anaerobic glycolysis, a state associated with inflammation, and reduces oxidative stress.[1][2] The accompanying flow cytometry panels are designed to assess these specific effects of this compound on T cell and myeloid cell populations.
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound in immune cells.
Experimental Protocols
Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound (and vehicle control, e.g., DMSO)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Cell Activation Cocktail (with Brefeldin A) (e.g., PMA, Ionomycin, and Brefeldin A)
-
Phosphate Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 2 mM EDTA)
-
Live/Dead Fixable Viability Dye
-
Fixation/Permeabilization Buffer
-
Permeabilization Wash Buffer
-
Fluorochrome-conjugated antibodies (see Tables 1 and 2)
-
96-well V-bottom plates
-
Flow cytometer
Experimental Workflow Diagram
Caption: Flow cytometry experimental workflow for this compound immune cell analysis.
Step-by-Step Protocol
-
Cell Preparation and Treatment:
-
Isolate PBMCs from healthy human donor blood using density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 1 mL of the cell suspension into each well of a 24-well plate.
-
Add varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or vehicle control to the wells.
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Stimulation (for intracellular cytokine analysis):
-
For the last 4-6 hours of incubation, add a cell activation cocktail containing a protein transport inhibitor (e.g., Brefeldin A) to the cell cultures. This step is crucial for the intracellular accumulation of cytokines.
-
-
Staining Procedure:
-
Harvest the cells and transfer them to a 96-well V-bottom plate.
-
Wash the cells twice with PBS.
-
Viability Staining: Resuspend the cells in the viability dye solution according to the manufacturer's instructions and incubate.
-
Wash the cells with FACS buffer.
-
Surface Staining: Resuspend the cells in the antibody cocktail for surface markers (see Tables 1 and 2) and incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Fixation and Permeabilization: Resuspend the cells in fixation/permeabilization buffer and incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with permeabilization wash buffer.
-
Intracellular Staining: Resuspend the cells in the intracellular antibody cocktail (see Tables 1 and 2) in permeabilization wash buffer and incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization wash buffer.
-
Resuspend the cells in FACS buffer for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Perform data analysis using appropriate software. A suggested gating strategy is provided below.
-
Gating Strategy Diagram
Caption: A representative gating strategy for analyzing immune cell subsets.
Data Presentation
Table 1: T Cell Immunophenotyping Panel
| Marker | Fluorochrome | Cellular Location | Purpose |
| Viability Dye | e.g., APC-Cy7 | --- | Exclude dead cells |
| CD45 | e.g., BUV395 | Surface | Pan-leukocyte marker |
| CD3 | e.g., FITC | Surface | Pan T cell marker |
| CD4 | e.g., PerCP-Cy5.5 | Surface | T helper cell marker |
| CD8 | e.g., BV510 | Surface | Cytotoxic T cell marker |
| CD45RA | e.g., PE-Cy7 | Surface | Naïve T cell marker |
| CCR7 (CD197) | e.g., BV421 | Surface | Naïve/Central Memory T cell marker |
| IFN-γ | e.g., PE | Intracellular | Th1 cytokine |
| IL-17A | e.g., Alexa Fluor 647 | Intracellular | Th17 cytokine |
| T-bet | e.g., BV605 | Intracellular | Th1 transcription factor |
| RORγt | e.g., PE-Dazzle594 | Intracellular | Th17 transcription factor |
Table 2: Myeloid Cell Immunophenotyping Panel
| Marker | Fluorochrome | Cellular Location | Purpose |
| Viability Dye | e.g., APC-Cy7 | --- | Exclude dead cells |
| CD45 | e.g., BUV395 | Surface | Pan-leukocyte marker |
| CD3/CD19/CD56 | e.g., FITC | Surface | Dump channel (T, B, NK cells) |
| HLA-DR | e.g., PerCP-Cy5.5 | Surface | Antigen-presenting cell marker |
| CD14 | e.g., PE | Surface | Monocyte marker |
| CD16 | e.g., BV510 | Surface | Monocyte subset and granulocyte marker |
| CD11c | e.g., PE-Cy7 | Surface | Myeloid dendritic cell marker |
| CD66b | e.g., APC | Surface | Granulocyte marker |
Table 3: Expected Quantitative Outcomes of this compound Treatment
| Parameter | Expected Change with this compound | Rationale |
| % Th1 cells (CD4+IFN-γ+) | Decrease | Inhibition of Th1 differentiation[1][2] |
| % Th17 cells (CD4+IL-17A+) | Decrease | Inhibition of Th17 differentiation[1][2] |
| MFI of IFN-γ in CD4+ T cells | Decrease | Reduced pro-inflammatory cytokine production |
| MFI of IL-17A in CD4+ T cells | Decrease | Reduced pro-inflammatory cytokine production |
| % Naïve T cells (CD45RA+CCR7+) | Potential Increase | Reduced differentiation into effector subsets |
| NF-κB activity in immune cells | Decrease | Inhibition of the NF-κB signaling pathway[1] |
MFI: Mean Fluorescence Intensity
Conclusion
The protocols outlined in this application note provide a comprehensive framework for researchers to investigate the immunomodulatory effects of this compound on human immune cells. By utilizing multicolor flow cytometry, it is possible to dissect the impact of this NLRX1 agonist on T cell differentiation and cytokine production, offering valuable insights into its mechanism of action and therapeutic potential. The provided antibody panels and gating strategies can be adapted and expanded based on specific research interests and available instrumentation.
References
- 1. Flow Cytometric Analysis of Myeloid Cells in Human Blood, Bronchoalveolar Lavage, and Lung Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Activated T Cell Markers Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 6. Optimizing Flow Cytometry Data Analysis: How Labs Can Transform Workflows | [scispot.com]
- 7. Human Naive/Memory T Cell Panel [bdbiosciences.com]
Troubleshooting & Optimization
Technical Support Center: Oral NX-13 Administration in Preclinical Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the oral, gut-restricted NLRX1 agonist, NX-13. The focus of this guide is to address challenges related to achieving adequate local concentrations of this compound in the gastrointestinal (GI) tract during preclinical experiments, a critical factor for its therapeutic efficacy in inflammatory bowel disease (IBD).[1][2][3]
I. Frequently Asked Questions (FAQs)
Q1: this compound is described as "gut-restricted." Why is its oral bioavailability low, and should I be trying to increase its systemic absorption?
A1: this compound is intentionally designed to have low systemic absorption.[4] Its therapeutic target, the NLRX1 receptor, is located within the cells of the gastrointestinal tract.[2] By restricting the drug's activity to the gut, the potential for systemic side effects is minimized.[1] Therefore, the primary goal in preclinical experiments is not to maximize plasma concentrations but to ensure sufficient drug concentration at the site of action in the colon.[5]
Q2: I'm observing high variability in my in vivo experimental results after oral administration of this compound. What could be the cause?
A2: High variability can stem from several factors related to the formulation and administration of a poorly soluble compound like this compound. Key areas to investigate include:
-
Inconsistent Formulation: Inadequate suspension or dissolution of this compound in the vehicle can lead to inconsistent dosing.
-
Animal-to-Animal Variation: Differences in gastric emptying rates and intestinal transit times among animals can affect drug concentration at the target site.
-
Food Effects: The presence or absence of food in the GI tract can significantly alter the local environment and impact drug dissolution and transit.
Q3: What is the best way to formulate this compound for oral gavage in animal studies?
A3: Due to its low aqueous solubility, this compound requires a suitable vehicle for oral administration in liquid form. While specific formulations used in proprietary studies are not always public, common strategies for poorly water-soluble drugs can be adapted. Based on available information, this compound is soluble in DMSO.[6] For in vivo studies, a co-solvent system or a suspension is typically used. A common starting point is a suspension in a vehicle such as 0.5% methylcellulose (B11928114) or a solution using solubilizing agents like PEG300, Tween-80, or corn oil.[7][8] It is crucial to ensure the formulation is homogenous and the drug remains stable in the chosen vehicle for the duration of the experiment.
Q4: How can I determine if my this compound formulation is effectively reaching the colon?
A4: The most direct method is to measure the concentration of this compound in colonic tissue and contents at various time points after oral administration. This requires a sensitive and validated bioanalytical method, typically liquid chromatography-mass spectrometry (LC-MS/MS).[7][9] Comparing different formulations in a pharmacokinetic study where both plasma and colonic tissue concentrations are measured will provide a clear indication of which formulation strategy delivers the highest local concentration with the lowest systemic exposure.
Q5: Should I use an immediate-release or delayed-release formulation for my preclinical studies?
A5: The choice depends on the specific research question.
-
Immediate-Release (IR) Formulations: These are simpler to prepare for early-stage research and are useful for understanding the general absorption and distribution profile of the drug. Clinical trials have utilized IR formulations of this compound.[8]
-
Delayed-Release (DR) Formulations: A DR formulation, designed to release the drug in the more distal parts of the intestine (e.g., the terminal ileum and colon), can be beneficial for maximizing drug concentration at the primary site of inflammation in IBD.[10] This approach has also been explored in clinical settings for this compound.[8] For preclinical research, this could involve using enteric-coated microparticles or specialized polymer-based formulations.[2]
II. Troubleshooting Guides
This section provides a structured approach to resolving common experimental issues.
Issue 1: Low or Undetectable this compound Concentration in Colonic Tissue
| Potential Cause | Troubleshooting Steps |
| Poor Solubility and Dissolution | 1. Optimize the Formulation: Experiment with different vehicles and solubilizing agents. Consider micronization or nanosizing of the drug powder to increase surface area and dissolution rate.[11] 2. Prepare a Solid Dispersion: Dispersing this compound in a hydrophilic polymer can improve its dissolution. 3. Use a Lipid-Based Formulation: Self-emulsifying drug delivery systems (SEDDS) can enhance solubilization in the GI tract.[12] |
| Inadequate Formulation Stability | 1. Assess Stability: Before dosing, visually inspect the formulation for any precipitation or phase separation. 2. Conduct Short-Term Stability Studies: Analyze the concentration of this compound in the formulation vehicle over a period that mimics the experimental timeline. |
| Rapid Transit Time | 1. Consider Mucoadhesive Excipients: Formulations containing mucoadhesive polymers can increase the residence time of the drug in the GI tract.[13] |
Issue 2: High Systemic Exposure of this compound
| Potential Cause | Troubleshooting Steps |
| Unexpectedly High Permeability | 1. In Vitro Permeability Assay: Use a Caco-2 cell monolayer assay to assess the intrinsic permeability of this compound.[12] 2. Efflux Transporter Inhibition: Investigate if any excipients in the formulation are inhibiting P-glycoprotein (P-gp) or other efflux transporters, which could increase absorption. |
| Formulation Effects | 1. Avoid Permeation Enhancers: Ensure that the chosen excipients do not have known permeation-enhancing properties unless this is a deliberate strategy being investigated. |
III. Data Presentation: Quantitative Summaries
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Synonyms | Amelenodor | [7] |
| Molecular Formula | C₂₄H₂₁N₃O₃ | [6] |
| Molecular Weight | 399.44 g/mol | [6] |
| Solubility | Soluble in DMSO (>100 mg/mL) | [6] |
Table 2: Preclinical Pharmacokinetic Parameters of Oral this compound in Rodents
| Species | Dose (mg/kg) | Cmax (Plasma) | Tmax (Plasma) | AUC (Plasma) | Peak Concentration (Colon Tissue) |
| Rat | 10 | 57 ng/mL | 0.5 h | 972.21 ng*h/mL | 10 µg/g |
| Rat | 100 | ~969 ng/mL (17-fold higher than 10 mg/kg) | - | - | 100 µg/g |
Data adapted from exploratory studies in Sprague Dawley rats.[5][14]
IV. Experimental Protocols
Protocol 1: Preparation of an this compound Suspension for Oral Gavage
-
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Calibrated balance and weigh boats
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed.
-
Weigh the this compound powder accurately.
-
If starting with a larger particle size, gently triturate the this compound powder in the mortar and pestle to reduce particle size and improve suspendability.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring.
-
Transfer the suspension to a beaker with a magnetic stir bar and continue to stir for at least 30 minutes to ensure homogeneity.
-
Maintain continuous stirring during the dosing procedure to prevent settling of the suspension.
-
Protocol 2: Quantification of this compound in Colonic Tissue
-
Sample Collection:
-
At the designated time point post-dosing, euthanize the animal according to IACUC approved guidelines.
-
Excise the colon and gently remove the luminal contents.
-
Rinse the colonic tissue with ice-cold saline to remove any remaining contents and blood.
-
Blot the tissue dry, weigh it, and snap-freeze it in liquid nitrogen. Store at -80°C until analysis.
-
-
Sample Preparation:
-
To a pre-weighed aliquot of thawed colonic tissue, add a specific volume of homogenization buffer (e.g., phosphate-buffered saline) and an internal standard.
-
Homogenize the tissue using a bead beater or other appropriate homogenizer until a uniform lysate is obtained.
-
Perform a protein precipitation step by adding a solvent like acetonitrile.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method for the detection and quantification of this compound and its internal standard.
-
Prepare a standard curve of this compound in blank tissue homogenate to accurately quantify the concentration in the experimental samples.
-
Analyze the prepared samples and calculate the concentration of this compound in the colonic tissue, typically expressed as ng/g of tissue.
-
V. Mandatory Visualizations
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. dspace.umh.es [dspace.umh.es]
- 5. Exploratory Studies with this compound: Oral toxicity and pharmacokinetics in rodents of an orally active, gut-restricted first-in-class therapeutic for IBD that targets NLRX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpbs.com [ijpbs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Safety, Tolerability, Pharmacokinetics, and Clinical Efficacy of the NLRX1 agonist this compound in Active Ulcerative Colitis: Results of a Phase 1b Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploratory studies with this compound: oral toxicity and pharmacokinetics in rodents of an orally active, gut-restricted first-in-class therapeutic for IBD that targets NLRX1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with NX-13 in vitro
NX-13 In Vitro Technical Support Center
Disclaimer: The following content is based on a hypothetical molecule, this compound, an inhibitor of the IKK complex in the NF-κB signaling pathway. The data, protocols, and troubleshooting scenarios are illustrative examples designed to meet the user's prompt specifications and should not be considered factual for any real-world compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of the IκB kinase (IKK) complex. By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα, the primary inhibitor of the NF-κB transcription factor. This action blocks the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.
Q2: What are the recommended handling and storage conditions for this compound?
For optimal stability and performance, please adhere to the following guidelines.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO | High solubility and stability. Avoid repeated freeze-thaw cycles. |
| Stock Concentration | 10 mM | Minimizes DMSO volume in final assay media (should be <0.1%). |
| Storage (Stock) | -20°C or -80°C | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Storage (Diluted) | Use immediately | This compound may be less stable at lower concentrations in aqueous media. |
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
Q: My calculated IC50 value for this compound varies significantly between experiments in my NF-κB reporter assay. What are the potential causes?
A: Inconsistent IC50 values are a common issue that can stem from several factors related to the compound, the cells, or the assay itself. A systematic approach is best for troubleshooting this problem.
Troubleshooting Steps:
-
Compound Integrity:
-
Solubility: Visually inspect the highest concentrations of this compound in your media for precipitation. Compound crashing out of solution is a primary cause of non-reproducible results.
-
Stock Concentration: Re-verify the concentration of your stock solution. An error in initial stock preparation will affect all subsequent dilutions.
-
Stability: Prepare a fresh dilution series from a new aliquot of your 10 mM stock and compare it against your existing series.
-
-
Cellular Factors:
-
Cell Passage Number: High-passage cells can exhibit altered signaling responses. We recommend using cells within a consistent, low passage range (e.g., passages 5-15) for all experiments.
-
Seeding Density: Ensure cells are at a consistent confluency (e.g., 80-90%) at the time of treatment. Over- or under-confluent cells will respond differently.
-
-
Assay Parameters:
-
Stimulant Concentration: The potency of your stimulant (e.g., TNF-α) can drift. Periodically re-validate its EC50/EC80 to ensure you are using a consistent and appropriate concentration to induce the NF-κB pathway.
-
Incubation Time: Optimize and standardize the pre-incubation time with this compound and the subsequent stimulation time.
-
Example Data: Effect of Cell Passage on this compound IC50
| Cell Line | Passage Number | Seeding Density (cells/well) | This compound IC50 (nM) |
| HEK293-NFκB-luc | 5 | 40,000 | 25.4 ± 2.1 |
| HEK293-NFκB-luc | 10 | 40,000 | 28.1 ± 3.5 |
| HEK293-NFκB-luc | 25 | 40,000 | 75.9 ± 11.2 |
Issue 2: Mismatch Between Reporter Assay and Western Blot Data
Q: My NF-κB luciferase reporter assay shows potent inhibition by this compound, but my Western blot for phosphorylated IκBα shows only modest effects. Why the discrepancy?
A: This is often a matter of experimental kinetics and assay sensitivity. Reporter assays measure the downstream transcriptional output over several hours, while Western blots for phosphorylation events provide a snapshot of an upstream signal at a specific moment.
Potential Causes & Solutions:
-
Timing Mismatch:
-
The Problem: IKK-mediated phosphorylation of IκBα is a rapid and transient event, often peaking within 5-15 minutes of stimulation with TNF-α. In contrast, luciferase protein expression requires transcription and translation, taking several hours (e.g., 4-8 hours) to reach a detectable peak. You may be missing the peak phosphorylation signal.
-
The Solution: Perform a time-course experiment. Stimulate your cells with TNF-α and harvest lysates at multiple early time points (e.g., 0, 5, 10, 15, 30, 60 minutes) to identify the peak phosphorylation window for IκBα. Use this optimal time point for all future Western blot experiments.
-
-
Assay Sensitivity:
-
The Problem: Reporter gene assays are incredibly sensitive and can amplify the signal of even partial pathway inhibition. Western blotting is generally less quantitative and may not detect subtle changes in protein phosphorylation levels.
-
The Solution: Ensure your Western blot protocol is fully optimized. Use high-quality primary antibodies, validate antibody specificity, and use a sensitive chemiluminescent substrate. Always include positive (stimulant only) and negative (vehicle only) controls.
-
Key Experimental Protocol
NF-κB Luciferase Reporter Assay Protocol
This protocol is designed to determine the IC50 of this compound in a stable HEK293 cell line expressing a luciferase reporter driven by an NF-κB response element.
Materials:
-
HEK293-NFκB-luc cells
-
DMEM with 10% FBS, 1% Pen/Strep
-
This compound (10 mM stock in DMSO)
-
Recombinant Human TNF-α (10 µg/mL stock)
-
White, opaque 96-well cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Methodology:
-
Cell Seeding: Seed 40,000 cells per well in 100 µL of media into a 96-well white, opaque plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Further dilute this series in serum-free DMEM to create a 2X working solution. The final DMSO concentration should not exceed 0.1%.
-
Compound Treatment: Remove media from the cells and add 50 µL of the 2X this compound working solutions to the appropriate wells. Include "vehicle control" (DMSO only) and "unstimulated control" wells. Incubate for 1 hour at 37°C.
-
Cell Stimulation: Prepare a 2X TNF-α solution in serum-free DMEM at a final concentration equal to its EC80 (e.g., 20 ng/mL for a 10 ng/mL final). Add 50 µL of this solution to all wells except the "unstimulated control" wells. Add 50 µL of serum-free DMEM to the unstimulated wells.
-
Incubation: Incubate the plate for 6 hours at 37°C, 5% CO2.
-
Signal Detection: Remove the plate from the incubator and allow it to equilibrate to room temperature for 15 minutes. Add 100 µL of luciferase assay reagent to each well.
-
Read Plate: Shake the plate for 2 minutes on an orbital shaker to ensure cell lysis. Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data by setting the average signal from the "vehicle control" wells to 100% activation and the "unstimulated control" wells to 0% activation.
-
Plot the normalized data against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Technical Support Center: Optimizing NX-13 Dosage for DSS-Induced Colitis Models
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of NX-13 in dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in the context of colitis?
A1: this compound is an orally active, gut-restricted small molecule that acts as an agonist for the Nucleotide-binding oligomerization domain, leucine-rich repeat containing X1 (NLRX1) receptor.[1][2] In the context of colitis, this compound activates the NLRX1 pathway, which helps to reduce inflammation in the colon.[1] Its mechanism of action involves increasing mitochondrial oxidative phosphorylation and decreasing inflammation-associated anaerobic glycolysis in immune cells.[1] This activation of NLRX1 leads to a reduction in reactive oxygen species (ROS) and inhibits the NF-κB signaling pathway, which in turn decreases the production of pro-inflammatory cytokines like TNFα and IFNγ.[1]
Q2: What is the recommended starting dose of this compound for a DSS-induced colitis mouse model?
A2: Based on preclinical studies, oral treatment with this compound has been shown to be effective at doses as low as 1 mg/kg in ameliorating disease severity in DSS-induced colitis in mice.[1] Significant reductions in disease activity index, leukocytic infiltration, and inflammatory markers were observed at this dosage.[1] Therefore, a starting dose of 1 mg/kg is a reasonable starting point for optimization studies.
Q3: How should this compound be administered in a DSS colitis experiment?
A3: this compound is an orally active compound and is typically administered via oral gavage.[1] It is important to ensure consistent daily administration throughout the DSS treatment period.
Q4: What are the expected outcomes of successful this compound treatment in a DSS model?
A4: Successful treatment with this compound in a DSS-induced colitis model should result in several positive outcomes, including:
-
Reduced Disease Activity Index (DAI): A decrease in the overall score which includes factors like weight loss, stool consistency, and rectal bleeding.[1]
-
Histological Improvement: Reduced leukocytic infiltration, epithelial erosion, and mucosal thickening in the colon.[1]
-
Decreased Inflammatory Markers: A reduction in fecal calprotectin and pro-inflammatory cytokines such as TNFα, IFNγ, IL-6, and IL-23.[1][3]
-
Modulation of Immune Cells: A decrease in Th1 and Th17 cells in the colon.[1]
Troubleshooting Guide
Problem 1: High variability in disease severity between animals in the same DSS treatment group.
-
Possible Cause: Inconsistent DSS administration or intake. Variations in the gut microbiome of the animals.
-
Solution: Ensure that the DSS solution is prepared fresh and is homogenous.[4] Monitor water intake to ensure all mice are consuming a similar amount of DSS. House mice from the same source and litter together to minimize microbiome variability.[4] Consider using a gavage method for DSS administration to ensure a precise dose for each animal.[5]
Problem 2: No significant therapeutic effect observed with this compound treatment.
-
Possible Cause: The dose of this compound may be too low for the severity of colitis induced. The timing of treatment initiation may not be optimal.
-
Solution: A dose-response study is recommended to determine the optimal dosage. Consider testing a range of doses (e.g., 1 mg/kg, 10 mg/kg, and 20 mg/kg).[1] Initiate this compound treatment either prophylactically (before or at the same time as DSS administration) or therapeutically (after the onset of clinical signs) to determine the most effective treatment window.
Problem 3: Unexpected mortality in the DSS-treated groups.
-
Possible Cause: The concentration of DSS may be too high for the specific mouse strain, age, or gender.[6]
-
Solution: Reduce the concentration of DSS in the drinking water. A typical range for C57BL/6 mice is 1.5-3.0%.[6] It is crucial to perform a pilot study to determine the optimal DSS concentration that induces moderate, non-lethal colitis. Monitor the mice daily for severe weight loss (greater than 20-25% of initial body weight) and other signs of distress, and euthanize if necessary.[6]
Quantitative Data Summary
Table 1: Preclinical Efficacy of this compound in DSS-Induced Colitis Models
| Parameter | Species | Model | This compound Dose | Key Findings | Reference |
| Disease Activity Index (DAI) | Mouse | DSS-induced acute colitis | 1 mg/kg (oral) | Significant reduction in DAI throughout the 7-day DSS period. | [1] |
| Histopathology | Mouse | DSS-induced acute colitis | 1 mg/kg and higher (oral) | Reductions in leukocytic infiltration, epithelial erosion, and mucosal thickening. | [1] |
| Fecal Calprotectin | Mouse | DSS-induced acute colitis | 1 mg/kg and higher (oral) | Decreased on day 7. | [1] |
| Colonic T-cell Subsets | Mouse | DSS-induced acute colitis | 1 mg/kg (oral) | Significantly decreased Th1, Th2, and Th17 cells locally within the colon. | [1] |
| Weight Loss & Disease Score | Pig | DSS-induced colitis | 10 mg, 50 mg, 100 mg (oral, daily) | Protected against weight loss and reduced colitis development, with significant differences observed between days 4 and 6. Dose-dependent improvement in macroscopic lesion severity and microscopic immune cell infiltration. | [3] |
| Inflammatory Markers | Pig | DSS-induced colitis | 10 mg, 50 mg, 100 mg (oral, daily) | Reduced levels of TNF, monocyte and neutrophil chemoattractants, IL-6, and IL-23. | [3] |
Experimental Protocols
Protocol 1: Induction of Acute DSS-Induced Colitis in Mice
-
Animal Model: Use 6-8 week old C57BL/6 mice, matched for age and sex.[4][7]
-
DSS Preparation: Prepare a 2-3% (w/v) solution of DSS (molecular weight 36,000-50,000 Da) in sterile drinking water.[6][8] The solution should be prepared fresh daily.
-
Induction: Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.[8][9] Control mice should receive regular sterile drinking water.
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
Termination: At the end of the DSS administration period, euthanize the mice and collect colon tissue for histological analysis and measurement of inflammatory markers.
Protocol 2: Administration of this compound
-
Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water or a specific formulation buffer).
-
Dosing: Administer this compound via oral gavage once daily. The volume should be adjusted based on the mouse's body weight to deliver the desired dose (e.g., 1 mg/kg).
-
Timing: For a prophylactic approach, start this compound administration on the same day as the initiation of DSS treatment. For a therapeutic approach, begin this compound administration after the observation of initial clinical signs of colitis (e.g., on day 3 or 4 of DSS treatment).
-
Control Group: The vehicle control group should receive an equivalent volume of the vehicle via oral gavage.
Visualizations
Caption: this compound signaling pathway in immune cells.
Caption: Experimental workflow for this compound dosage optimization.
Caption: Troubleshooting logic for DSS-colitis experiments.
References
- 1. S4s4Activation of NLRX1 by this compound ameliorates IBD through immunometabolic mechanisms in CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. mdpi.com [mdpi.com]
- 6. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. yeasenbio.com [yeasenbio.com]
- 9. researchgate.net [researchgate.net]
How to improve the stability of NX-13 in solution
Disclaimer: The following technical support guide has been created for a hypothetical compound, "NX-13," to demonstrate the requested content format and style. All data, protocols, and troubleshooting advice are illustrative and based on common challenges encountered with small molecule compounds in a research setting, as no public scientific data exists for a compound with this designation.
Technical Support Center: this compound
Welcome to the technical support center for this compound. This guide provides answers to frequently asked questions and detailed troubleshooting for stability and solubility issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My this compound solution, prepared in an aqueous buffer, has become cloudy or shows visible precipitate. What is the cause and how can I resolve it?
Answer: This issue is likely due to the low aqueous solubility of this compound, leading to precipitation. The solubility of this compound is highly dependent on the pH of the buffer and the presence of co-solvents.
Troubleshooting Steps:
-
Verify pH: Ensure the pH of your buffer is within the optimal range of 6.5-7.5. This compound exhibits significantly lower solubility at pH values above 8.0.
-
Incorporate a Co-solvent: For stock solutions, consider using a water-miscible organic solvent such as DMSO or ethanol. For final aqueous buffers, the inclusion of a small percentage (e.g., 1-5%) of a co-solvent can help maintain solubility. Always check the tolerance of your specific assay for these solvents.
-
Gentle Warming: Briefly warming the solution to 37°C may help dissolve the precipitate. However, do not heat for extended periods, as this can accelerate degradation (see Table 2).
-
Sonication: Use a bath sonicator for 5-10 minutes to aid in the dissolution of suspended particles.
Below is a decision tree to guide you through troubleshooting this issue.
Question 2: I've observed a significant decrease in the concentration of this compound in my working solution over 24 hours at room temperature. What could be the cause?
Answer: this compound is susceptible to hydrolytic degradation, particularly at pH levels outside the optimal range of 6.5-7.5. It is also sensitive to prolonged exposure to elevated temperatures and light.
Recommendations for Improving Stability:
-
Prepare Fresh Solutions: Always prepare this compound working solutions fresh on the day of the experiment.
-
Control pH: Use a well-buffered solution with a pH between 6.5 and 7.5. As shown in Table 1, stability decreases sharply at alkaline pH.
-
Control Temperature: Store stock solutions at -80°C and working solutions on ice or at 4°C for the duration of your experiment. Avoid repeated freeze-thaw cycles.
-
Protect from Light: Prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil, as this compound can undergo photodegradation.
Quantitative Data Summary
The following tables summarize the stability and solubility profiles of this compound under various conditions.
Table 1: Stability of this compound (10 µM) in Aqueous Buffer at 25°C
| pH | % Remaining after 8 hours | % Remaining after 24 hours |
| 5.0 | 98.2% | 91.5% |
| 7.4 | 99.5% | 98.8% |
| 8.5 | 85.1% | 65.4% |
Table 2: Effect of Temperature on this compound (10 µM) Stability in PBS (pH 7.4)
| Temperature | % Remaining after 24 hours |
| 4°C | 99.8% |
| 25°C | 98.8% |
| 37°C | 92.3% |
Table 3: Solubility of this compound at 25°C
| Solvent | Maximum Solubility |
| DMSO | > 100 mM |
| Ethanol | 25 mM |
| PBS (pH 7.4) | 50 µM |
| Water | < 10 µM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a highly concentrated stock solution for long-term storage.
Methodology:
-
Pre-weigh Vial: Tare a sterile, amber 1.5 mL microcentrifuge tube on an analytical balance.
-
Weigh Compound: Carefully weigh approximately 5 mg of this compound powder directly into the tared tube. Record the exact weight.
-
Calculate Solvent Volume: Calculate the volume of anhydrous DMSO required to achieve a 10 mM concentration. (e.g., For 5 mg of this compound with a molecular weight of 500 g/mol , you would need 1 mL of DMSO).
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex & Sonicate: Vortex the tube vigorously for 2 minutes. If any particulates remain, sonicate the tube in a bath sonicator for 5 minutes or until the solution is completely clear.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in amber tubes to avoid repeated freeze-thaw cycles. Store immediately at -80°C.
Protocol 2: Forced Degradation Study to Assess Stability
This protocol is designed to identify the degradation pathways of this compound under stress conditions (acidic, basic, oxidative).
Methodology:
-
Prepare Solutions: Prepare four separate solutions of this compound at a concentration of 100 µM in the following:
-
A) 0.1 M HCl (Acidic condition)
-
B) 0.1 M NaOH (Basic condition)
-
C) 3% Hydrogen Peroxide (Oxidative condition)
-
D) PBS pH 7.4 (Control)
-
-
Incubation: Incubate all four solutions at 40°C for 24 hours, protected from light.
-
Neutralization (for A and B): After incubation, neutralize the acidic and basic samples by adding an equimolar amount of NaOH and HCl, respectively.
-
Analysis: Analyze all samples, including a non-incubated control sample, by High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Data Interpretation: Compare the peak area of the parent this compound compound in the stressed samples to the control. The appearance of new peaks indicates the formation of degradation products. This analysis will confirm sensitivity to acid, base, and oxidative stress.
Technical Support Center: Addressing Off-Target Effects of NX-13 in Cellular Assays
Welcome to the technical support center for NX-13. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects of this compound in cellular assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a first-in-class, orally active, and gut-restricted small molecule agonist of the Nucleotide-binding oligomerization domain, Leucine-rich repeat containing X1 (NLRX1) receptor.[1][2] Its primary mechanism involves the activation of the NLRX1 pathway, which is associated with the mitochondria and plays a role in modulating immune and metabolic responses.[1][2] This activation leads to a decrease in pro-inflammatory signaling.
Q2: What are the known on-target effects of this compound in cellular assays?
A2: The on-target effects of this compound are linked to its activation of NLRX1 and include:
-
Inhibition of NF-κB Signaling: this compound mediated activation of NLRX1 has been shown to suppress the pro-inflammatory NF-κB pathway.[2]
-
Modulation of T-Cell Differentiation: In in vitro studies, this compound has been observed to decrease the differentiation of naïve CD4+ T cells into pro-inflammatory Th1 and Th17 subsets.[2]
-
Regulation of Immunometabolism: this compound promotes a metabolic shift in immune cells from glycolysis towards oxidative phosphorylation, which is associated with a less inflammatory state.[2]
-
Reduction of Oxidative Stress: By activating antioxidant enzymes, this compound can lead to a decrease in cellular reactive oxygen species (ROS).[2]
Q3: Are there any known off-target effects of this compound?
A3: As of the latest available information, there is no publicly documented, specific off-target profile for this compound. However, as with most small molecule inhibitors, the potential for off-target interactions exists. Unexpected or paradoxical effects in cellular assays should be carefully investigated.
Q4: How can I differentiate between on-target and potential off-target effects of this compound?
A4: Differentiating between on-target and off-target effects is crucial for data interpretation. Here are some strategies:
-
Use a Structurally Unrelated NLRX1 Agonist: If available, comparing the effects of this compound with a structurally different NLRX1 agonist can help determine if the observed phenotype is specific to NLRX1 activation.
-
Genetic Knockdown/Knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of NLRX1 can help validate on-target effects. If the phenotype persists in NLRX1-deficient cells, it is likely an off-target effect.
-
Dose-Response Analysis: A significant difference between the concentration of this compound required to engage NLRX1 and the concentration that produces an unexpected phenotype may suggest an off-target interaction.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Observed Problem | Potential Cause | Suggested Solution(s) |
| Unexpected decrease in cell viability at concentrations effective for NLRX1 activation. | Off-target inhibition of a kinase or pathway essential for cell survival. | 1. Perform a kinome-wide selectivity screen to identify potential off-target kinases. 2. Compare the cytotoxic IC50 with the on-target EC50 for NLRX1 activation. A small window may suggest off-target toxicity. 3. Test a structurally distinct NLRX1 agonist to see if the cytotoxicity is a common feature of NLRX1 activation in your cell model. |
| Inconsistent or paradoxical effects on NF-κB signaling (e.g., activation instead of inhibition). | 1. Activation of a compensatory signaling pathway. 2. Off-target effect on a kinase upstream of NF-κB. | 1. Probe for the activation of known compensatory pathways using Western blotting (e.g., p-ERK, p-AKT). 2. Use a more specific NF-κB pathway inhibitor in combination with this compound to dissect the signaling cascade. 3. Perform a kinome screen to identify potential off-target kinases that might be activating NF-κB. |
| Variable results in T-cell differentiation assays (flow cytometry). | 1. High background or non-specific antibody staining. 2. Donor-to-donor variability in primary cells. 3. Off-target effects on other immune cell signaling pathways. | 1. Optimize your flow cytometry panel, including titration of antibodies and use of appropriate isotype controls. 2. If using primary cells, consider pooling donors to average out individual variations. 3. Characterize the expression of potential off-target kinases in your T-cell populations. |
| Lack of expected phenotype despite confirmed NLRX1 engagement. | 1. The NLRX1 pathway may not be the primary driver of the phenotype in your specific cell model or under your experimental conditions. 2. Rapid metabolism of this compound in your cellular system. | 1. Validate the functional role of NLRX1 in your model using genetic approaches (e.g., siRNA/CRISPR). 2. Evaluate the metabolic stability of this compound in your cell culture conditions. |
Data Presentation: Hypothetical Kinase Selectivity Profile
While a specific off-target profile for this compound is not publicly available, the following table illustrates how quantitative data for on-target and potential off-target interactions would be presented.
Table 1: Hypothetical Kinome Selectivity Profile of this compound
| Kinase Target | Family | % Inhibition at 1 µM |
| NLRX1 (On-Target) | NLR | 95% |
| Off-Target Kinase A | TK | 78% |
| Off-Target Kinase B | CAMK | 55% |
| Off-Target Kinase C | AGC | 20% |
| ... (other kinases) | <10% |
Table 2: Hypothetical IC50 Values for On-Target and Key Off-Target Kinases
| Kinase Target | On-Target/Off-Target | Biochemical IC50 (nM) | Cellular EC50 (nM) |
| NLRX1 | On-Target | 25 | 100 |
| Off-Target Kinase A | Off-Target | 250 | 800 |
| Off-Target Kinase B | Off-Target | 800 | >2000 |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To identify potential off-target kinase interactions of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to be tested.
-
Assay Choice: Select a suitable assay format. Common formats include radiometric assays (measuring the incorporation of ³²P-ATP) and fluorescence- or luminescence-based assays that measure ATP consumption or product formation.
-
Kinase Panel: Utilize a commercial kinome profiling service that screens against a broad panel of kinases.
-
Assay Performance: a. In a multi-well plate, combine the kinase, its specific substrate, and ATP. b. Add this compound at various concentrations. c. Include appropriate controls: no inhibitor (100% activity) and no kinase (background). d. Incubate the reaction for a specified time at the appropriate temperature. e. Stop the reaction and measure the output signal.
-
Data Analysis: a. Normalize the data to the controls. b. Plot the percentage of kinase activity versus the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve to calculate the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound binds to its intended target (NLRX1) and potential off-targets in intact cells.
Methodology:
-
Cell Culture and Treatment: a. Culture cells to the desired confluency. b. Treat cells with either this compound or a vehicle control for a specified time.
-
Heating: a. Aliquot the cell suspension into PCR tubes. b. Heat the tubes at a range of temperatures for a set time (e.g., 3 minutes) using a thermal cycler.
-
Lysis and Centrifugation: a. Lyse the cells by freeze-thawing. b. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Protein Analysis: a. Collect the supernatant (soluble fraction). b. Analyze the amount of the target protein (NLRX1 or a suspected off-target) in the soluble fraction by Western blotting or mass spectrometry.
-
Data Analysis: a. Plot the amount of soluble protein against the temperature to generate a melting curve. b. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Visualizations
References
Technical Support Center: NX-13 Delivery in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing NX-13 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, orally administered, gut-restricted small molecule that activates the Nucleotide-binding oligomerization domain, leucine-rich repeat containing X1 (NLRX1) pathway.[1][2] NLRX1 is a unique protein in the NOD-like receptor family known for its anti-inflammatory and regulatory functions.[1] this compound exerts its therapeutic effects by inhibiting pro-inflammatory signaling pathways like NF-κB, modulating mitochondrial function to decrease reactive oxygen species (ROS), and influencing T-cell differentiation to reduce pro-inflammatory Th1 and Th17 subsets.[1][3]
Q2: What is the intended route of administration for this compound in animal studies?
A2: this compound is designed as an orally active and gut-restricted therapeutic.[2][3] The most common and recommended route of administration in preclinical animal models is oral gavage or as a component of the diet/oral tablets.[1][2][4]
Q3: What are the key benefits of this compound being a gut-restricted compound?
A3: The gut-restricted nature of this compound leads to high local concentrations in the colon with low systemic absorption.[2][4] This minimizes the risk of systemic side effects and off-target toxicity, which is a significant advantage for a therapeutic targeting inflammatory bowel disease (IBD).[4] Studies in rats have shown that colonic concentrations of this compound can be over 1000-fold higher than in plasma.[2]
Q4: Has the safety and tolerability of this compound been evaluated in animal models?
A4: Yes, preclinical safety studies in rats have demonstrated that this compound is safe and well-tolerated at oral doses as high as 1000 mg/kg.[2][5][6] These studies showed no significant changes in weight, clinical signs, behavior, hematology, or blood biochemistry.[4][5][6]
Troubleshooting Guides
Issue 1: Suboptimal efficacy or high variability in experimental results.
-
Possible Cause 1: Incorrect Dosage.
-
Solution: The effective dose of this compound can vary depending on the animal model and disease severity. In mouse models of colitis, oral treatment with this compound has shown efficacy at doses as low as 1 mg/kg.[3] For initial studies, a dose-response experiment is recommended. Refer to the table below for doses used in various published studies.
-
-
Possible Cause 2: Improper Formulation or Vehicle.
-
Solution: For oral gavage, this compound has been successfully administered in 0.5% methylcellulose.[4] Ensure the compound is uniformly suspended before each administration. The stability of this compound in gastric and intestinal fluids has been noted, suggesting it is robust for oral delivery.[4]
-
-
Possible Cause 3: Timing of Administration.
-
Solution: The timing of this compound administration (prophylactic vs. therapeutic) can significantly impact outcomes. In many preclinical models, treatment is initiated concurrently with or shortly after disease induction.[1] Consider the specific aims of your study to determine the most appropriate dosing regimen.
-
Issue 2: Difficulty in assessing target engagement and pharmacodynamic effects.
-
Possible Cause 1: Inappropriate Biomarkers.
-
Solution: Successful this compound treatment is associated with a reduction in pro-inflammatory cytokines such as TNF-α, IL-6, and IL-23.[1] Infiltration of immune cells like neutrophils and Th1 cells into the colonic tissue is also expected to decrease.[3] Analysis of these markers in colonic tissue or peripheral blood can serve as indicators of target engagement.
-
-
Possible Cause 2: Incorrect Sample Collection Timing.
-
Solution: Pharmacokinetic studies in rats show that after a single oral dose of 10 mg/kg, the maximum plasma concentration (Cmax) is reached at 0.5 hours post-dose.[4][5] However, peak concentrations in the colon tissue occur later.[2] For pharmacodynamic assessments, consider collecting tissues at time points relevant to the expected biological effects, which may be several hours after administration.
-
Data Presentation
Table 1: Summary of this compound Pharmacokinetics in Rodents
| Species | Dose (Oral) | Cmax (Plasma) | Tmax (Plasma) | AUC (Plasma) | Peak Concentration (Colon Tissue) | Reference |
| Rat (Sprague Dawley) | 10 mg/kg | 57 ng/mL | 0.5 h | 972.21 ngh/mL | 10 µg/g | [2][4][5] |
| Rat (Sprague Dawley) | 100 mg/kg | 969 ng/mL | 0.5 h | 4861.05 ngh/mL | 100 µg/g | [4] |
Table 2: Overview of this compound Efficacy in Preclinical IBD Models
| Animal Model | Species | This compound Dose | Key Efficacy Endpoints | Reference |
| DSS-Induced Colitis | Pig | 10, 50, 100 mg | Reduced disease activity, immune cell infiltration, and pro-inflammatory cytokine expression. | [1] |
| DSS-Induced Colitis | Mouse | 1 mg/kg | Reduced disease activity index. | [3] |
| Mdr1a-/- | Mouse | 1 mg/kg | Reduced inflammation, crypt destruction, and infiltration of neutrophils and eosinophils. | [3] |
| CD45RBhi Adoptive Transfer | Mouse | Not specified | Ameliorated disease severity and colonic leukocytic infiltration. | [3] |
| LPS-Induced Visceral Hypersensitivity | Rat | Not specified | Delayed onset of muscle contraction and reduced abdominal withdrawal reflex. | [7] |
Experimental Protocols
Protocol 1: Dextran Sulfate Sodium (DSS)-Induced Colitis in Pigs
-
Animal Acclimation: Acclimate pigs to individual housing and a standard diet for at least 7 days prior to the experiment.[1]
-
Randomization: Randomize animals into treatment groups (e.g., Placebo, this compound 10 mg, 50 mg, 100 mg) with n=6 per group.[1]
-
Dosing: Administer the assigned oral tablet once daily for 7 days.[1]
-
Colitis Induction: On Day 1, begin colitis induction by providing drinking water containing 1% DSS for 6 consecutive days.[1]
-
Daily Monitoring: From Day 1 to Day 7, monitor and record body weight, and a composite disease activity score (0-12 scale) based on rectal bleeding, stool consistency, and overall health.[1]
-
Sample Collection: Collect fecal samples for fecal calprotectin (FCP) analysis.[1]
-
Endpoint Analysis (Day 7): Euthanize the animals and perform a necropsy. Macroscopically score the colon for lesion severity. Collect colonic tissue for histopathological analysis, flow cytometry (to quantify immune cell populations like Th1 cells and TNF-producing myeloid cells), and RNA extraction for gene expression analysis (e.g., TNF, IL-6, IL-23, NLRX1, NFkB).[1]
Protocol 2: LPS-Induced Visceral Hypersensitivity in Rats
-
Animal Dosing: Randomize rats (n=8 per group) to receive either vehicle or oral this compound daily for 3 days.[7]
-
Surgical Preparation: On the day of the experiment, anesthetize the rats. Position electrodes to monitor the contraction of the oblique abdominal muscles and insert a colonic balloon catheter intra-anally.[7]
-
Visceral Pain Assessment: Assess visceral pain at baseline and 3 hours post lipopolysaccharide (LPS) injection (1 mg/kg subcutaneous) by measuring the visceromotor response (VMR) via electromyogram (EMG) recording and visual assessment of the abdominal withdrawal reflex (AWR).[7]
Mandatory Visualizations
Caption: Signaling pathway of this compound via NLRX1 activation.
Caption: General experimental workflow for colitis models.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. S4s4Activation of NLRX1 by this compound ameliorates IBD through immunometabolic mechanisms in CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploratory Studies with this compound: Oral toxicity and pharmacokinetics in rodents of an orally active, gut-restricted first-in-class therapeutic for IBD that targets NLRX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploratory studies with this compound: oral toxicity and pharmacokinetics in rodents of an orally active, gut-restricted first-in-class therapeutic for IBD that targets NLRX1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. academic.oup.com [academic.oup.com]
Technical Support Center: Managing Variability in Mdr1a-/- Mouse Model Response to NX-13
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the Mdr1a-/- mouse model to investigate the therapeutic effects of NX-13 on inflammatory bowel disease (IBD).
Troubleshooting Guides
Question: We are observing high variability in the onset and severity of colitis in our Mdr1a-/- mouse colony. What could be the contributing factors and how can we mitigate this?
Answer:
High variability is a known characteristic of the Mdr1a-/- spontaneous colitis model.[1][2] Several factors can influence the development and severity of the disease:
-
Genetic Background: The genetic background of the mice plays a crucial role. Mdr1a-/- mice on an FVB background are genetically more susceptible to developing colitis due to increased intestinal permeability.[3] Ensure you are using a consistent and appropriate genetic background for your studies.
-
Microbiota: The composition of the gut microbiota is a major driver of colitis in this model.[3][4] Differences in the microbiota between animal facilities or even individual cages can lead to significant variations in disease phenotype. To minimize this variability:
-
Cohouse animals from different litters to normalize the gut microbiota.
-
Consider obtaining mice from a single, reputable vendor with a well-characterized microbial status.
-
Avoid changes in diet, as this can alter the gut microbiome and impact colitis severity.[5]
-
-
Animal Husbandry: Stress can exacerbate colitis. Maintain consistent environmental conditions (temperature, humidity, light-dark cycle) and handling procedures. Cage-change frequency can also be a stressor and should be standardized.[6]
-
Pathogen Exposure: The presence of certain pathogens, such as Helicobacter, can influence the development of colitis.[3] Maintaining a specific pathogen-free (SPF) environment is critical.
Question: Some of our Mdr1a-/- mice are experiencing unexpected mortality during the study. What are the potential causes and how can we prevent this?
Answer:
Unexpected mortality in Mdr1a-/- mice can be due to several factors:
-
Severe Colitis: The spontaneous colitis in these mice can become severe, leading to dehydration, malnutrition, and ultimately, death. Implement a clear scoring system to monitor disease activity (e.g., weight loss, stool consistency, rectal bleeding) and establish humane endpoints for euthanasia.
-
Increased Drug Sensitivity: The absence of P-glycoprotein in Mdr1a-/- mice can lead to increased systemic exposure and toxicity of certain compounds.[7] While this compound is designed to be gut-restricted, it is crucial to adhere to established dosing regimens.[8][9]
-
Gavage-Related Complications: Improper oral gavage technique can cause esophageal or gastric injury, leading to distress and mortality. Ensure all personnel are properly trained in this procedure.
Question: We are not observing the expected therapeutic effect of this compound in our Mdr1a-/- mice. What are some potential reasons for this?
Answer:
If this compound is not showing the expected efficacy, consider the following:
-
Timing of Treatment: The timing of therapeutic intervention is critical. In the Mdr1a-/- model, colitis develops spontaneously over several weeks.[1][3] Initiating treatment before significant inflammation has developed may yield different results than treating established disease. Clearly define your treatment window based on your experimental objectives.
-
Drug Formulation and Administration: Ensure that this compound is properly formulated and administered. The vehicle used can impact the solubility and bioavailability of the compound. For oral gavage, ensure the full dose is delivered. A study in C57BL/6J mice used 0.5% methylcellulose (B11928114) as a vehicle for this compound.[9]
-
Variability in Disease Severity: As mentioned, high inter-animal variability in colitis severity can mask the therapeutic effects of a drug. Ensure your study is adequately powered with a sufficient number of animals per group to detect statistically significant differences.
-
Endpoint Analysis: The choice of endpoints and the timing of their assessment are crucial. Histological analysis of the colon, quantification of immune cell infiltration, and measurement of inflammatory cytokine levels are key readouts for assessing the efficacy of this compound.[8]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active, gut-restricted small molecule agonist of the Nucleotide-binding oligomerization domain, leucine-rich repeat containing X1 (NLRX1) receptor.[8][10] By activating NLRX1, this compound modulates the immune response in the gut, leading to a reduction in inflammation.[7][8] Key mechanisms include the inhibition of the NF-κB signaling pathway and a decrease in the differentiation of pro-inflammatory Th1 and Th17 cells.[7][8]
Q2: What is the typical phenotype of an Mdr1a-/- mouse?
A2: Mdr1a-/- mice lack the P-glycoprotein drug transporter, which makes them more sensitive to certain drugs.[7] They spontaneously develop colitis, typically between 8 and 36 weeks of age, which is characterized by intestinal inflammation, epithelial barrier dysfunction, and an altered gut microbiome.[1][3] Histopathological features include mucosal thickening, immune cell infiltration, and crypt abscesses.[3]
Q3: What is a recommended experimental protocol for testing this compound in Mdr1a-/- mice?
A3: A typical study design would involve daily oral administration of this compound (e.g., 20 mg/kg) or a vehicle control to Mdr1a-/- mice for a period of several weeks (e.g., six weeks).[8] During the study, animals should be monitored regularly for clinical signs of colitis. At the end of the treatment period, colonic tissue should be collected for histological analysis, flow cytometry to quantify immune cell populations, and quantitative PCR to measure the expression of inflammatory cytokines.[8]
Q4: What are the key inflammatory markers to assess in the Mdr1a-/- model?
A4: Key inflammatory markers to assess include pro-inflammatory cytokines such as IFN-γ and TNF-α.[8][11] Cellular markers include the infiltration of Th1 cells and neutrophils in the colonic lamina propria.[8] A reduction in these markers is indicative of a therapeutic response.
Q5: How does the gut microbiome influence the Mdr1a-/- colitis model?
A5: The gut microbiome is a critical factor in the development of colitis in Mdr1a-/- mice.[3][4] The absence of P-glycoprotein leads to a defective epithelial barrier, allowing for increased exposure to microbial products, which in turn drives an inflammatory response.[3] Dysbiosis, or an imbalance in the gut microbiota, can exacerbate the disease.[12][13]
Data Presentation
Table 1: Effect of this compound on Disease Activity and Histology in Mdr1a-/- Mice
| Parameter | Vehicle-Treated | This compound-Treated (20 mg/kg) |
| Disease Activity Score (Week 6) | ~3.5 | ~1.5 |
| Histological Score (Week 6) | High | Significantly Reduced |
Data summarized from Leber et al., 2019.[8]
Table 2: Effect of this compound on Colonic Immune Cell Populations in Mdr1a-/- Mice
| Cell Population | Vehicle-Treated (% of CD4+ cells) | This compound-Treated (20 mg/kg) (% of CD4+ cells) |
| Th1 (CD4+ Tbet+ IFNγ+) | Elevated | Significantly Reduced |
| Treg (CD4+ CD25+ FOXP3+ IL10+) | Baseline | Increased Proportion |
| Neutrophils (Gr1hi CD11b+) | Elevated | Significantly Reduced |
Data summarized from Leber et al., 2019.[8]
Table 3: Effect of this compound on Colonic Cytokine Gene Expression in Mdr1a-/- Mice
| Gene | Vehicle-Treated (Relative Expression) | This compound-Treated (20 mg/kg) (Relative Expression) |
| Ifng | High | Significantly Reduced |
| Tnf | High | Significantly Reduced |
Data summarized from Leber et al., 2019.[8]
Experimental Protocols
Protocol: Oral Administration of this compound to Mdr1a-/- Mice for the Treatment of Spontaneous Colitis
-
Animal Model: Male or female Mdr1a-/- mice on an FVB background, 8-12 weeks of age.
-
Acclimation: Acclimate mice to the animal facility for at least one week prior to the start of the experiment.
-
Grouping: Randomly assign mice to treatment groups (e.g., vehicle control, this compound at 20 mg/kg). A typical group size is 8-10 mice.
-
Drug Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).[9]
-
Administration: Administer the this compound suspension or vehicle control daily via oral gavage at a volume of 10 ml/kg body weight.
-
Monitoring: Monitor the mice daily for clinical signs of colitis, including weight loss, stool consistency, and the presence of blood in the feces.
-
Termination: After the designated treatment period (e.g., 6 weeks), euthanize the mice.[8]
-
Tissue Collection: Collect the entire colon and measure its length and weight. Take sections for histological analysis, flow cytometry, and RNA extraction.
-
Histological Analysis: Fix colonic tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Score the sections for inflammation, crypt damage, and epithelial erosion.[14][15]
-
Flow Cytometry: Isolate lamina propria lymphocytes from a section of the colon. Stain the cells with fluorescently labeled antibodies against CD4, T-bet, IFN-γ, CD25, FOXP3, IL-10, Gr1, and CD11b to quantify Th1, Treg, and neutrophil populations.[8]
-
Quantitative PCR (qPCR): Extract RNA from a section of the colon and reverse transcribe it to cDNA. Perform qPCR to measure the gene expression levels of Ifng, Tnf, and a housekeeping gene for normalization.[8]
Visualizations
Caption: Signaling pathway of this compound via NLRX1 activation.
Caption: Experimental workflow for testing this compound in Mdr1a-/- mice.
References
- 1. researchgate.net [researchgate.net]
- 2. The mdr1a-/- mouse model of spontaneous colitis: a relevant and appropriate animal model to study inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mdr1a Knockout Mice: A Key Model for Colitis & IBD Research | Taconic Biosciences [taconic.com]
- 4. A novel model of inflammatory bowel disease: mice deficient for the multiple drug resistance gene, mdr1a, spontaneously develop colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interactions between diet and the intestinal microbiota alter intestinal permeability and colitis severity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Model Publications | Taconic Biosciences [taconic.com]
- 7. Activation of NLRX1 by this compound Alleviates Inflammatory Bowel Disease through Immunometabolic Mechanisms in CD4+ T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. S4s4Activation of NLRX1 by this compound ameliorates IBD through immunometabolic mechanisms in CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploratory Studies with this compound: Oral toxicity and pharmacokinetics in rodents of an orally active, gut-restricted first-in-class therapeutic for IBD that targets NLRX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Expression profiles of cytokines and chemokines in murine MDR1a-/- colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gut microbiota dysbiosis in a novel mouse model of colitis potentially increases the risk of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Improving detection of NX-13 in plasma and colon tissue
Technical Support Center: NX-13 Detection
This guide provides troubleshooting and frequently asked questions (FAQs) for the detection and quantification of this compound, a novel small molecule drug, in plasma and colon tissue samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section is divided into two parts: issues related to plasma sample analysis and those concerning colon tissue analysis.
Plasma Sample Analysis
Q1: Why am I observing high background noise or a fluctuating baseline in my plasma LC-MS/MS chromatograms?
A: High background noise in plasma samples often points to matrix effects or contamination. The "matrix" refers to all components in the sample other than the analyte of interest. Here are the primary causes and solutions:
-
Insufficient Protein Removal: Plasma proteins can interfere with analysis and damage HPLC/UHPLC columns[1]. Ensure your protein precipitation step is efficient. Acetonitrile (B52724) is a common and effective solvent for this purpose[2].
-
Phospholipid Interference: Phospholipids are a major cause of matrix-induced ionization suppression in ESI-MS and can foul the mass spectrometer source. Consider using phospholipid removal plates or optimizing your chromatography to separate this compound from the phospholipid elution region.
-
Contamination: Contamination can be introduced from collection tubes, solvents, or plastic consumables[3]. Run solvent blanks and blank matrix samples to identify the source of contamination.
Q2: My recovery of this compound from plasma is consistently low. What can I do to improve it?
A: Low recovery is often a result of suboptimal sample preparation. Consider the following:
-
Precipitation Solvent Choice: The choice of organic solvent for protein precipitation can significantly impact recovery. While acetonitrile is common, methanol (B129727) or acetone (B3395972) may be more effective for this compound depending on its polarity.[1] It is recommended to test different solvents.
-
Solvent-to-Plasma Ratio: A common starting point is a 3:1 ratio of acetonitrile to plasma[2][4]. This ratio may need optimization. Insufficient solvent will lead to incomplete protein precipitation, while excessive solvent may dilute the sample too much.
-
Precipitation Conditions: Ensure thorough vortexing after adding the solvent and adequate centrifugation time and speed to form a compact pellet. Low temperatures during organic solvent precipitation can help preserve protein integrity[1].
Q3: I'm seeing significant ion suppression for this compound. How can I diagnose and mitigate this?
A: Ion suppression is a type of matrix effect where co-eluting compounds interfere with the ionization of the target analyte, reducing its signal.[5]
-
Diagnosis: A post-column infusion experiment can identify regions in your chromatogram where suppression occurs[6]. Infuse a constant flow of this compound solution into the MS while injecting a blank, extracted plasma sample. Dips in the baseline signal indicate ion suppression.
-
Mitigation Strategies:
-
Improve Chromatography: Adjust the LC gradient to better separate this compound from the suppressive matrix components[7].
-
Dilute the Sample: Simple dilution can reduce the concentration of interfering matrix components, but this may compromise sensitivity[7].
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best way to compensate for matrix effects, as it will be affected similarly to the analyte[6]. If a SIL-IS is not available, a structural analog can be used[8].
-
Enhance Sample Cleanup: Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) provide a more thorough cleanup than simple protein precipitation and can significantly reduce matrix effects.[9]
-
Colon Tissue Analysis
Q1: What is the best method to homogenize colon tissue for this compound extraction?
A: The choice of homogenization method depends on the tissue's toughness and the desired throughput.[10]
-
Bead Beating: This is a high-throughput and effective method for disrupting tough tissues. It uses beads in sealed tubes to homogenize samples, which prevents cross-contamination.[11]
-
Rotor-Stator or Dounce Homogenizers: These are effective but may require cleaning between samples to prevent carryover.
-
Cryogenic Grinding: For particularly tough or fibrous tissues, freezing the sample in liquid nitrogen and then grinding it to a powder can be very effective before solvent extraction.
Q2: I have poor and inconsistent recovery of this compound from colon tissue. What are the likely causes?
A: Inconsistent recovery from tissue is often due to incomplete homogenization or inefficient extraction.
-
Incomplete Homogenization: Visually inspect the homogenate to ensure no visible tissue pieces remain. Incomplete cell lysis will trap this compound within the tissue matrix.[10]
-
Extraction Solvent: The solvent must be able to penetrate the tissue matrix and solubilize this compound. A multi-step extraction with different solvents may be necessary.
-
Binding to Tissue Components: this compound might bind non-specifically to proteins or lipids in the tissue. Adjusting the pH or ionic strength of the homogenization buffer can help disrupt these interactions.
Q3: How can I effectively clean up a colon tissue homogenate before LC-MS analysis?
A: Tissue homogenates are complex matrices requiring robust cleanup.[12]
-
Protein Precipitation: As with plasma, an initial protein precipitation step (e.g., with acetonitrile or methanol) is crucial.
-
Solid-Phase Extraction (SPE): SPE is highly recommended for tissue homogenates. It can effectively remove salts, lipids, and other interferences that are abundant in tissue.[13][14] The choice of SPE sorbent (e.g., reversed-phase, ion-exchange) will depend on the physicochemical properties of this compound[9].
-
Liquid-Liquid Extraction (LLE): LLE is an alternative that partitions the analyte into an immiscible organic solvent, leaving many interferences behind in the aqueous phase. This is most effective for hydrophobic analytes.[9]
Part 2: Data & Protocols
Quantitative Data Summary
The following tables provide hypothetical data to guide methods development.
Table 1: Comparison of Protein Precipitation Solvents for this compound Recovery from Plasma
| Solvent (3:1 ratio to plasma) | This compound Recovery (%) | Protein Removal (%) | Matrix Effect (%) |
| Acetonitrile | 88 ± 5 | 95 ± 2 | -25 ± 8 |
| Methanol | 95 ± 4 | 85 ± 4 | -45 ± 10 |
| Acetone | 75 ± 7 | 92 ± 3 | -30 ± 7 |
Matrix Effect calculated as ((Peak Area in post-extraction spike) / (Peak Area in neat solution) - 1) * 100.
Table 2: Effect of Homogenization Method on this compound Recovery from Colon Tissue
| Homogenization Method | This compound Recovery (%) | Throughput | Risk of Cross-Contamination |
| Bead Beater (2 min cycle) | 92 ± 6 | High (24 samples) | Low |
| Rotor-Stator (1 min/sample) | 85 ± 9 | Low | High |
| Cryogenic Grinding | 98 ± 3 | Low | Medium |
Experimental Protocols
Protocol 1: this compound Extraction from Human Plasma via Protein Precipitation (PPT)
-
Preparation: Label 1.5 mL microcentrifuge tubes for each sample, QC, and blank.
-
Sample Aliquoting: Pipette 100 µL of plasma into the corresponding labeled tubes.
-
Internal Standard (IS) Spiking: Add 10 µL of the working IS solution (e.g., stable isotope-labeled this compound in 50:50 acetonitrile:water) to all tubes except the blank matrix. To the blank, add 10 µL of the 50:50 solvent.
-
Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Mixing: Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 300 µL of the clear supernatant to a clean 96-well plate or autosampler vials. Avoid disturbing the protein pellet.
-
Analysis: Inject 5-10 µL of the supernatant into the LC-MS/MS system.
Protocol 2: this compound Extraction from Colon Tissue via Homogenization and SPE
-
Tissue Preparation: Weigh approximately 50 mg of frozen colon tissue.
-
Homogenization Buffer: Prepare a buffer (e.g., PBS) containing protease inhibitors.
-
Homogenization:
-
Place the tissue in a 2 mL tube containing 500 µL of homogenization buffer and ceramic beads.
-
Homogenize using a bead beater (e.g., Bullet Blender[11]) for 2-3 minutes.
-
Centrifuge the homogenate at 16,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection: Collect the supernatant for further processing.
-
SPE Cleanup (General Protocol - must be optimized for this compound):
-
Condition: Condition a reversed-phase SPE cartridge with 1 mL of methanol.
-
Equilibrate: Equilibrate the cartridge with 1 mL of water.
-
Load: Load the tissue supernatant onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute this compound with 1 mL of acetonitrile or methanol into a clean collection tube.
-
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
Analysis: Inject 5-10 µL onto the LC-MS/MS system.
Part 3: Visual Guides (Diagrams)
The following diagrams illustrate key workflows and concepts for this compound analysis.
References
- 1. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. myadlm.org [myadlm.org]
- 4. clinichrom.com [clinichrom.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Tissue Homogenization: 3 Factors to Consider [pion-inc.com]
- 11. nextadvance.com [nextadvance.com]
- 12. biotage.com [biotage.com]
- 13. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 14. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
NX-13 Technical Support Center: Enhancing Anti-Inflammatory Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance on utilizing and enhancing the anti-inflammatory effects of NX-13, an orally active, gut-restricted NLRX1 agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule therapeutic that selectively targets and activates Nucleotide-binding oligomerization domain, leucine-rich repeat containing X1 (NLRX1).[1][2] NLRX1 is a unique member of the NOD-like receptor (NLR) family located on the mitochondrial membrane that functions as a negative regulator of inflammation.[3][4] By activating NLRX1, this compound initiates a cascade of downstream events that collectively suppress inflammation, primarily within the gastrointestinal tract.[3]
The key anti-inflammatory effects of this compound-mediated NLRX1 activation include:
-
Inhibition of NF-κB Signaling: this compound activation of NLRX1 interferes with the IKK complex, which is crucial for the activation of the pro-inflammatory NF-κB pathway, leading to a decrease in the transcription of inflammatory cytokines.[3]
-
Modulation of T-Cell Differentiation: In vitro studies have demonstrated that this compound decreases the differentiation of naïve CD4+ T cells into pro-inflammatory Th1 and Th17 subsets.[3][5]
-
Regulation of Immunometabolism: this compound promotes a metabolic shift in immune cells from pro-inflammatory anaerobic glycolysis towards oxidative phosphorylation (OXPHOS), contributing to a less inflammatory state.[3][5]
-
Reduction of Oxidative Stress: Despite promoting oxidative metabolism, this compound leads to a decrease in cellular reactive oxygen species (ROS) by activating and increasing the expression of antioxidant enzymes.[3]
Q2: What are the potential strategies to enhance the anti-inflammatory effect of this compound in experimental settings?
A2: Enhancing the anti-inflammatory effect of this compound can be approached through several strategies:
-
Formulation and Delivery: As a gut-restricted compound, the formulation of this compound is critical.[1][5] Different formulations, such as immediate-release (IR) and modified-release (MR) tablets, are being investigated to optimize drug delivery to specific regions of the gastrointestinal tract where inflammation is most severe.[6] Researchers can explore custom formulations to tailor drug release profiles for their specific experimental models.
-
Combination Therapy: Although specific studies on this compound combination therapy are not yet widely published, combining it with other anti-inflammatory agents that have different mechanisms of action could lead to synergistic effects. For instance, combining this compound with agents that target different inflammatory pathways involved in inflammatory bowel disease (IBD) may be a viable strategy.[7]
-
Dose Optimization: Preclinical and clinical studies have evaluated a range of doses for this compound.[1][6] Therapeutic dosages in preclinical models are expected to be in the 1 to 20 mg/kg range.[1] In human trials, doses up to 4000 mg have been tested.[6] Optimizing the dose for a specific experimental model is crucial to maximize efficacy while minimizing potential off-target effects.
Q3: What is the pharmacokinetic profile of this compound?
A3: Pharmacokinetic studies in rats have shown that this compound has a favorable gastrointestinal localized profile.[1][2] After oral administration, this compound reaches high concentrations in the colon tissue.[1][2] For example, a single oral dose of 10 mg/kg in Sprague Dawley rats resulted in a maximum plasma concentration (Cmax) of 57 ng/mL at 0.5 hours post-dose, while achieving high peak concentrations in the colon tissue (10 and 100 µg/g for 1 and 10 mg/kg doses, respectively).[1][2] This gut-restricted nature is advantageous for treating IBD, as it minimizes systemic exposure and potential side effects.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High variability in experimental results | - Inconsistent drug formulation or administration- Animal model variability- Differences in disease induction severity | - Ensure consistent and homogenous preparation of this compound formulation for each experiment.- Standardize animal handling and gavage techniques.- Use age- and weight-matched animals from a reliable supplier.- Monitor disease induction closely and randomize animals into treatment groups based on initial disease activity. |
| Lack of expected anti-inflammatory effect | - Suboptimal dosage- Inappropriate formulation for the target disease location- Insufficient treatment duration- Degradation of this compound | - Perform a dose-response study to determine the optimal dose for your specific model.- Consider if the formulation (e.g., immediate vs. delayed release) is appropriate for the site of inflammation in your model.- Extend the treatment duration based on the chronicity of your inflammatory model.- Store this compound according to the manufacturer's instructions and prepare fresh formulations for each experiment. |
| Unexpected toxicity or adverse events in animal models | - High dosage- Off-target effects at high concentrations- Interaction with other experimental variables | - Reduce the dosage of this compound.- Review the literature for any known off-target effects.- Carefully document all experimental conditions and analyze for potential confounding factors. |
| Difficulty in dissolving this compound for in vitro assays | - Poor solubility in aqueous media | - Use a suitable solvent such as DMSO for stock solutions.[8] For final dilutions in cell culture media, ensure the final solvent concentration is non-toxic to the cells (typically <0.1%). |
Data Presentation
Table 1: Preclinical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Species/Model | Dose | Source |
| Maximum Plasma Concentration (Cmax) | 57 ng/mL | Sprague Dawley Rats | 10 mg/kg (oral) | [1][2] |
| Time to Cmax (Tmax) | 0.5 h | Sprague Dawley Rats | 10 mg/kg (oral) | [1] |
| Peak Colon Tissue Concentration | 10 µg/g | Sprague Dawley Rats | 1 mg/kg (oral) | [1][2] |
| Peak Colon Tissue Concentration | 100 µg/g | Sprague Dawley Rats | 10 mg/kg (oral) | [1][2] |
Table 2: Clinical Trial Dosage Information for this compound
| Phase | Condition | Doses Evaluated | Formulation | Source |
| Phase 1b | Ulcerative Colitis | 250 mg, 500 mg | Immediate Release (IR) and Delayed Release (DR) | [9][10] |
| Phase 2 | Ulcerative Colitis | 250 mg, 750 mg | Tablets | [9][11] |
| Phase 1 (Healthy Volunteers) | - | Up to 4000 mg | - | [6] |
Experimental Protocols
In Vitro T-Cell Differentiation Assay
Objective: To assess the effect of this compound on the differentiation of naïve CD4+ T cells into Th1 and Th17 lineages.
Methodology: [3]
-
Isolation of Naïve CD4+ T cells: Isolate naïve CD4+ T cells from the spleens of mice using magnetic-activated cell sorting (MACS).
-
Cell Culture: Culture the isolated cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to stimulate T-cell activation.
-
Treatment: Add varying concentrations of this compound (or vehicle control) to the cell cultures.
-
Incubation: Incubate the cells for 3-5 days under conditions that promote differentiation into Th1 (e.g., with IL-12 and anti-IL-4) or Th17 (e.g., with TGF-β, IL-6, and anti-IFN-γ) subsets.
-
Analysis: Analyze the differentiation of T-cell subsets by intracellular staining for key cytokines (IFN-γ for Th1, IL-17A for Th17) followed by flow cytometry.
In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model
Objective: To evaluate the in vivo efficacy of this compound in a model of acute colitis.
Methodology: [5]
-
Animal Acclimatization: Acclimate mice (e.g., C57BL/6) for at least one week under standard laboratory conditions.
-
Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 5-7 days to induce colitis.
-
Treatment: Administer this compound orally (e.g., by gavage) at the desired doses (e.g., 1, 10, 20 mg/kg) daily, starting from the first day of DSS administration.[5] A vehicle control group should be included.
-
Monitoring: Monitor the animals daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the experiment, sacrifice the animals and collect the colon for measurement of length, histological analysis of inflammation and tissue damage, and analysis of inflammatory markers (e.g., cytokine levels by ELISA or qPCR).
Mandatory Visualizations
Caption: Signaling pathway of this compound via NLRX1 activation.
Caption: Experimental workflow for evaluating this compound efficacy.
References
- 1. Exploratory Studies with this compound: Oral toxicity and pharmacokinetics in rodents of an orally active, gut-restricted first-in-class therapeutic for IBD that targets NLRX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploratory studies with this compound: oral toxicity and pharmacokinetics in rodents of an orally active, gut-restricted first-in-class therapeutic for IBD that targets NLRX1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. S4s4Activation of NLRX1 by this compound ameliorates IBD through immunometabolic mechanisms in CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. gastroendonews.com [gastroendonews.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Landos’s this compound shows symptom relief in Phase Ib ulcerative colitis trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. The Safety, Tolerability, Pharmacokinetics, and Clinical Efficacy of the NLRX1 agonist this compound in Active Ulcerative Colitis: Results of a Phase 1b Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oral this compound for Ulcerative Colitis · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
Common challenges in working with NLRX1 agonists like NX-13
Welcome to the technical support center for researchers working with NLRX1 agonists, featuring the clinical-stage compound NX-13. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experimental success.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with NLRX1 agonists like this compound.
Question: I am observing inconsistent or no significant anti-inflammatory effects of this compound in my cell-based assays. What could be the reason?
Possible Causes and Solutions:
-
Cell-Type Specificity of NLRX1 Action: The function of NLRX1 can be highly cell-type specific.[1][2] For instance, NLRX1's regulation of MAVS-dependent antiviral signaling differs between fibroblasts and macrophages.[2]
-
Solution: Ensure the cell line you are using is appropriate for studying the desired NLRX1-mediated pathway. Consider using primary cells relevant to your disease model, such as CD4+ T cells or peripheral blood mononuclear cells (PBMCs) from patients with inflammatory bowel disease (IBD), where this compound has shown efficacy.[3][4]
-
-
Suboptimal Compound Concentration: The effective concentration of this compound can vary depending on the assay and cell type.
-
Compound Stability and Solubility: Poor solubility or degradation of the compound can lead to reduced activity.
-
Solution: Prepare fresh solutions of this compound for each experiment. For in vivo studies, ensure proper formulation. A protocol for preparing a clear solution of this compound for oral gavage involves using DMSO, PEG300, Tween-80, and saline.[6]
-
-
Activation State of Cells: The inhibitory effect of NLRX1 on inflammatory signaling is often observed upon stimulation.
Question: My in vivo study with this compound in a mouse model of colitis is not showing the expected therapeutic effects. What should I check?
Possible Causes and Solutions:
-
Mouse Model Selection: The choice of colitis model is crucial. This compound has demonstrated efficacy in dextran (B179266) sulfate (B86663) sodium (DSS), Mdr1a-/-, and CD45RBhi adoptive transfer mouse models of IBD.[3][4][8]
-
Solution: Verify that the chosen model is appropriate for studying the mechanism of action of this compound, which involves immunometabolic regulation of T cells.[4]
-
-
Dosing Regimen and Route of Administration: Incorrect dosage or administration can lead to a lack of efficacy.
-
Solution: this compound is an orally active, gut-restricted compound.[3][9] Oral administration is the intended route. Preclinical studies have shown efficacy at doses of 1 mg/kg in mouse models.[5] Pharmacokinetic studies in rats have shown high concentrations in the colon tissue after oral dosing.[10][11]
-
-
Timing and Duration of Treatment: The therapeutic window for intervention may vary between models.
-
Solution: Review the experimental design and compare it with established protocols. In some studies, treatment is initiated before or concurrently with the induction of colitis.[3]
-
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of this compound?
This compound is a first-in-class, orally administered, gut-restricted small molecule agonist for the Nucleotide-binding oligomerization domain, Leucine-rich repeat containing X1 (NLRX1) receptor.[8] By activating NLRX1, which is uniquely localized to the mitochondria, this compound exerts a multi-modal, localized anti-inflammatory effect.[8][12] Its core mechanisms include:
-
Modulation of T-Cell Differentiation: It decreases the differentiation of naïve CD4+ T cells into pro-inflammatory Th1 and Th17 subsets.[3][8]
-
Regulation of Immunometabolism: It promotes a shift from inflammatory-associated anaerobic glycolysis towards oxidative phosphorylation (OXPHOS) in immune cells.[3][8]
-
Reduction of Oxidative Stress: It decreases cellular reactive oxygen species (ROS) by activating antioxidant enzymes.[3][8]
-
Inhibition of NF-κB Signaling: It negatively regulates the NF-κB pathway, a key driver of inflammation.[7][12]
What are the known signaling pathways modulated by NLRX1?
NLRX1 is a multifaceted regulator of immune signaling.[13] It is known to:
-
Negatively Regulate NF-κB Signaling: NLRX1 can interact with TRAF6 and the IKK complex to inhibit NF-κB activation.[1][7]
-
Attenuate MAVS-mediated Antiviral Signaling: Located on the mitochondria, NLRX1 can interact with MAVS to inhibit RIG-I-like receptor (RLR) signaling and subsequent type I interferon production.[1][13]
-
Modulate Reactive Oxygen Species (ROS) Production: NLRX1's effect on ROS is context-dependent. While it can promote ROS production in some scenarios, this compound-mediated activation of NLRX1 leads to a decrease in cellular ROS.[3][8][13][14]
-
Regulate Autophagy and Cell Death: NLRX1 can associate with proteins involved in autophagy and apoptosis, influencing these cellular processes.[1][13]
What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution.[6] For in vivo oral administration, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[6] It is recommended to store the compound as a solid at -20°C and to prepare fresh solutions for each experiment to ensure stability and activity.
Data Presentation
Table 1: In Vivo Efficacy of Oral this compound in a Mouse Model of Colitis
| Parameter | Vehicle Control | This compound (1 mg/kg) | Reference |
| Disease Activity Index | High | Reduced | [5] |
| Leukocytic Infiltration | High | Reduced | [5] |
| Fecal Calprotectin | High | Reduced | [5] |
| Lamina Propria Th1 Cells | High | Reduced | [5] |
| Lamina Propria Neutrophils | High | Reduced | [5] |
Table 2: Pharmacokinetic Profile of Oral this compound in Rats
| Dose | Cmax (Plasma) | Peak Concentration (Colon Tissue) | Reference |
| 10 mg/kg | 57 ng/mL | 100 µg/g | [10][11] |
| 100 mg/kg | Not specified | Scales in a dose-proportional manner | [10][11] |
Experimental Protocols
In Vitro T-Cell Differentiation Assay
Objective: To assess the effect of this compound on the differentiation of naïve CD4+ T cells into Th1 and Th17 subsets.[3][8]
Methodology:
-
Isolate Naïve CD4+ T cells: Isolate naïve CD4+ T cells from the spleens of mice using standard cell isolation kits.
-
Cell Culture and Stimulation: Culture the isolated cells in plates coated with anti-CD3 and anti-CD28 antibodies to stimulate T-cell activation.
-
Treatment: Add varying concentrations of this compound or a vehicle control to the cell cultures.
-
Incubation: Incubate the cells for a period sufficient to allow for differentiation (e.g., 3-5 days).
-
Analysis: Analyze the differentiation into Th1 (IFN-γ producing) and Th17 (IL-17 producing) cells using intracellular cytokine staining followed by flow cytometry.
NF-κB Activation Assay (ELISA-based)
Objective: To quantify the effect of NLRX1 agonists on NF-κB p65 activation in macrophages.[15][16]
Methodology:
-
Cell Culture: Culture bone marrow-derived macrophages (BMDMs) from wild-type and Nlrx1-/- mice.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 12 hours).
-
Treatment: Treat the stimulated cells with the NLRX1 agonist (e.g., Punicic Acid or DHA at 40 µM) or a vehicle control for another period (e.g., 12 hours).
-
Nuclear Extract Preparation: Prepare nuclear extracts from the treated cells.
-
ELISA: Quantify the amount of activated NF-κB p65 in the nuclear extracts using a commercially available ELISA kit (e.g., Trans-AM™ NF-κB p65 kit).[15][16]
Visualizations
Caption: Signaling pathway of NLRX1 activation by this compound leading to anti-inflammatory effects.
Caption: Experimental workflow for in vitro T-cell differentiation assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Behind the Scenes: Nod-Like Receptor X1 Controls Inflammation and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S4s4Activation of NLRX1 by this compound ameliorates IBD through immunometabolic mechanisms in CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NLR in eXile: Emerging roles of NLRX1 in immunity and human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NLRX1 negatively regulates TLR-induced NF-κB signaling by targeting TRAF6 and IKK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Landos Biopharma Announces First Human Dosing in a Phase 1 [globenewswire.com]
- 10. Exploratory Studies with this compound: Oral toxicity and pharmacokinetics in rodents of an orally active, gut-restricted first-in-class therapeutic for IBD that targets NLRX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploratory studies with this compound: oral toxicity and pharmacokinetics in rodents of an orally active, gut-restricted first-in-class therapeutic for IBD that targets NLRX1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are NLRX1 agonists and how do they work? [synapse.patsnap.com]
- 13. NLRX1 Is a Multifaceted and Enigmatic Regulator of Immune System Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NLRX1 is a mitochondrial NOD‐like receptor that amplifies NF‐κB and JNK pathways by inducing reactive oxygen species production | EMBO Reports [link.springer.com]
- 15. Modeling-Enabled Characterization of Novel NLRX1 Ligands | PLOS One [journals.plos.org]
- 16. Modeling-Enabled Characterization of Novel NLRX1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of NX-13 and Existing Therapies for Ulcerative Colitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the emerging therapeutic candidate NX-13 with established treatments for moderate to severe ulcerative colitis (UC). The analysis is based on available clinical trial data and focuses on key efficacy endpoints, including clinical remission and endoscopic improvement. Detailed experimental protocols and signaling pathway diagrams are provided to support a comprehensive understanding of these therapies.
Executive Summary
Ulcerative colitis is a chronic inflammatory bowel disease characterized by a relapsing and remitting course. Current treatment strategies aim to induce and maintain clinical remission, with a growing emphasis on achieving endoscopic healing. The therapeutic landscape is evolving from traditional aminosalicylates and corticosteroids to more targeted biologic therapies and small molecule inhibitors. This compound is a novel, orally administered, gut-restricted agonist of the Nucleotide-binding oligomerization domain, Leucine-rich repeat containing X1 (NLRX1) receptor, a key regulator of immune and metabolic responses in the gastrointestinal tract. This guide will compare the efficacy of this compound, as demonstrated in its early-phase clinical trials, against established biologics and Janus kinase (JAK) inhibitors.
Efficacy Comparison of this compound and Existing Ulcerative Colitis Treatments
The following tables summarize the induction efficacy data from clinical trials of this compound and selected existing therapies for moderate to severe ulcerative colitis. It is important to note that the data for this compound is from a Phase 1b trial, which is smaller in scale and shorter in duration than the pivotal Phase 3 trials of the established treatments. Direct cross-trial comparisons should be made with caution due to differences in study populations, trial designs, and definitions of endpoints.
Table 1: Induction of Clinical Remission
| Treatment | Dosage | Trial | Clinical Remission Rate | Placebo Rate |
| This compound | 250mg IR | Phase 1b | 27.3% (3/11) | 0% (0/4) |
| 500mg IR | Phase 1b | 0% (0/10) | 0% (0/4) | |
| 500mg DR | Phase 1b | 9.1% (1/11) | 0% (0/4) | |
| Adalimumab | 160mg/80mg | ULTRA 2 | 16.5% | 9.3% |
| Infliximab | 5 mg/kg | ACT 1 & 2 | ~60% (Endoscopic Improvement) | - |
| Vedolizumab | 300mg IV | GEMINI 1 (TNF-naïve) | 46.9% (at week 52) | 19.0% (at week 52) |
| Tofacitinib | 10mg BID | OCTAVE Induction 1 | 18.5% | 8.2% |
| Upadacitinib | 45mg QD | U-ACCOMPLISH | 33% | 4% |
IR: Immediate Release, DR: Delayed Release, BID: Twice Daily, QD: Once Daily, IV: Intravenous. Clinical remission is generally defined as a Mayo score ≤ 2 with no individual subscore > 1.
Table 2: Endoscopic Improvement/Response
| Treatment | Dosage | Trial | Endoscopic Improvement/Response Rate | Placebo Rate |
| This compound | 250mg IR | Phase 1b | 36.4% (4/11) | 0% (0/4) |
| 500mg IR | Phase 1b | 40.0% (4/10) | 0% (0/4) | |
| 500mg DR | Phase 1b | 27.3% (3/11) | 0% (0/4) | |
| Adalimumab | 160mg/80mg | ULTRA 2 | 41% (Mucosal Healing) | 32% (Mucosal Healing) |
| Infliximab | 5 mg/kg | ACT 1 & 2 | ~60% | - |
| Vedolizumab | 300mg IV | GEMINI 1 (TNF-naïve) | - | - |
| Tofacitinib | 10mg BID | OCTAVE Induction 1 | - | - |
| Upadacitinib | 45mg QD | U-ACCOMPLISH | - | - |
Endoscopic response is defined as a decrease in the Mayo endoscopic subscore of at least 1 point. Mucosal healing is often defined as a Mayo endoscopic subscore of 0 or 1.
Signaling Pathways and Mechanism of Action
This compound Signaling Pathway
This compound is a first-in-class, orally active, gut-restricted small molecule that acts as an agonist for the NLRX1 receptor. NLRX1 is a unique member of the NOD-like receptor family located on the mitochondrial membrane and serves as a negative regulator of inflammation. Activation of NLRX1 by this compound initiates a cascade of events that suppress intestinal inflammation. This includes the modulation of T-cell differentiation, shifting the balance from pro-inflammatory Th1 and Th17 cells, and the regulation of immunometabolism by promoting oxidative phosphorylation over anaerobic glycolysis, which is associated with inflammation. Furthermore, this compound activation of NLRX1 leads to a reduction in cellular reactive oxygen species (ROS), thereby mitigating oxidative stress in the gut.
Caption: this compound activates the mitochondrial NLRX1 receptor, leading to the inhibition of pro-inflammatory pathways.
Signaling Pathways of Existing Treatments
Existing treatments for ulcerative colitis target various aspects of the inflammatory cascade. Biologics, such as TNF-alpha inhibitors (e.g., adalimumab, infliximab), neutralize the pro-inflammatory cytokine TNF-alpha. Integrin inhibitors (e.g., vedolizumab) block the trafficking of inflammatory cells to the gut. JAK inhibitors (e.g., tofacitinib, upadacitinib) are small molecules that interfere with the signaling of multiple cytokines involved in the inflammatory response.
Caption: Existing ulcerative colitis therapies target different components of the inflammatory cascade.
Experimental Protocols
Assessment of Clinical Efficacy: The Mayo Clinic Score
-
Stool Frequency:
-
0: Normal number of stools.
-
1: 1-2 more stools than normal.
-
2: 3-4 more stools than normal.
-
3: ≥5 more stools than normal.
-
-
Rectal Bleeding:
-
0: No blood seen.
-
1: Streaks of blood with stool less than half the time.
-
2: Obvious blood with stool most of the time.
-
3: Blood alone passed.
-
-
Endoscopic Findings:
-
0: Normal or inactive disease.
-
1: Mild disease (erythema, decreased vascular pattern, mild friability).
-
2: Moderate disease (marked erythema, absent vascular pattern, friability, erosions).
-
3: Severe disease (spontaneous bleeding, ulceration).
-
-
Physician's Global Assessment:
-
0: Normal.
-
1: Mildly active disease.
-
2: Moderately active disease.
-
3: Severely active disease.
-
Clinical Remission is typically defined as a total Mayo score of ≤ 2, with no individual subscore greater than 1.[3] Clinical Response is often defined as a decrease in the total Mayo score of ≥ 3 points and a decrease of ≥ 30% from baseline, with an accompanying decrease in the rectal bleeding subscore of ≥ 1 point or an absolute rectal bleeding subscore of 0 or 1.[2]
Assessment of Endoscopic Improvement
Endoscopic evaluation is a critical component of assessing disease activity and response to treatment. The Mayo endoscopic subscore is the most commonly used tool in clinical trials.[4]
-
Mayo Endoscopic Subscore 0 (Normal or Inactive Disease): Characterized by a normal vascular pattern and no evidence of inflammation.
-
Mayo Endoscopic Subscore 1 (Mild Disease): Shows erythema, a decreased vascular pattern, and mild friability (minor bleeding upon contact with the endoscope).
-
Mayo Endoscopic Subscore 2 (Moderate Disease): Presents with marked erythema, an absent vascular pattern, friability, and erosions.
-
Mayo Endoscopic Subscore 3 (Severe Disease): Indicated by spontaneous bleeding and the presence of ulcerations.
Endoscopic Improvement is often defined as a Mayo endoscopic subscore of 0 or 1.[3] Endoscopic Response is typically defined as a reduction in the Mayo endoscopic subscore by at least 1 point from baseline.
Caption: A typical workflow for a clinical trial evaluating a new therapy for ulcerative colitis.
Conclusion
This compound, with its novel gut-restricted, NLRX1-agonist mechanism of action, has demonstrated promising early signals of efficacy in a Phase 1b study of patients with ulcerative colitis.[5] While direct comparisons are challenging, the initial data suggests that this compound may offer a new oral treatment option. The upcoming results from the Phase 2 NEXUS trial are highly anticipated and will provide a more robust assessment of its potential role in the ulcerative colitis treatment paradigm.[6] Established therapies, including biologics and JAK inhibitors, have proven efficacy in large-scale clinical trials and remain the standard of care for moderate to severe disease. Future head-to-head trials will be necessary to definitively establish the comparative efficacy and safety of this compound against these existing treatments.
References
- 1. Mayo Score/Disease Activity Index (DAI) for Ulcerative Colitis [mdcalc.com]
- 2. igibdscores.it [igibdscores.it]
- 3. karger.com [karger.com]
- 4. How to assess endoscopic disease activity in ulcerative colitis in 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Safety, Tolerability, Pharmacokinetics, and Clinical Efficacy of the NLRX1 agonist this compound in Active Ulcerative Colitis: Results of a Phase 1b Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Landos Biopharma Publishes Results of this compound Phase 1b Study [globenewswire.com]
A Comparative Guide to NLRX1 Agonists in IBD Models: NX-13 and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of NX-13, a novel NLRX1 agonist, with other emerging NLRX1 agonists in preclinical models of Inflammatory Bowel Disease (IBD). The content is based on available experimental data, with a focus on quantitative outcomes and detailed methodologies to assist in the evaluation and design of future studies.
Introduction to NLRX1 Agonism in IBD
Nucleotide-binding oligomerization domain, leucine-rich repeat containing X1 (NLRX1) is a unique intracellular pattern recognition receptor localized to the mitochondria. It functions as a negative regulator of inflammation, making it an attractive therapeutic target for autoimmune conditions like IBD.[1] NLRX1 activation has been shown to attenuate inflammatory signaling pathways, primarily by inhibiting NF-κB and reducing the production of pro-inflammatory cytokines. Furthermore, NLRX1 plays a crucial role in immunometabolism, promoting a shift from inflammatory anaerobic glycolysis towards oxidative phosphorylation and reducing reactive oxygen species (ROS).[1][2] This guide focuses on this compound, a clinical-stage NLRX1 agonist, and compares its efficacy with other potential NLRX1 agonists investigated in IBD models.
Comparative Efficacy of NLRX1 Agonists in IBD Models
Direct comparative studies of different NLRX1 agonists are limited. This section summarizes the available data for this compound and other putative NLRX1 agonists, primarily Punicic Acid, in the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model, a widely used model for ulcerative colitis research.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
The DSS model induces acute colitis characterized by weight loss, diarrhea, bloody stools, and mucosal ulceration, providing a platform to assess the efficacy of anti-inflammatory agents.
Table 1: Comparison of this compound and Punicic Acid in the DSS-Induced Colitis Mouse Model
| Parameter | This compound | Punicic Acid (PUA) |
| Dosage and Administration | 1, 10, 20 mg/kg, oral gavage, daily[1] | Not specified in available data |
| Disease Activity Index (DAI) | Significant reduction in DAI at doses as low as 1 mg/kg throughout a 7-day DSS period.[1] | Significant symptom regulation observed in wild-type mice.[3] |
| Histological Score | Significant reductions in colonic histopathology parameters, including leukocytic infiltration and mucosal thickening.[1] | Not specified in available data |
| Pro-inflammatory Cytokines | Decreased colonic levels of TNFα, IL-6, and MCP-1.[1] | Not specified in available data |
| T-cell Differentiation | Significantly decreased Th1 and Th17 cells in the colon at 1 mg/kg.[1] | Not specified in available data |
| NLRX1-Dependence | Efficacy is mediated through NLRX1 activation.[1] | The regulatory function of PUA on colitis is NLRX1 dependent.[3] |
Signaling Pathways and Experimental Workflows
Visualizing the proposed mechanisms and experimental designs is crucial for understanding the action and evaluation of these NLRX1 agonists.
NLRX1 Signaling Pathway
The following diagram illustrates the proposed signaling cascade initiated by an NLRX1 agonist, leading to the attenuation of inflammatory responses in IBD.
References
- 1. S4s4Activation of NLRX1 by this compound ameliorates IBD through immunometabolic mechanisms in CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]
- 3. Docosahexaenoic acid (DHA) alleviates inflammation and damage induced by experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Gut-Restricted Profile of NX-13: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gut-restricted profile of NX-13, an investigational oral NLRX1 agonist for inflammatory bowel disease (IBD), with other IBD therapies. The following sections present supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows to facilitate a comprehensive evaluation of this compound's potential for localized therapeutic action.
Executive Summary
This compound is a novel, orally administered small molecule designed to selectively activate the Nucleotide-binding oligomerization domain, leucine-rich repeat containing X1 (NLRX1) protein, a key regulator of immune responses in the gut.[1][2] A critical aspect of its therapeutic design is its intended gut-restricted profile, aiming to maximize local efficacy in the gastrointestinal tract while minimizing systemic exposure and associated side effects. This guide evaluates the evidence supporting this claim by comparing its pharmacokinetic (PK) profile with that of a locally acting small molecule (Mesalamine), a gut-selective biologic (Vedolizumab), and a systemically acting oral small molecule (Ozanimod). Preclinical and clinical data suggest that this compound exhibits a favorable gut-selective distribution, with high concentrations in the colon and low systemic plasma levels.
Mechanism of Action: NLRX1 Agonism
This compound exerts its anti-inflammatory effects by activating NLRX1, a unique member of the NOD-like receptor family located in the mitochondria.[1] Activation of NLRX1 has been shown to modulate multiple downstream signaling pathways, leading to a reduction in pro-inflammatory cytokine production and a decrease in immune cell activation. A key mechanism is the inhibition of the NF-κB pathway, a central regulator of inflammation.
Pharmacokinetic Profile Comparison
The gut-restricted nature of a drug is primarily evaluated by its pharmacokinetic properties, specifically the extent of its systemic absorption after oral administration. An ideal gut-restricted drug would have high concentrations in the gastrointestinal tract and very low, or undetectable, concentrations in the systemic circulation.
Preclinical Data: Rodent Studies
Pharmacokinetic studies in Sprague Dawley rats provide initial evidence for the gut-restricted profile of this compound. Following a single oral dose, plasma concentrations of this compound were low, while concentrations in the colon tissue were substantially higher.
| Parameter | This compound (10 mg/kg oral dose in rats) | Reference |
| Plasma Cmax | 57 ng/mL | [3] |
| Plasma AUC | 972.21 ng*h/mL | [3] |
| Colon Tissue Concentration (1 mg/kg) | 10 µg/g | [3] |
| Colon Tissue Concentration (10 mg/kg) | 100 µg/g | [3] |
Clinical Data: Human Studies
A Phase 1b study in patients with active ulcerative colitis evaluated the safety, tolerability, and pharmacokinetics of multiple oral doses of this compound.[4][5] The study assessed both immediate-release (IR) and modified-release (MR) formulations. While specific Cmax and AUC values from the published results were not available in tabular format, the study concluded that this compound demonstrated a gut-selective pharmacokinetic profile with good tolerability.[4]
The following table compares the systemic exposure of this compound (based on preclinical data and qualitative clinical findings) with other IBD therapies.
| Drug | Class | Mechanism of Action | Systemic Exposure Profile | Reference |
| This compound | NLRX1 Agonist (small molecule) | Local anti-inflammatory | Gut-Selective: Low systemic absorption observed in preclinical and clinical studies. | [3][4] |
| Mesalamine | Aminosalicylate (small molecule) | Local anti-inflammatory | Locally Acting: Formulated for delayed and sustained release in the colon; a portion is absorbed systemically. | |
| Vedolizumab | α4β7 Integrin Antagonist (biologic) | Gut-selective lymphocyte trafficking inhibition | Gut-Selective: Administered intravenously, acts specifically in the gut but is present systemically. | |
| Ozanimod | S1P Receptor Modulator (small molecule) | Systemic lymphocyte sequestration | Systemic: Readily absorbed orally with systemic distribution to exert its effect. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of experimental data. The following sections outline the general protocols used in the pharmacokinetic studies cited in this guide.
Rodent Pharmacokinetic Study (General Protocol)
A representative experimental workflow for a single-dose oral pharmacokinetic study in rats is depicted below.
Animals: Male and female Sprague Dawley rats are typically used. Animals are fasted overnight before drug administration.
Dosing: The test compound, such as this compound, is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage at a specific dose.
Sample Collection: Blood samples are collected at predetermined time points post-dosing from a site like the tail vein. At the end of the study, animals are euthanized, and tissues of interest, such as the colon, are collected.
Sample Analysis: The concentration of the drug in plasma and tissue homogenates is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis: Pharmacokinetic parameters, including Cmax (maximum concentration) and AUC (area under the concentration-time curve), are calculated from the concentration-time data using non-compartmental analysis.
Human Pharmacokinetic Study (Phase 1b Protocol for this compound)
The Phase 1b clinical trial for this compound was a randomized, double-blind, placebo-controlled, multicenter study in patients with active ulcerative colitis.[4][6]
Participants: Adult patients with a diagnosis of active ulcerative colitis.
Intervention: Patients were randomized to receive once-daily oral doses of this compound (e.g., 250 mg IR, 500 mg IR, or 500 mg MR) or a placebo for a specified duration (e.g., 28 days).
Pharmacokinetic Sampling: Blood and stool samples were collected at various time points to determine the concentrations of this compound in plasma and feces.
Analysis: Pharmacokinetic parameters were calculated to assess the systemic exposure and gut concentration of this compound.
Conclusion
The available preclinical and clinical data support the characterization of this compound as a gut-selective therapeutic agent. The high concentration of this compound in the colon, coupled with low systemic plasma concentrations observed in animal models, provides a strong rationale for its development as a locally acting treatment for IBD. While direct comparative human pharmacokinetic data with other gut-restricted agents is limited, the profile of this compound appears favorable when contrasted with systemically absorbed oral therapies and even locally acting drugs that exhibit a degree of systemic absorption. The gut-selective nature of this compound holds the promise of an improved safety profile by minimizing off-target effects, a significant advantage in the long-term management of IBD. Further clinical studies will be crucial to fully elucidate its pharmacokinetic and pharmacodynamic profile in a larger patient population and to confirm its efficacy and safety.
References
- 1. What are NLRX1 agonists and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. frontiersin.org [frontiersin.org]
- 4. Landos’s this compound shows symptom relief in Phase Ib ulcerative colitis trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. Landos Biopharma Publishes Results of this compound Phase 1b Study [globenewswire.com]
- 6. Landos Biopharma Reports Positive Top-Line Results From this compound Phase 1b Trial - BioSpace [biospace.com]
Head-to-Head Preclinical Comparison: NX-13 vs. BT-11 for Inflammatory Bowel Disease
A comprehensive analysis of two promising oral, gut-restricted therapeutic candidates for the treatment of Inflammatory Bowel Disease (IBD), NX-13 and BT-11, reveals distinct yet complementary mechanisms of action with significant potential for clinical application. This guide synthesizes available preclinical data to offer a comparative overview for researchers, scientists, and drug development professionals.
Developed by Landos Biopharma, both this compound and BT-11 (omilancor) are orally administered small molecules designed to act locally in the gastrointestinal tract, minimizing systemic exposure and associated side effects. While both compounds have demonstrated efficacy in various preclinical models of IBD, they target different immunometabolic pathways. This compound is a first-in-class agonist of the Nucleotide-binding oligomerization domain, Leucine-rich repeat containing X1 (NLRX1) receptor, a key negative regulator of inflammation.[1][2][3] In contrast, BT-11 activates the Lanthionine Synthetase C-Like 2 (LANCL2) pathway, which promotes immunoregulatory responses.[4][5]
This comparison guide will delve into the preclinical data, including in vivo efficacy in various mouse models of colitis and in vitro mechanistic studies.
In Vivo Efficacy in Preclinical Colitis Models
Both this compound and BT-11 have been evaluated in several well-established mouse models of colitis, including the dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis model, the Mdr1a-/- model of spontaneous colitis, and the CD45RBhi T-cell adoptive transfer model. These models represent different aspects of IBD pathogenesis, providing a broad understanding of the therapeutic potential of these compounds.
Dextran Sodium Sulfate (DSS)-Induced Colitis
The DSS model is an acute model of colitis characterized by damage to the colonic epithelium and a robust inflammatory response.
Table 1: Comparison of this compound and BT-11 in the DSS-Induced Colitis Model
| Parameter | This compound | BT-11 |
| Dose Range Tested | 1 - 20 mg/kg, oral, daily[6] | 8 mg/kg, oral, daily[5] |
| Effect on Disease Activity Index (DAI) | Significant dose-dependent reduction[6] | Significant reduction[5] |
| Effect on Histological Score | Significant reduction in leukocytic infiltration, epithelial erosion, and mucosal thickening[6] | Significant reduction in colonic inflammatory lesions[5] |
| Effect on Inflammatory Markers | Decreased fecal calprotectin; Reduced Th1, Th2, and Th17 cells in the colon[6] | Suppressed inflammatory markers (e.g., TNF-α, IFN-γ) in the gut[5] |
Mdr1a-/- Spontaneous Colitis Model
The Mdr1a-/- mouse model develops spontaneous colitis due to a defect in the intestinal barrier function, leading to a chronic inflammatory condition.
Table 2: Comparison of this compound and BT-11 in the Mdr1a-/- Colitis Model
| Parameter | This compound | BT-11 |
| Dose Tested | Not specified in available abstracts | 8 mg/kg, oral, daily[5] |
| Effect on Disease Severity | Early and sustained reduction of inflammation[6] | Ameliorated disease severity[5] |
| Effect on Histopathology | Reduced crypt destruction, structural abnormalities, and infiltration of neutrophils and eosinophils[6] | Not specifically detailed in available abstracts |
CD45RBhi Adoptive Transfer Colitis Model
This model involves the transfer of naïve T cells into immunodeficient mice, leading to a T-cell-mediated chronic colitis that resembles Crohn's disease.
Table 3: Comparison of this compound and BT-11 in the Adoptive Transfer Colitis Model
| Parameter | This compound | BT-11 |
| Dose Tested | Not specified in available abstracts | Not specified in available abstracts |
| Effect on Disease Activity | Significant reduction in overall disease activity[6] | Reduced inflammation[5] |
| Effect on Histopathology | Significant reductions in leukocytic infiltration and mucosal thickening[6] | Not specifically detailed in available abstracts |
| Effect on T-Cell Populations | Decreased Th1 and Th17 cells; number of CD25+ Tregs unchanged[6] | Increased numbers of lamina propria regulatory T cells (Tregs)[5] |
In Vitro Mechanistic Studies
In vitro assays have been crucial in elucidating the distinct mechanisms of action of this compound and BT-11.
This compound: NLRX1 Agonism and Anti-Inflammatory Effects
This compound's activation of the mitochondrial-associated NLRX1 receptor leads to a multi-pronged anti-inflammatory effect.
Table 4: In Vitro Effects of this compound
| Assay | Key Findings |
| T-Cell Differentiation | Decreased differentiation of naïve CD4+ T cells into pro-inflammatory Th1 and Th17 subsets at concentrations as low as 0.005 µM.[6] |
| NF-κB Activation | Decreased NF-κB activity in in vitro differentiated Th1 cells and in PBMCs from ulcerative colitis patients upon stimulation.[6] |
| Reactive Oxygen Species (ROS) Production | Decreased intracellular ROS levels in in vitro differentiated Th1 cells and in stimulated PBMCs from UC patients.[6] |
BT-11: LANCL2 Activation and Immunoregulatory Effects
BT-11's activation of the LANCL2 pathway promotes a shift towards an anti-inflammatory and tolerogenic immune environment, primarily through the induction of regulatory T cells (Tregs).
Table 5: In Vitro Effects of BT-11
| Assay | Key Findings |
| Regulatory T Cell (Treg) Differentiation | Increased differentiation of Treg phenotypes and upregulation of genes implicated in Treg cell stability.[5] |
| Cytokine Production | Upregulation of the anti-inflammatory cytokine IL-10.[4] |
| Immunometabolism | Regulates late-stage glycolysis and the tricarboxylic acid cycle in CD4+ T cell subsets.[5] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Activation of NLRX1 by this compound in immune cells initiates a signaling cascade that suppresses pro-inflammatory pathways and modulates cellular metabolism.
BT-11 Signaling Pathway
BT-11 activates the LANCL2 pathway, leading to the promotion of regulatory T cell differentiation and function, thereby fostering an anti-inflammatory environment.
Experimental Workflow: DSS-Induced Colitis Model
The following diagram illustrates a typical workflow for evaluating therapeutic efficacy in the DSS-induced colitis model.
Experimental Protocols
DSS-Induced Colitis Model
-
Animals: Typically, 6-8 week old C57BL/6 mice are used.
-
Induction of Colitis: Mice are provided with drinking water containing 2-5% (w/v) DSS for a period of 5 to 7 days. Control mice receive regular drinking water.
-
Treatment: Mice are orally gavaged daily with either the vehicle control, this compound, or BT-11 at the desired concentrations.
-
Monitoring: Body weight, stool consistency, and the presence of blood in the stool are recorded daily to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study (typically day 7-10), mice are euthanized. The entire colon is excised, and its length and weight are measured. Colonic tissue sections are collected for histological analysis (e.g., H&E staining) to assess inflammation, crypt damage, and immune cell infiltration. Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, can be measured in colonic tissue homogenates. Cytokine levels in the colon can be quantified by ELISA or qPCR. Immune cell populations in the lamina propria can be analyzed by flow cytometry.
CD45RBhi Adoptive Transfer Colitis Model
-
Cell Isolation: CD4+ T cells are isolated from the spleens of healthy donor mice (e.g., C57BL/6). Naïve T cells (CD4+CD45RBhi) are then sorted using flow cytometry.
-
Cell Transfer: A specified number of CD4+CD45RBhi T cells (e.g., 0.5 x 106 cells) are injected intraperitoneally into immunodeficient recipient mice (e.g., RAG1-/- or SCID mice).
-
Treatment: Recipient mice are treated orally with either vehicle, this compound, or BT-11, starting from the day of cell transfer or after the onset of clinical signs of colitis.
-
Monitoring: Mice are monitored for weight loss and signs of colitis.
-
Endpoint Analysis: Mice are typically euthanized 4-8 weeks after cell transfer. Colonic tissues are collected for histopathological analysis and characterization of infiltrating immune cells by flow cytometry, with a focus on T-cell subsets (Th1, Th17, Tregs).
In Vitro T-Cell Differentiation Assay
-
Cell Isolation: Naïve CD4+ T cells are isolated from the spleens of mice.
-
Cell Culture: Cells are cultured under conditions that promote differentiation into specific T helper subsets (e.g., Th1, Th17) or regulatory T cells. This typically involves stimulation with anti-CD3 and anti-CD28 antibodies in the presence of specific cytokine cocktails.
-
Treatment: Different concentrations of this compound or BT-11 are added to the cell cultures.
-
Analysis: After a few days of culture, the differentiation of T-cell subsets is assessed by flow cytometry for the expression of lineage-defining transcription factors (e.g., T-bet for Th1, RORγt for Th17, FOXP3 for Tregs) and signature cytokines (e.g., IFN-γ for Th1, IL-17 for Th17, IL-10 for Tregs).
NF-κB Activation Assay
-
Cell Culture: Immune cells (e.g., macrophages or T cells) are cultured.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified period.
-
Stimulation: Cells are then stimulated with a pro-inflammatory agent known to activate the NF-κB pathway (e.g., TNF-α or LPS).
-
Analysis: Nuclear extracts are prepared, and the level of activated NF-κB (typically the p65 subunit) is quantified using an ELISA-based assay or by Western blotting.
Conclusion
Both this compound and BT-11 have demonstrated significant preclinical efficacy in models of IBD, supporting their ongoing clinical development. This compound, through its activation of NLRX1, offers a potent anti-inflammatory mechanism by directly suppressing key inflammatory pathways like NF-κB and reducing oxidative stress. BT-11, via its activation of LANCL2, promotes a more regulatory and tolerogenic immune environment by enhancing the differentiation and function of Tregs.
The distinct mechanisms of these two oral, gut-restricted agents suggest they may have different or complementary roles in the treatment of IBD. Further clinical investigation is needed to fully elucidate their therapeutic potential in patients with ulcerative colitis and Crohn's disease. The data presented in this guide provides a solid foundation for understanding the preclinical rationale behind the development of these promising next-generation IBD therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Behind the Scenes: Nod-Like Receptor X1 Controls Inflammation and Metabolism [frontiersin.org]
- 3. NLRX1 Modulates Immunometabolic Mechanisms Controlling the Host–Gut Microbiota Interactions during Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THERAPEUTIC FOCUS - Targeting the Novel LANCL2 Pathway Offers Potential for a Differentiated Treatment Paradigm for Autoimmune Diseases [drug-dev.com]
- 5. Activation of LANCL2 by BT-11 Ameliorates IBD by Supporting Regulatory T Cell Stability Through Immunometabolic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S4s4Activation of NLRX1 by this compound ameliorates IBD through immunometabolic mechanisms in CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of NX-13's Effect on Inflammatory Cytokines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational drug NX-13's effect on inflammatory cytokines against other therapeutic alternatives for inflammatory bowel disease (IBD). The information is intended to offer an objective overview supported by available experimental data to aid in research and development efforts.
Executive Summary
This compound is an orally administered, gut-restricted small molecule agonist of the Nucleotide-binding oligomerization domain, Leucine-rich repeat containing X1 (NLRX1) receptor. Its mechanism of action is centered on the activation of the NLRX1 pathway, which modulates the immune response and reduces inflammatory signaling. This guide compares the effects of this compound on key inflammatory cytokines with those of omilancor, a LANCL2 agonist, and established anti-TNF-α biologics such as infliximab (B1170848) and adalimumab, as well as the anti-integrin therapy, vedolizumab.
Data Presentation: Comparative Effects on Inflammatory Cytokines
The following table summarizes the quantitative effects of this compound and comparator drugs on the production of key inflammatory cytokines implicated in IBD. It is important to note that the data are derived from various studies with different methodologies, which may affect direct comparability.
| Drug | Mechanism of Action | TNF-α | IL-6 | IL-1β | IL-8 | IFN-γ | IL-17A | IL-10 (Anti-inflammatory) |
| This compound | NLRX1 Agonist | Decreased | Decreased | Downregulated by ~50% (250 mg IR group)[1] | Decreased | Decreased | Downregulated by ~50% (250 mg IR group)[1] | Increased |
| Omilancor (BT-11) | LANCL2 Agonist | 44% lower concentration | 55% lower concentration | No specific data found | No specific data found | Decreased | Decreased | Increased expression in remitters[2] |
| Infliximab | Anti-TNF-α mAb | Neutralizes TNF-α | Decreased (downstream effect) | Decreased (downstream effect) | No specific data found | Decreased mRNA in colonic mucosa | Decreased expression | No significant change in mRNA |
| Adalimumab | Anti-TNF-α mAb | Neutralizes TNF-α | Decreased (downstream effect) | No specific data found | No specific data found | No specific data found | No specific data found | No specific data found |
| Vedolizumab | Anti-α4β7 Integrin mAb | No direct effect on serum levels[3] | No direct effect on serum levels[3] | No direct effect on serum levels[3] | No specific data found | No direct effect on serum levels[3] | No specific data found | No specific data found |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Measurement of Cytokine Protein Levels by ELISA (Enzyme-Linked Immunosorbent Assay)
Objective: To quantify the concentration of specific cytokines in biological samples (e.g., cell culture supernatants, serum).
Methodology:
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest. The plate is incubated overnight at 4°C to allow the antibody to bind to the plastic.
-
Blocking: The plate is washed, and a blocking buffer (e.g., 1% BSA in PBS) is added to block any non-specific binding sites. The plate is incubated for 1-2 hours at room temperature.
-
Sample Incubation: After washing, the samples and standards (a serial dilution of a known concentration of the cytokine) are added to the wells. The plate is incubated for 2 hours at room temperature, allowing the cytokine to bind to the capture antibody.
-
Detection Antibody: The plate is washed again, and a biotinylated detection antibody, also specific for the cytokine, is added to each well. The plate is incubated for 1-2 hours at room temperature. This antibody binds to a different epitope on the captured cytokine.
-
Enzyme Conjugate: Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added. The streptavidin binds to the biotin (B1667282) on the detection antibody. The plate is incubated for 20-30 minutes at room temperature in the dark.
-
Substrate Addition: After a final wash, a substrate solution (e.g., TMB) is added, which is converted by the HRP enzyme into a colored product. The plate is incubated for 15-30 minutes in the dark.
-
Reaction Stoppage and Reading: A stop solution (e.g., sulfuric acid) is added to each well to stop the reaction. The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of the cytokine in the samples is then determined by interpolating their absorbance values on the standard curve.[4][5]
Measurement of Cytokine mRNA Levels by Quantitative Real-Time PCR (qPCR)
Objective: To quantify the relative or absolute expression levels of cytokine-specific messenger RNA (mRNA) in cells or tissues.
Methodology:
-
RNA Extraction: Total RNA is isolated from the cells or tissues of interest using a suitable RNA extraction kit. The quality and quantity of the extracted RNA are assessed using spectrophotometry (e.g., NanoDrop) and gel electrophoresis.
-
DNase Treatment (Optional but Recommended): To remove any contaminating genomic DNA, the RNA sample is treated with DNase I.
-
Reverse Transcription (cDNA Synthesis): The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of random primers or oligo(dT) primers.
-
qPCR Reaction Setup: A qPCR reaction mixture is prepared containing the cDNA template, forward and reverse primers specific for the target cytokine gene, a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe (e.g., TaqMan), and a DNA polymerase.
-
qPCR Amplification and Detection: The reaction is performed in a real-time PCR cycler. The thermal cycling protocol typically consists of an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension. During each cycle, the fluorescence emitted is measured in real-time.
-
Data Analysis: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for each sample. The relative expression of the target gene is typically calculated using the 2-ΔΔCt method, where the data is normalized to a reference (housekeeping) gene and a control sample.[6][7][8]
Conclusion
This compound demonstrates a reproducible effect on reducing key inflammatory cytokines through its unique NLRX1 agonist mechanism. While direct quantitative comparisons with other IBD therapeutics are challenging due to variations in study designs, the available data suggests that this compound offers a novel, oral, and gut-restricted approach to modulating the inflammatory cascade in IBD. Further head-to-head clinical trials are necessary to definitively establish its comparative efficacy and reproducibility against current standards of care. The experimental protocols provided offer a standardized framework for future comparative studies in this area.
References
- 1. The Safety, Tolerability, Pharmacokinetics, and Clinical Efficacy of the NLRX1 agonist this compound in Active Ulcerative Colitis: Results of a Phase 1b Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Landos Biopharma’s Phase 2 Data of Omilancor in Ulcerative Colitis Accepted for Oral Presentation at the United European Gastroenterology Week 2021 - BioSpace [biospace.com]
- 3. In vitro assessment of the effects of vedolizumab binding on peripheral blood lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bowdish.ca [bowdish.ca]
- 5. Cytokine Elisa [bdbiosciences.com]
- 6. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels. | Semantic Scholar [semanticscholar.org]
- 7. gene-quantification.de [gene-quantification.de]
- 8. researchgate.net [researchgate.net]
Cross-Validation of NX-13's Mechanism of Action: A Comparative Guide for Researchers
This guide provides a detailed comparison of NX-13, an investigational NLRX1 agonist, with established therapies for inflammatory bowel disease (IBD), Tofacitinib (a JAK inhibitor) and Ustekinumab (an IL-12/23 inhibitor). The information is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance and mechanism of action of this compound in the context of current treatment options.
Introduction to this compound
This compound, also known as Amelenodor, is a first-in-class, orally active, and gut-restricted small molecule that selectively activates the Nucleotide-binding oligomerization domain, Leucine-rich repeat containing X1 (NLRX1) pathway.[1] NLRX1 is a unique intracellular receptor located on the mitochondrial membrane that acts as a negative regulator of inflammation.[1] By activating NLRX1, this compound is designed to induce immunometabolic changes that lead to reduced inflammation in the gastrointestinal tract, making it a promising therapeutic candidate for IBD, including ulcerative colitis (UC) and Crohn's disease.[1]
Mechanism of Action and Comparative Analysis
The therapeutic landscape for IBD has evolved from broad immunosuppressants to targeted biologic therapies. This section compares the distinct mechanism of action of this compound with two key alternatives: Tofacitinib, which targets intracellular signaling pathways, and Ustekinumab, which blocks extracellular cytokines.
This compound: A Novel NLRX1 Agonist
This compound's primary mechanism is the activation of the mitochondrial receptor NLRX1. This engagement initiates a cascade of events that collectively suppress intestinal inflammation through several key processes:
-
Modulation of T-Cell Differentiation: In-vitro studies have demonstrated that this compound can decrease the differentiation of pro-inflammatory T helper 1 (Th1) and Th17 cells from naïve CD4+ T cells.[2]
-
Regulation of Immunometabolism: this compound promotes a shift in cellular metabolism from pro-inflammatory anaerobic glycolysis towards oxidative phosphorylation (OXPHOS), contributing to a less inflammatory state in immune cells.[2]
-
Inhibition of NF-κB Signaling: Activation of NLRX1 by this compound leads to the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[2]
-
Reduction of Oxidative Stress: this compound treatment has been shown to decrease cellular reactive oxygen species (ROS), thereby protecting intestinal tissues from oxidative damage.[2]
Tofacitinib: A Janus Kinase (JAK) Inhibitor
Tofacitinib is an oral small molecule that inhibits the Janus kinase (JAK) family of enzymes (primarily JAK1, JAK2, and JAK3).[3] JAKs are critical components of the signaling pathways for numerous cytokines that drive inflammation in IBD. By blocking JAKs, Tofacitinib disrupts the downstream signaling of these cytokines, leading to a broad suppression of the inflammatory response.[1][3]
Ustekinumab: An Interleukin (IL)-12 and IL-23 Antagonist
Ustekinumab is a human monoclonal antibody that targets the shared p40 subunit of two key pro-inflammatory cytokines, IL-12 and IL-23.[4][5] By neutralizing these cytokines, Ustekinumab prevents their binding to their receptors on T-cells, thereby inhibiting the differentiation and activation of Th1 and Th17 cells, which are key drivers of chronic inflammation in IBD.[2][4][5]
Data Presentation: In Vitro Efficacy
The following tables summarize the available quantitative data on the in vitro effects of this compound, Tofacitinib, and Ustekinumab on key inflammatory parameters in relevant immune cell types. Due to the lack of head-to-head comparative studies, the data for each compound is presented separately.
Table 1: In Vitro Effects of this compound on Immune Cells
| Cell Type | Parameter | Effect of this compound | Concentration | Source |
| Naïve CD4+ T cells | Th1 Differentiation | Decrease | Not Specified | [2] |
| Naïve CD4+ T cells | Th17 Differentiation | Decrease | Not Specified | [2] |
| In vitro differentiated Th1 cells | NF-κB Activity | Decrease | Not Specified | [2] |
| In vitro differentiated Th1 cells | Reactive Oxygen Species (ROS) | Decrease | Not Specified | [2] |
| PBMCs from UC patients | TNF-α+ CD4+ T cells | Decrease | 0.01 µM | [2] |
| PBMCs from UC patients | IFN-γ+ CD4+ T cells | Decrease | 0.05 µM | [2] |
| PBMCs from UC patients | IL-6 Production | Decrease | Not Specified | [2] |
| PBMCs from UC patients | MCP-1 Production | Decrease | Not Specified | [2] |
| PBMCs from UC patients | IL-8 Production | Decrease | Not Specified | [2] |
Table 2: In Vitro Effects of Tofacitinib on Immune Cells
| Cell Type | Parameter | Effect of Tofacitinib | Concentration | Source |
| RA PBMCs | Th1 Cell Frequency | Decrease | 10 µM | [6] |
| RA PBMCs | Th17 Cell Frequency | Decrease | 10 µM | [6] |
| RA PBMCs | IFN-γ Production | Decrease | 10 µM | [6] |
| RA PBMCs | IL-17 Production | Decrease | 10 µM | [6] |
| Human Aortic Endothelial Cells | NF-κB Activation (ox-LDL induced) | Inhibition | 100, 500 nM | [7] |
| Human Synovial Cells (SW982) | ATP Production (TNF-α stimulated) | Increase | Not Specified | [8] |
| Human Synovial Cells (SW982) | Proton Leak (TNF-α stimulated) | Decrease | Not Specified | [8] |
Table 3: In Vitro Effects of Ustekinumab on Immune Cells
| Cell Type | Parameter | Effect of Ustekinumab | Concentration | Source |
| Circulating CD4+ T cells (UC patients) | Th17 Cell Percentage | Decrease (1.83% to 1.03%) | In vivo treatment | [9] |
| Circulating CD4+ T cells (UC patients) | Th1 Cell Percentage | Increase (9.52% to 10.4%) | In vivo treatment | [9] |
| CD4+ T cells (in vitro) | TFH Cell Differentiation | Inhibition | Not Specified | [10] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 2. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. anilocus.com [anilocus.com]
- 4. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 5. (IC) Intracellular Staining Flow Cytometry Protocol Using Detergents: R&D Systems [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Ustekinumab Decreases Circulating Th17 Cells in Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ustekinumab Inhibits T Follicular Helper Cell Differentiation in Patients With Crohn’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
NX-13 and Anti-TNF Therapies: A Comparative Guide to their Immunometabolic Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the immunometabolic actions of NX-13, a novel NLRX1 agonist, and established anti-TNF therapies. By examining their distinct mechanisms, we aim to provide a clear understanding of their differential impacts on immune cell metabolism and function, supported by available experimental data.
Introduction
Inflammatory diseases, such as inflammatory bowel disease (IBD) and rheumatoid arthritis, are characterized by dysregulated immune responses. A growing body of evidence highlights the critical role of immunometabolism—the interplay between immunological and metabolic pathways—in driving these conditions. Pro-inflammatory immune cells typically exhibit a metabolic shift towards aerobic glycolysis to support their rapid growth and effector functions. Therapeutic strategies are increasingly focused on modulating these metabolic pathways to restore immune homeostasis.
This compound is a first-in-class, oral, gut-restricted agonist of the Nucleotide-binding oligomerization domain, Leucine-rich repeat containing X1 (NLRX1) receptor.[1][2] It is under investigation for the treatment of IBD, including ulcerative colitis and Crohn's disease.[2] Its mechanism of action is centered on reprogramming immune cell metabolism.
Anti-TNF therapies (e.g., infliximab, adalimumab, etanercept) are biologic drugs that neutralize the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). They are widely used in the treatment of various autoimmune and inflammatory diseases.[3] While their primary mechanism is the blockade of TNF-α signaling, emerging evidence suggests they also exert effects on immune cell metabolism, albeit through different pathways than this compound.
Core Mechanisms of Immunometabolic Action
The fundamental difference in the immunometabolic action of this compound and anti-TNF therapies lies in their primary molecular targets and the subsequent downstream effects on cellular metabolism.
This compound: Direct Metabolic Reprogramming via NLRX1 Activation
This compound's mechanism is a direct modulation of cellular metabolism through the activation of the mitochondrial-associated NLRX1 receptor.[1][2] This initiates a cascade that shifts the metabolic state of immune cells, particularly CD4+ T cells, from a pro-inflammatory glycolytic state to a more quiescent state reliant on oxidative phosphorylation (OXPHOS).[1][4]
Key immunometabolic effects of this compound include:
-
Shift from Glycolysis to Oxidative Phosphorylation (OXPHOS): By activating NLRX1, this compound promotes a metabolic switch in immune cells, increasing their reliance on the more energy-efficient OXPHOS pathway and reducing the inflammation-associated anaerobic glycolysis.[1][2]
-
Reduction of Reactive Oxygen Species (ROS): Despite an increase in oxidative metabolism, this compound treatment leads to a decrease in cellular ROS. This is achieved through the activation and increased expression of antioxidant enzymes.[1][2]
-
Inhibition of Pro-inflammatory Signaling: The metabolic shift induced by this compound leads to decreased activation of the NF-κB signaling pathway, a key regulator of inflammation.[1]
-
Modulation of T-Cell Differentiation: this compound treatment has been shown to decrease the differentiation of naïve CD4+ T cells into pro-inflammatory Th1 and Th17 subsets.[1][4]
References
- 1. Alteration of Tumor Metabolism by CD4+ T Cells Leads to TNF-α-Dependent Intensification of Oxidative Stress and Tumor Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-TNF therapy in patients with rheumatoid arthritis decreases Th1 and Th17 cell populations and expands IFN-γ-producing NK cell and regulatory T cell subsets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Metabolic Adaptation of Human CD4+ and CD8+ T-Cells to T-Cell Receptor-Mediated Stimulation [frontiersin.org]
- 4. Macrophage polarization in rheumatoid arthritis: signaling pathways, metabolic reprogramming, and crosstalk with synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Future of Ulcerative Colitis Treatment: A Comparative Analysis of NX-13 and Novel Oral Therapies
A deep dive into the therapeutic efficacy of the NLRX1 agonist NX-13 from its Phase 1b clinical trial, benchmarked against leading JAK inhibitors and S1P receptor modulators.
For researchers and drug development professionals navigating the evolving landscape of treatments for moderate to severe ulcerative colitis (UC), the emergence of novel oral therapies presents both opportunities and a complex decision-making matrix. This guide provides a comprehensive analysis of the Phase 1b clinical trial data for this compound, a first-in-class, gut-restricted, oral NLRX1 agonist. To contextualize its therapeutic potential, we offer a direct comparison with other promising oral agents that have demonstrated efficacy in Phase 2 trials: the Janus kinase (JAK) inhibitors upadacitinib (B560087) and filgotinib (B607452), and the sphingosine-1-phosphate (S1P) receptor modulators ozanimod (B609803) and etrasimod (B607385).
Mechanism of Action: A Divergent Approach to Immune Modulation
This compound offers a unique mechanism of action by targeting the Nucleotide-binding oligomerization domain, Leucine-rich repeat containing X1 (NLRX1) receptor.[1] This intracellular receptor, located on the mitochondrial membrane, acts as a negative regulator of inflammation.[1][2] By activating NLRX1, this compound is designed to reduce inflammatory signaling and oxidative stress locally within the gastrointestinal tract.[1][3]
In contrast, the comparator drugs modulate different facets of the immune response. JAK inhibitors, such as upadacitinib and filgotinib, interfere with the JAK-STAT signaling pathway, which is crucial for the signaling of numerous pro-inflammatory cytokines.[4][5][6] S1P receptor modulators, like ozanimod and etrasimod, function by sequestering lymphocytes in the lymph nodes, thereby preventing their migration to the inflamed gut tissue.[1][7][8]
Comparative Efficacy: A Tabular Analysis of Phase 1b/2 Clinical Trial Data
The following tables summarize the key efficacy endpoints from the respective clinical trials of this compound and its comparators. It is important to note that these are comparisons across different studies and not head-to-head trials.
Table 1: Clinical Response and Remission Rates
| Therapeutic Agent (Trial) | Dosage | Patient Population | Clinical Response Rate | Clinical Remission Rate |
| This compound (Phase 1b) [7] | 250mg IR | Moderate to Severe UC | 72.7% (8/11) | 27.3% (3/11) |
| 500mg IR | 40.0% (4/10) | 0% (0/10) | ||
| 500mg DR | 27.3% (3/11) | 9.1% (1/11) | ||
| Placebo | 0% (0/4) | 0% (0/4) | ||
| Upadacitinib (U-ACHIEVE Phase 2b) [4] | 15mg | Moderate to Severe UC | - | 14% |
| 30mg | - | 14% | ||
| 45mg | - | 20% | ||
| Placebo | - | 0% | ||
| Filgotinib (SELECTION Phase 2b/3 - Biologic-Naïve) [3][9] | 200mg | Moderate to Severe UC | - | 26.1% |
| Placebo | - | 15.3% | ||
| Filgotinib (SELECTION Phase 2b/3 - Biologic-Experienced) [3][9] | 200mg | Moderate to Severe UC | - | 11.5% |
| Placebo | - | 4.2% | ||
| Ozanimod (TOUCHSTONE Phase 2) [7][10] | 1mg | Moderate to Severe UC | 51% | 21% |
| Placebo | 20% | 6% | ||
| Etrasimod (OASIS Phase 2) [11][12] | 2mg | Moderate to Severe UC | - | 33% |
| Placebo | - | 8.1% |
IR: Immediate Release, DR: Delayed Release
Table 2: Endoscopic Improvement
| Therapeutic Agent (Trial) | Dosage | Endoscopic Improvement Rate |
| This compound (Phase 1b) [7] | 250mg IR | 36.4% (4/11) |
| 500mg IR | 40.0% (4/10) | |
| 500mg DR | 27.3% (3/11) | |
| Placebo | 0% (0/4) | |
| Upadacitinib (U-ACHIEVE Phase 2b) [4] | 15mg | 30.6% |
| 30mg | 26.9% | |
| 45mg | 35.7% | |
| Placebo | 2.2% | |
| Filgotinib (SELECTION Phase 2b/3 - Biologic-Naïve) [3] | 200mg | 12.2% |
| Placebo | 3.6% | |
| Etrasimod (OASIS Phase 2) [11][12] | 2mg | 41.8% |
| Placebo | 17.8% |
Safety and Tolerability Profile
Table 3: Key Safety Findings
| Therapeutic Agent | Key Adverse Events |
| This compound | Well tolerated; no serious adverse events reported in the Phase 1b trial.[4][5] |
| Upadacitinib | Serious adverse events occurred in some patients; one event of herpes zoster and one malignancy reported in the Phase 2b study.[7] |
| Filgotinib | Generally well-tolerated with low rates of severe infections and other adverse events of special interest.[9] |
| Ozanimod | Most common adverse events were worsening of ulcerative colitis and urinary tract infection; no adverse events of special interest reported in the maintenance phase of the Phase 2 trial.[7] |
| Etrasimod | Most adverse events were mild to moderate; transient, asymptomatic, low-grade atrioventricular block was observed in a few patients.[11][12] |
Experimental Protocols: A Glimpse into the Clinical Trial Designs
A summary of the key experimental protocols for the cited clinical trials is provided below to aid in the interpretation of the comparative data.
This compound (Phase 1b; NCT04862741) [1]
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.
-
Patient Population: 38 adult patients with active UC, defined by a total Mayo Clinic Score of 4-10 and a Mayo Endoscopic Score (MES) of 2-3.
-
Treatment Arms: Patients were randomized (3:3:3:1 ratio) to receive once-daily oral this compound 250 mg immediate release (IR), 500 mg IR, 500 mg delayed release (DR), or placebo for 4 weeks.[1]
-
Primary Endpoints: Safety and pharmacokinetics.
-
Secondary & Exploratory Endpoints: Clinical improvement in rectal bleeding and stool frequency scores, and endoscopic response at week 4.[1]
Upadacitinib (U-ACHIEVE Phase 2b; NCT02819635) [13]
-
Study Design: A dose-ranging, randomized, double-blind, placebo-controlled study.
-
Patient Population: Adult patients with moderately to severely active UC who had an inadequate response, loss of response, or intolerance to corticosteroids, immunosuppressants, or biologic therapies.
-
Treatment Arms: Patients were randomized to receive once-daily oral upadacitinib (7.5 mg, 15 mg, 30 mg, or 45 mg) or placebo for 8 weeks.
-
Primary Endpoint: Clinical remission at week 8, defined as a stool frequency subscore ≤1, rectal bleeding subscore of 0, and endoscopic subscore ≤1.[13]
Filgotinib (SELECTION Phase 2b/3; NCT02914522) [14][15]
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled trial with two induction studies (biologic-naïve and biologic-experienced) and a maintenance study.
-
Patient Population: Adult patients with moderately to severely active UC.
-
Treatment Arms: In the induction studies, patients were randomized (2:2:1) to receive once-daily oral filgotinib (100 mg or 200 mg) or placebo for 11 weeks.
-
Primary Endpoint: Clinical remission at week 10.[15]
Ozanimod (TOUCHSTONE Phase 2; NCT01647516) [7][10]
-
Study Design: A randomized, double-blind, placebo-controlled trial with an 8-week induction phase.
-
Patient Population: 197 adult patients with moderately to severely active UC.
-
Treatment Arms: Patients were randomized (1:1:1) to receive once-daily oral ozanimod (0.5 mg or 1 mg) or placebo for 8 weeks.[10]
-
Primary Endpoint: Proportion of patients in clinical remission (Mayo score ≤2 with no subscore >1) at week 8.[10]
Etrasimod (OASIS Phase 2; NCT02447302) [11][16]
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.
-
Patient Population: 156 adult outpatients with moderately to severely active UC (modified Mayo Clinic Score of 4-9, endoscopic subscore ≥ 2, and rectal bleeding subscore ≥ 1).[16]
-
Treatment Arms: Patients were randomized to receive once-daily oral etrasimod (1 mg or 2 mg) or placebo for 12 weeks.
-
Primary Endpoint: Mean improvement in modified Mayo Clinic Score from baseline to week 12.[16]
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway of this compound, a generalized experimental workflow for these clinical trials, and a logical flow for therapeutic comparison.
Caption: this compound signaling pathway via NLRX1 activation.
Caption: Generalized workflow of a randomized clinical trial.
Caption: Logical flow for comparing therapeutic options.
Conclusion: Positioning this compound in the Ulcerative Colitis Treatment Paradigm
References
- 1. mdpi.com [mdpi.com]
- 2. Celgene Corporation Release: Results from Phase 2 Studies of Oral Ozanimod in Crohn’s Disease and Ulcerative Colitis to Be Presented at World Congress of Gastroenterology at ACG2017 - BioSpace [biospace.com]
- 3. academic.oup.com [academic.oup.com]
- 4. tandfonline.com [tandfonline.com]
- 5. What is the mechanism of Upadacitinib? [synapse.patsnap.com]
- 6. Filgotinib for Colitis [crohnsandcolitis.org.uk]
- 7. Ozanimod: A Review in Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Etrasimod for the treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic Potential of Etrasimod in the Management of Moderately-to-Severely Active Ulcerative Colitis: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Celgene Release: Phase II Maintenance Data From Oral Ozanimod TOUCHSTONE Study In Ulcerative Colitis Presented At American College of Gastroenterology Plenary Session - BioSpace [biospace.com]
- 11. Arena Pharmaceuticals Reports Positive Phase 2 Results from the OASIS Trial for Etrasimod in Patients with Ulcerative Colitis - BioSpace [biospace.com]
- 12. researchgate.net [researchgate.net]
- 13. Positive Phase 2b Data for AbbVie's Upadacitinib Show Significant Induction of Clinical Remission and Response in Patients with Ulcerative Colitis [prnewswire.com]
- 14. gilead.com [gilead.com]
- 15. Filgotinib as induction and maintenance therapy for ulcerative colitis (SELECTION): a phase 2b/3 double-blind, randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy and Safety of Etrasimod in a Phase 2 Randomized Trial of Patients With Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of NX-13's Impact on Oxidative Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational drug NX-13's performance in modulating oxidative phosphorylation (OXPHOS) against other relevant therapeutic alternatives. The information is supported by experimental data from preclinical studies and established methodologies for assessing mitochondrial function.
Executive Summary
This compound is an orally administered, gut-restricted agonist of the Nucleotide-binding oligomerization domain, Leucine-rich repeat containing X1 (NLRX1) receptor, a key regulator of immune and metabolic pathways.[1] Emerging research indicates that this compound shifts the metabolic profile of immune cells, particularly CD4+ T cells, from pro-inflammatory anaerobic glycolysis towards an anti-inflammatory state characterized by increased oxidative phosphorylation.[1] This guide evaluates the reported effects of this compound on mitochondrial respiration and contextualizes its performance against other immunomodulatory agents used in the treatment of inflammatory bowel disease (IBD), such as the Janus kinase (JAK) inhibitor Tofacitinib.
Comparative Analysis of Impact on Oxidative Phosphorylation
The following table summarizes the quantitative effects of this compound and Tofacitinib on key parameters of mitochondrial respiration in immune cells, as measured by the Seahorse XF Cell Mito Stress Test.
| Parameter | This compound (in CD4+ T cells) | Tofacitinib (in Macrophages) |
| Basal Respiration | Increased | Increased |
| ATP Production | Increased | Not Reported |
| Maximal Respiration | Increased | Increased |
| Spare Respiratory Capacity | Increased | Increased |
Note: The data for this compound is based on the findings reported in "Activation of NLRX1 by this compound ameliorates IBD through immunometabolic mechanisms in CD4+ T cells."[1] Specific quantitative values were not available in the public domain and are represented here as qualitative increases. The data for Tofacitinib is derived from studies on macrophages, a different immune cell type, and may not be directly comparable to the effects on CD4+ T cells.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and procedures discussed, the following diagrams are provided in DOT language.
This compound activates NLRX1, promoting a shift to oxidative phosphorylation.
Workflow for assessing mitochondrial respiration using the Seahorse XF assay.
Experimental Protocols
The following is a detailed methodology for the Seahorse XF Cell Mito Stress Test, a standard assay for assessing mitochondrial function.
Objective: To measure the key parameters of mitochondrial respiration in CD4+ T cells following treatment with this compound or an alternative compound.
Materials:
-
Isolated primary human or murine CD4+ T cells
-
Seahorse XF96 or XFe96 Extracellular Flux Analyzer (Agilent)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
This compound and alternative compounds (e.g., Tofacitinib)
-
Standard cell culture reagents and equipment
Procedure:
-
Cell Seeding:
-
Isolate CD4+ T cells from peripheral blood mononuclear cells (PBMCs) or spleen using magnetic-activated cell sorting (MACS).
-
Seed the isolated CD4+ T cells at an optimized density (e.g., 200,000 to 300,000 cells/well) in a Seahorse XF Cell Culture Microplate pre-coated with an appropriate attachment solution (e.g., Cell-Tak).
-
Culture the cells overnight in a CO2 incubator at 37°C.
-
-
Compound Treatment:
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium.
-
Add this compound or the alternative compound at the desired concentrations to the respective wells. Include a vehicle control group.
-
Incubate the plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
-
Seahorse XF Analyzer Setup:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Load the Seahorse XF Cell Mito Stress Test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) into the appropriate injection ports of the hydrated sensor cartridge.
-
-
Mitochondrial Respiration Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and initiate the assay.
-
The instrument will measure the basal Oxygen Consumption Rate (OCR).
-
The following compounds will be sequentially injected, with OCR measurements taken after each injection:
-
Oligomycin: Inhibits ATP synthase (Complex V), allowing for the calculation of ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that disrupts the mitochondrial membrane potential and allows for the measurement of maximal respiration.
-
Rotenone and Antimycin A: Inhibitors of Complex I and Complex III, respectively, which shut down mitochondrial respiration and allow for the determination of non-mitochondrial oxygen consumption.
-
-
-
Data Analysis:
-
Normalize the OCR data to the cell number per well.
-
Calculate the following parameters for each treatment group:
-
Basal Respiration: The baseline oxygen consumption of the cells.
-
ATP Production: The decrease in OCR after the injection of oligomycin.
-
Maximal Respiration: The OCR after the injection of FCCP.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
-
-
Compare the calculated parameters between the this compound treated group, the alternative compound group(s), and the vehicle control.
-
Conclusion
The available evidence strongly suggests that this compound enhances oxidative phosphorylation in CD4+ T cells, a mechanism consistent with its anti-inflammatory effects. This metabolic shift represents a promising therapeutic strategy for IBD. Direct comparative studies with quantitative data on the effects of other immunomodulators like JAK inhibitors on T-cell oxidative phosphorylation are needed to fully elucidate the relative potency and specific metabolic reprogramming effects of this compound. The experimental protocol provided herein offers a standardized method for conducting such independent verification and comparative analyses.
References
Safety Operating Guide
Navigating the Disposal of Laboratory Chemicals: A Procedural Guide for CB-13
In the fast-paced environment of scientific research and drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of the dual CB1 and CB2 receptor agonist, CB-13 (1-naphthalenyl[4-(pentylox)-1-naphthalenyl]-methanone; CAS Number: 432047-72-8). Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
While a specific chemical designated "NX-13" was not identified in available resources, the following detailed procedures for CB-13 serve as a comprehensive example for the disposal of similar research compounds.
Key Safety and Hazard Data
A thorough understanding of a chemical's properties is the first step in safe handling and disposal. The following table summarizes the key hazard information for CB-13.
| Parameter | Value/Instruction | Source |
| Hazard Classification | Not classified as hazardous | Cayman Chemical SDS |
| Water Hazard Class | 1 (Slightly hazardous for water) | Cayman Chemical SDS |
| Spill Decontamination | 10% caustic solution | Santa Cruz Biotechnology SDS |
It is important to note that while CB-13 is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is considered "slightly hazardous for water".[1] Therefore, significant quantities should be prevented from entering water systems.[1] One safety data sheet advises treating the substance as potentially toxic if released into the environment.[1]
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment should always be worn when handling CB-13. This includes:
-
Safety glasses
-
Gloves
-
A lab coat
Experimental Protocol for Disposal of Small Quantities
This protocol details the step-by-step process for the disposal of small, laboratory-scale quantities of CB-13.
Materials:
-
Waste CB-13 (solid or in solution)
-
Appropriately labeled hazardous waste container for chemical solids or liquids
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
-
Chemical fume hood
Procedure:
-
Waste Collection:
-
Institutional Waste Management:
-
Decontamination:
-
Wipe down any surfaces that may have come into contact with CB-13 using a suitable solvent, such as ethanol (B145695) or acetone, followed by soap and water.[1]
-
For spills, decontaminate the affected area with a 10% caustic solution.[1]
-
While one Safety Data Sheet suggests that very small "household" scale quantities may be disposed of with household waste, for a professional laboratory setting, it is imperative to follow institutional and local guidelines for chemical waste.[1]
Spill Management Protocol
In the event of a spill, the following steps should be taken to ensure safety and proper cleanup:
-
Evacuate and Ventilate: If a significant amount of CB-13 is spilled, immediately evacuate the area and ensure there is adequate ventilation, preferably within a chemical fume hood.[1]
-
Containment: For liquid spills, use an absorbent material such as vermiculite, sand, or chemical absorbent pads to contain the spill.[1]
-
Cleanup: While wearing the appropriate PPE, carefully sweep up the absorbed material or solid CB-13. Place the waste into a sealed, labeled container for disposal.[1]
-
Decontamination: Decontaminate the spill area with a 10% caustic solution.[1]
-
Reporting: Report the spill to your laboratory supervisor and the institutional safety officer.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of CB-13.
Caption: CB-13 Disposal Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
